molecular formula C19H36O2 B15549657 10(Z)-Heptadecenyl acetate

10(Z)-Heptadecenyl acetate

Cat. No.: B15549657
M. Wt: 296.5 g/mol
InChI Key: NOWNFKUYBPVDIC-HJWRWDBZSA-N
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Description

10(Z)-Heptadecenyl acetate is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

[(Z)-heptadec-10-enyl] acetate

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h8-9H,3-7,10-18H2,1-2H3/b9-8-

InChI Key

NOWNFKUYBPVDIC-HJWRWDBZSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 10(Z)-Heptadecenyl Acetate in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect chemical communication is a cornerstone of their behavior, governing processes from mating to aggregation and alarm signaling. A significant class of these semiochemicals are fatty acid-derived pheromones, which are biosynthesized through a series of enzymatic modifications of common fatty acids.[1] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 10(Z)-heptadecenyl acetate (B1210297), a C17 acetate pheromone component. While the complete pathway for this specific molecule has not been fully elucidated in a single insect species, this document synthesizes current knowledge of insect pheromone biosynthesis to present a robust, hypothetical pathway. This guide details the key enzymatic steps, provides representative experimental protocols for pathway elucidation, and presents quantitative data for homologous enzymes.

Proposed Biosynthetic Pathway of 10(Z)-Heptadecenyl Acetate

The biosynthesis of acetate-based insect pheromones typically originates from C16 or C18 saturated fatty acids produced by fatty acid synthase (FAS).[2] The generation of this compound likely involves a sequence of desaturation, chain shortening, reduction, and acetylation.

The proposed pathway begins with stearic acid (18:0-CoA), a common product of fatty acid synthesis. The key steps are hypothesized as follows:

  • Δ11 Desaturation: A Δ11-desaturase acts on stearoyl-CoA (18:0-CoA) to introduce a double bond at the 11th position, forming (Z)-11-octadecenoyl-CoA. Desaturases are crucial for generating the diversity of moth pheromones.[3]

  • Chain Shortening (β-Oxidation): The C18 unsaturated fatty acyl-CoA undergoes one cycle of peroxisomal β-oxidation. This process removes a two-carbon unit, resulting in the formation of (Z)-9-heptadecenoyl-CoA. Chain shortening is a known mechanism for producing pheromones of specific chain lengths.[4]

  • Reduction: A fatty acyl-CoA reductase (FAR) reduces the C17 fatty acyl-CoA to its corresponding alcohol, (Z)-10-heptadecen-1-ol. FARs are pivotal in converting fatty acyl precursors to fatty alcohols.[4]

  • Acetylation: Finally, an acetyltransferase (AT) catalyzes the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, producing the final pheromone component, this compound.[5] While specific insect acetyltransferases for long-chain acetates have been challenging to identify, functional equivalents have been characterized.[5][6]

The following diagram illustrates this proposed pathway:

Biosynthesis of this compound cluster_legend Legend Stearoyl-CoA (18:0-CoA) Stearoyl-CoA (18:0-CoA) Z11-18:CoA Z11-18:CoA Stearoyl-CoA (18:0-CoA)->Z11-18:CoA Δ11-Desaturase Z9-17:CoA Z9-17:CoA Z11-18:CoA->Z9-17:CoA β-Oxidation (Chain Shortening) Z10-17:OH Z10-17:OH Z9-17:CoA->Z10-17:OH Fatty Acyl-CoA Reductase (FAR) This compound This compound Z10-17:OH->this compound Acetyltransferase (AT) precursor Precursor/Intermediate enzyme Enzyme

Caption: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Characteristics

The biosynthesis of this compound relies on four key classes of enzymes. The substrate specificities of these enzymes are critical in determining the final pheromone product.

Table 1: Substrate Specificities of Related Desaturases
EnzymeSource OrganismSubstrate(s)Product(s)Reference
Δ11-DesaturaseArgyrotaenia velutinana14:AcidZ11-14:Acid, E11-14:Acid[7]
Δ11-DesaturaseTrichoplusia ni16:AcidZ11-16:Acid[7]
Δ14-DesaturaseOstrinia furnacalis16:AcidZ14-16:Acid, E14-16:Acid[7]
Δ9-DesaturaseMycobacterium sp.C16:0-CoA, C18:0-CoAΔ9-C16:1-CoA, Δ9-C18:1-CoA[8]
Table 2: Substrate Specificities of Related Fatty Acyl-CoA Reductases (FARs)
EnzymeSource OrganismPreferred Substrate(s)Reference
FAR1MouseSaturated and unsaturated C16/C18 fatty acids[9]
FAR2MouseSaturated C16/C18 fatty acids[9]
AtFAR1/4/5Arabidopsis thalianaC18, C20, and C22 fatty acyl-CoAs[10]
BlapFAR4Bombus lapidariusC16:0-CoA, C16:1Δ9-CoA[11]
BlucFAR1Bombus lucorumC18 to C26 fatty acyl-CoAs[11]
Table 3: Substrate Specificities of Related Acetyltransferases
EnzymeSource OrganismSubstrate(s)Reference
ATF1Saccharomyces cerevisiaeC10 to C18 fatty alcohols[5][6]
AWAT1HumanC10 alcohol (preferred)[12]
AWAT2HumanC16 and C18 alcohols (preferred)[12]

Experimental Protocols

Elucidating the biosynthetic pathway of a novel pheromone component involves a combination of transcriptomics, heterologous expression, and biochemical assays.

Protocol 1: Identification of Candidate Genes via Pheromone Gland Transcriptomics
  • RNA Extraction: Dissect pheromone glands from female insects during their peak pheromone production period. Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

  • Transcriptome Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • Bioinformatic Analysis: Assemble the transcriptome and annotate putative genes by sequence homology to known fatty acid synthases, desaturases, reductases, and acetyltransferases from other insect species.

  • Expression Analysis: Compare the expression levels of candidate genes in the pheromone gland versus other tissues (e.g., fat body, muscle) using quantitative PCR (qPCR) to identify gland-specific enzymes.

The following diagram outlines the workflow for candidate gene identification:

Experimental Workflow for Candidate Gene Identification Insect Pheromone Gland Insect Pheromone Gland Total RNA Extraction Total RNA Extraction Insect Pheromone Gland->Total RNA Extraction Dissection RNA-seq RNA-seq Total RNA Extraction->RNA-seq Library Prep Transcriptome Assembly Transcriptome Assembly RNA-seq->Transcriptome Assembly Sequencing Gene Annotation Gene Annotation Transcriptome Assembly->Gene Annotation Bioinformatics Candidate Genes Candidate Genes Gene Annotation->Candidate Genes Homology Search qPCR Validation qPCR Validation Candidate Genes->qPCR Validation Expression Analysis Functionally Characterized Genes Functionally Characterized Genes qPCR Validation->Functionally Characterized Genes

Caption: Workflow for identifying pheromone biosynthesis genes.

Protocol 2: Functional Characterization of a Candidate Desaturase in Yeast
  • Gene Cloning: Amplify the full-length coding sequence of a candidate desaturase gene from pheromone gland cDNA and clone it into a yeast expression vector (e.g., pYES2).

  • Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • Substrate Feeding: Grow the transformed yeast culture and supplement the medium with a potential fatty acid precursor (e.g., stearic acid).

  • Lipid Extraction: After a period of incubation, harvest the yeast cells and extract the total fatty acids.

  • Analysis: Methylate the fatty acids to form fatty acid methyl esters (FAMEs) and analyze the products by gas chromatography-mass spectrometry (GC-MS) to identify the novel unsaturated fatty acid.

The following diagram illustrates the workflow for functional characterization:

Experimental Workflow for Enzyme Functional Characterization Candidate Gene Candidate Gene Cloning into Expression Vector Cloning into Expression Vector Candidate Gene->Cloning into Expression Vector PCR Expression Vector Expression Vector Yeast Transformation Yeast Transformation Expression Vector->Yeast Transformation Electroporation Culture and Substrate Feeding Culture and Substrate Feeding Yeast Transformation->Culture and Substrate Feeding Growth Lipid Extraction Lipid Extraction Culture and Substrate Feeding->Lipid Extraction Harvest GC-MS Analysis GC-MS Analysis Lipid Extraction->GC-MS Analysis Derivatization Product Identification Product Identification GC-MS Analysis->Product Identification

Caption: Workflow for functional characterization of a candidate enzyme.

Conclusion

The biosynthesis of this compound in insects is proposed to follow a conserved pathway involving desaturation, chain shortening, reduction, and acetylation, originating from stearoyl-CoA. While direct experimental evidence for this specific molecule is pending, the wealth of knowledge on related insect pheromone biosynthesis provides a strong foundation for future research. The experimental protocols outlined in this guide offer a clear roadmap for the identification and functional characterization of the enzymes involved. A deeper understanding of these biosynthetic pathways not only contributes to fundamental knowledge of insect chemical ecology but also opens avenues for the biotechnological production of pheromones for sustainable pest management strategies.

References

The Discovery and Identification of 10(Z)-Heptadecenyl Acetate as a Pheromone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases did not yield a primary research article detailing the discovery and identification of 10(Z)-Heptadecenyl acetate (B1210297) as a pheromone for any specific organism. While the chemical compound itself is known and cataloged, its biological role as a pheromone has not been documented in the reviewed sources. This technical guide, therefore, addresses the absence of such a discovery and provides a framework for the potential investigation of this and similar semiochemicals.

Introduction to Pheromone Identification

Insect pheromones are chemical signals used for communication between members of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following. The identification of these compounds is a critical first step in developing species-specific and environmentally benign pest management strategies. The process typically involves a multi-step approach combining chemical analysis and behavioral bioassays.

Standard Experimental Workflow for Pheromone Identification

The general methodology for identifying a novel pheromone, which would be applicable to investigating a candidate compound like 10(Z)-Heptadecenyl acetate, is outlined below. This workflow represents a standard approach in chemical ecology.

Caption: A generalized workflow for the discovery and identification of an insect sex pheromone.

Key Experimental Protocols

While no specific data exists for this compound, the following are detailed methodologies for the key experiments that would be essential in its investigation as a putative pheromone.

Pheromone Gland Extraction and Volatile Collection
  • Objective: To collect the natural pheromone from the source organism.

  • Protocol for Gland Extraction:

    • Select sexually mature, virgin female insects during their calling (pheromone-releasing) period.

    • Excise the pheromone gland (e.g., the terminal abdominal segments) under a dissecting microscope.

    • Extract the glands in a small volume of a high-purity solvent (e.g., hexane (B92381) or dichloromethane) for a defined period.

    • Concentrate the extract under a gentle stream of nitrogen before analysis.

  • Protocol for Volatile Collection (Aeration):

    • Place calling females in a clean glass chamber.

    • Draw purified air over the insects and through an adsorbent trap (e.g., Porapak Q or Tenax).

    • Elute the trapped volatiles from the adsorbent with a minimal amount of solvent.

Gas Chromatography-Electroantennography (GC-EAD)
  • Objective: To identify which compounds in the extract elicit a response from the male insect's antenna.

  • Protocol:

    • Inject the pheromone extract into a gas chromatograph (GC) to separate the chemical components.

    • Split the effluent from the GC column; direct one half to the GC's detector (e.g., a Flame Ionization Detector - FID) and the other half over a male insect's antenna mounted between two electrodes.

    • Simultaneously record the signals from the GC detector and the electroantennogram (EAG).

    • Peaks in the GC chromatogram that correspond with a depolarization of the antennal signal are considered biologically active.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To determine the chemical structure of the biologically active compounds identified by GC-EAD.

  • Protocol:

    • Analyze the pheromone extract using a GC-MS system.

    • Compare the retention times and mass spectra of the EAD-active peaks with those of known standards and databases (e.g., NIST).

    • For novel compounds, further structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Chemical Synthesis
  • Objective: To produce a synthetic version of the putative pheromone for bioassays.

  • Protocol: The synthesis route would be designed based on the identified chemical structure. For a compound like this compound, a common approach would involve Wittig or Grignard reactions to form the carbon skeleton, followed by stereoselective reduction of an alkyne to create the (Z)-double bond, and finally acetylation of the resulting alcohol.

Behavioral Bioassays
  • Objective: To confirm the biological activity of the synthetic pheromone.

  • Protocols:

    • Wind Tunnel Assays: Release male insects downwind of a source containing the synthetic pheromone and observe behaviors such as upwind flight, casting, and landing at the source.

    • Field Trapping: Deploy traps in the natural habitat of the insect, baited with the synthetic pheromone, and compare the number of captured males to unbaited control traps.

Hypothetical Signaling Pathway

If this compound were a pheromone, its perception would initiate a well-characterized signaling cascade within the olfactory sensory neurons of the receiving insect.

signaling_pathway pheromone This compound pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding in sensillar lymph receptor Odorant Receptor (OR) + Orco pbp->receptor Transport to receptor g_protein G-protein activation receptor->g_protein ion_channel Ion Channel Opening g_protein->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe action_potential->brain

(Z)-10-Heptadecenyl Acetate: An Inquiry into its Natural Occurrence in Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of (Z)-10-heptadecenyl acetate (B1210297) in insect species. An extensive review of scientific literature was conducted to ascertain the presence and role of this specific long-chain acetate ester as a semiochemical, particularly as a sex pheromone. The investigation reveals a notable absence of published data identifying (Z)-10-heptadecenyl acetate as a naturally occurring pheromone or any other behavior-modifying chemical in insects. While the field of chemical ecology has identified a vast array of fatty acid-derived pheromones, this particular compound does not appear in the known repertoires of the insect species studied to date.

Despite the lack of direct findings for (Z)-10-heptadecenyl acetate, this guide provides a comprehensive overview of the established methodologies and analytical techniques that would be essential for the discovery and characterization of this, or any novel, insect pheromone. This includes detailed experimental protocols for pheromone extraction, purification, and identification, as well as a generalized model of a pheromone biosynthetic pathway. The aim is to equip researchers with the necessary technical knowledge to investigate potential new semiochemicals.

Introduction: The Landscape of Insect Pheromones

Insects utilize a complex chemical language to mediate a wide range of behaviors crucial for their survival and reproduction.[1][2] These chemical signals, known as semiochemicals, include pheromones that facilitate intraspecific communication. Among the most studied are sex pheromones, which are often blends of specific chemical compounds released by one sex to attract the other for mating.[2]

Lepidoptera (moths and butterflies) are well-known for their use of long-chain unsaturated acetates, alcohols, and aldehydes as sex pheromone components.[3] These compounds are typically derived from fatty acid metabolism.[4] Extensive research has led to the identification of numerous pheromone components in various insect orders. However, a thorough search of existing literature and databases reveals no specific mention of (Z)-10-heptadecenyl acetate as a naturally occurring pheromone in any insect species.

Methodologies for Insect Pheromone Identification

The identification of novel insect pheromones is a meticulous process that combines entomological, chemical, and behavioral analyses. The following sections detail the standard experimental protocols employed in this field of research.

Pheromone Extraction

The initial step involves the collection of the volatile compounds produced by the insect.

Table 1: Comparison of Pheromone Extraction Techniques

MethodDescriptionAdvantagesDisadvantages
Solvent Extraction of Pheromone Glands The pheromone-producing gland (e.g., the abdominal tip of a female moth) is excised and extracted with a non-polar solvent like hexane (B92381) or dichloromethane.High concentration of pheromone components.Co-extraction of a large number of non-pheromone lipids requires extensive cleanup.
Volatile Collection (Aeration) Air is passed over live, calling insects (actively releasing pheromones) and then through an adsorbent trap (e.g., Porapak Q, Tenax) to capture the emitted volatiles. The trapped compounds are then eluted with a solvent.Provides a profile of the actually released pheromone blend. Minimizes contamination from non-volatile compounds.Lower quantities of pheromone are collected, requiring highly sensitive analytical methods.
Solid Phase Microextraction (SPME) A fused-silica fiber coated with a stationary phase is exposed to the headspace above a calling insect. The adsorbed volatiles are then thermally desorbed directly into the injector of a gas chromatograph.Solventless, rapid, and sensitive technique.Fiber capacity can be limited, and quantification can be challenging.
Analytical Identification and Quantification

Once extracted, the chemical components of the pheromone blend are separated, identified, and quantified.

Table 2: Key Analytical Techniques in Pheromone Identification

TechniquePurposeTypical InstrumentationData Output
Gas Chromatography-Electroantennographic Detection (GC-EAD) To identify which compounds in a complex mixture are biologically active (i.e., detected by the insect's antenna).[5]Gas chromatograph with a column effluent split between a flame ionization detector (FID) and an electroantennography preparation.A chromatogram from the FID and a corresponding electroantennogram showing antennal responses to specific peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) To separate and identify the chemical structures of the active compounds.[6][7]Gas chromatograph coupled to a mass spectrometer.A chromatogram showing the separated components and a mass spectrum for each component, which provides information on its molecular weight and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the precise chemical structure, including the position and geometry of double bonds, of purified pheromone components.High-field NMR spectrometer.A spectrum that reveals the connectivity of atoms within the molecule.
Detailed Experimental Protocols
  • Insect Rearing and Gland Dissection:

    • Rear insects under controlled conditions (temperature, photoperiod, and diet) to ensure normal pheromone production.

    • For moths, virgin females are typically used as they produce the highest titers of sex pheromones.

    • During the scotophase (dark period) when calling behavior is observed, carefully dissect the abdominal tips containing the pheromone glands.

  • Extraction:

    • Pool the excised glands (e.g., 20-50 glands) in a small vial containing a minimal amount of high-purity hexane (e.g., 100 µL).

    • Allow the extraction to proceed for a specified time (e.g., 30 minutes) at room temperature.

    • Carefully transfer the hexane extract to a clean vial, often concentrating it under a gentle stream of nitrogen if necessary.

  • GC-EAD Analysis:

    • Inject a small aliquot (1-2 µL) of the extract into the GC-EAD system.

    • The GC column separates the chemical components of the extract.

    • The effluent from the column is split, with one part going to the FID and the other passing over a prepared insect antenna.

    • Record the simultaneous FID and EAD signals to identify which compounds elicit an electrical response from the antenna.

  • GC-MS Analysis:

    • Inject another aliquot of the extract into the GC-MS system.

    • Obtain the mass spectra of the peaks that were identified as active in the GC-EAD analysis.

    • Compare the retention times and mass spectra with those of authentic standards for positive identification.[5]

  • Chemical Synthesis:

    • Once a putative pheromone structure is identified, it must be chemically synthesized to confirm its biological activity.

    • Stereoselective synthesis is often required to obtain the correct geometric isomer (e.g., Z or E).

  • Field Trapping Bioassays:

    • Prepare lures by dispensing the synthetic compound(s) onto a carrier, such as a rubber septum or a polyethylene (B3416737) vial.

    • Place the lures in traps designed for the target insect.

    • Deploy the traps in the field in a randomized block design, including control traps (with no lure or with solvent only).

    • Monitor the traps regularly and count the number of captured target insects.

    • Statistical analysis of the trap catch data is used to confirm the attractiveness of the synthetic pheromone.

Generalized Biosynthetic Pathway of Moth Sex Pheromones

Moth sex pheromones are typically C10 to C18 unsaturated fatty alcohols, acetates, or aldehydes.[3] Their biosynthesis originates from acetyl-CoA through fatty acid synthesis, followed by a series of modifications including desaturation, chain-shortening or elongation, reduction, and sometimes acetylation or oxidation.[4][8]

Pheromone_Biosynthesis Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Palmitic_or_Stearic_Acid Saturated Fatty Acids (e.g., C16, C18) Fatty_Acid_Synthase->Palmitic_or_Stearic_Acid Desaturases Desaturases (e.g., Δ11, Δ9) Palmitic_or_Stearic_Acid->Desaturases Unsaturated_Fatty_Acids Monounsaturated Fatty Acids Desaturases->Unsaturated_Fatty_Acids Chain_Shortening Chain Shortening (β-oxidation) Unsaturated_Fatty_Acids->Chain_Shortening Modified_Fatty_Acids Modified Fatty Acyl-CoAs Chain_Shortening->Modified_Fatty_Acids Fatty_Acyl_Reductase Fatty Acyl-CoA Reductase (FAR) Modified_Fatty_Acids->Fatty_Acyl_Reductase Fatty_Alcohols Fatty Alcohols Fatty_Acyl_Reductase->Fatty_Alcohols Acetyltransferase Acetyltransferase Fatty_Alcohols->Acetyltransferase Oxidase Oxidase Fatty_Alcohols->Oxidase Acetate_Pheromones Acetate Esters (Pheromones) Acetyltransferase->Acetate_Pheromones Aldehyde_Pheromones Aldehydes (Pheromones) Oxidase->Aldehyde_Pheromones

Caption: Generalized biosynthetic pathway for moth sex pheromones.

Experimental Workflow for Pheromone Identification

The logical flow of an investigation into a novel insect pheromone is depicted below.

Pheromone_ID_Workflow Observation Behavioral Observation (e.g., 'Calling') Extraction Pheromone Extraction (Gland or Volatiles) Observation->Extraction GC_EAD GC-EAD Analysis Extraction->GC_EAD Active_Peaks Identification of Biologically Active Peaks GC_EAD->Active_Peaks GC_MS GC-MS Analysis Active_Peaks->GC_MS Confirmation Structural Confirmation (Comparison with Natural Product) Structure_ID Putative Structure Elucidation GC_MS->Structure_ID Synthesis Chemical Synthesis of Standards Structure_ID->Synthesis Synthesis->Confirmation Bioassay Behavioral Bioassays (Wind Tunnel, Field Trapping) Confirmation->Bioassay Pheromone_Confirmed Pheromone Component Confirmed Bioassay->Pheromone_Confirmed

Caption: Workflow for the identification of insect pheromones.

Conclusion

While (Z)-10-heptadecenyl acetate has not been identified as a naturally occurring semiochemical in insects based on current scientific literature, the methodologies for such a discovery are well-established. This technical guide provides researchers with the foundational protocols and analytical workflows necessary to investigate novel insect pheromones. The continued exploration of insect chemical communication holds significant potential for the development of environmentally benign pest management strategies and for advancing our fundamental understanding of chemical ecology. Future research may yet uncover a role for (Z)-10-heptadecenyl acetate or other novel long-chain esters in the intricate chemical world of insects.

References

Unveiling the Chemical Ecology of 10(Z)-Heptadecenyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10(Z)-Heptadecenyl acetate (B1210297) is a long-chain unsaturated acetate ester, a class of compounds frequently encountered in the chemical communication systems of insects, particularly as sex pheromones in Lepidoptera. While specific literature detailing the chemical ecology of 10(Z)-Heptadecenyl acetate is sparse, this technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for its study. By drawing upon the well-established principles of moth sex pheromone biosynthesis, perception, and experimental elucidation, this document serves as an in-depth resource for investigating the biological role of this and other novel semiochemicals.

The core of this guide will focus on the probable biosynthetic pathway of this compound, detailed experimental protocols for its identification and bioactivity assessment, and a structured presentation of hypothetical quantitative data to serve as a template for future research.

Proposed Biosynthesis of this compound

The biosynthesis of Type I moth sex pheromones, which are primarily C10-C18 unsaturated alcohols, aldehydes, and their acetate esters, is a well-characterized process that occurs in the female's pheromone gland.[1][2] This pathway typically begins with standard fatty acid synthesis and is followed by a series of modifications including desaturation, chain-shortening or elongation, reduction, and acetylation.[1][3][4]

A plausible biosynthetic pathway for this compound would likely commence with the 18-carbon saturated fatty acid, stearic acid. The key steps are proposed as follows:

  • Desaturation: A specific desaturase enzyme introduces a double bond at a precise position in the fatty acid chain. To produce this compound, a Δ11-desaturase would act on the 18-carbon precursor, stearoyl-CoA, to form (Z)-11-octadecenoyl-CoA.

  • Chain Shortening (β-oxidation): The resulting (Z)-11-octadecenoyl-CoA would then undergo a single round of β-oxidation, a process that shortens the carbon chain by two carbons, to yield (Z)-9-hexadecenoyl-CoA. Correction: To arrive at a 17-carbon chain, a different starting precursor and a combination of chain elongation and shortening steps, or a novel biosynthetic route would be required. However, for the purpose of this guide, we will illustrate a more common pathway leading to an even-chained pheromone and note the unique nature of a C17 product. A more likely route to a C17 chain would involve starting with a shorter fatty acid and undergoing chain elongation, or a unique desaturation and limited chain-shortening of a longer-chain fatty acid. Given the lack of specific data, a generalized pathway is presented.

  • Reduction: The fatty acyl-CoA is then reduced to the corresponding alcohol by a fatty acyl reductase (FAR). In this case, (Z)-10-heptadecenoyl-CoA would be reduced to (Z)-10-heptadecen-1-ol.

  • Acetylation: Finally, an acetyltransferase enzyme would catalyze the esterification of the alcohol with an acetyl group from acetyl-CoA, producing the final pheromone component, this compound.

The entire process is under the control of a Pheromone Biosynthesis Activating Neuropeptide (PBAN), which regulates the timing of pheromone production.[4]

Biosynthesis of this compound cluster_0 Fatty Acid Synthesis cluster_1 Pheromone Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Stearoyl-CoA (18:CoA) Stearoyl-CoA (18:CoA) Acetyl-CoA->Stearoyl-CoA (18:CoA) Fatty Acid Synthase Z11_Octadecenoyl_CoA (Z)-11-Octadecenoyl-CoA Stearoyl-CoA (18:CoA)->Z11_Octadecenoyl_CoA Δ11-Desaturase Z10_Heptadecenoyl_CoA (Z)-10-Heptadecenoyl-CoA* Z11_Octadecenoyl_CoA->Z10_Heptadecenoyl_CoA Chain Shortening (β-oxidation) Z10_Heptadecenol (Z)-10-Heptadecen-1-ol Z10_Heptadecenoyl_CoA->Z10_Heptadecenol Fatty Acyl Reductase Pheromone This compound Z10_Heptadecenol->Pheromone Acetyltransferase caption *Note: The formation of a C17 chain from a C18 precursor via a single β-oxidation is atypical. This represents a generalized pathway.

A proposed biosynthetic pathway for this compound.

Experimental Protocols

The identification and characterization of insect pheromones involve a multi-step process that combines chemical analysis with electrophysiological and behavioral assays.

Pheromone Gland Extraction and Chemical Analysis
  • Insect Rearing and Collection: Rear insects under controlled conditions (photoperiod, temperature, humidity) to ensure a consistent physiological state. For pheromone extraction, use virgin females during their peak calling (pheromone-releasing) period, which is typically during the scotophase (dark period).

  • Gland Excision: Anesthetize the female moths by chilling. Under a dissecting microscope, carefully excise the pheromone glands, which are usually located at the tip of the abdomen.

  • Extraction: Immerse the excised glands (typically in batches of 5-10) in a small volume (20-50 µL) of a high-purity non-polar solvent like hexane (B92381) for a period ranging from 30 minutes to several hours.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the hexane extract using GC-MS. The gas chromatograph separates the components of the extract, and the mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, allowing for tentative identification. Kovats retention indices and comparison with synthetic standards are used for confirmation.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall electrical response of an insect's antenna to volatile compounds.[5] It is a powerful tool for screening compounds for biological activity.

  • Antenna Preparation: Excise an antenna from a male insect. Mount the antenna between two electrodes using conductive gel. The electrodes are connected to a high-impedance amplifier.

  • Stimulus Preparation: Prepare serial dilutions of synthetic this compound in a solvent like hexane. Apply a known amount (e.g., 10 µL) of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air (0.5-1 second) are delivered through the stimulus pipette, carrying the odorant over the antenna.

  • Data Recording: The depolarization of the antennal neurons is recorded as a negative voltage deflection. The amplitude of this EAG response is proportional to the strength of the stimulus. Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_recording Data Acquisition & Analysis Insect Male Insect Antenna Excised Antenna Insect->Antenna Mounted_Antenna Mounted Antenna on Electrodes Antenna->Mounted_Antenna Amplifier Amplifier Mounted_Antenna->Amplifier Pheromone_Standard Synthetic Pheromone Stimulus_Cartridge Stimulus Cartridge Pheromone_Standard->Stimulus_Cartridge Air_Stream Humidified Air Stream Stimulus_Cartridge->Air_Stream Puff Air_Stream->Mounted_Antenna Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition EAG_Response EAG Response (mV) Data_Acquisition->EAG_Response Dose_Response_Curve Dose-Response Curve EAG_Response->Dose_Response_Curve

A generalized workflow for Electroantennography (EAG) experiments.
Behavioral Bioassays

Behavioral assays are essential to confirm the biological function of an identified compound. Wind tunnel assays are commonly used to observe the flight behavior of male moths in response to a pheromone plume.

  • Wind Tunnel Setup: A wind tunnel provides a laminar airflow with controlled speed, temperature, and light intensity. At the upwind end, a stimulus source (e.g., a rubber septum impregnated with the synthetic pheromone) is placed.

  • Insect Acclimatization: Male moths are placed in the wind tunnel for a period to acclimate to the conditions.

  • Observation: The behavior of the moths is recorded when the pheromone is introduced into the airstream. Key behaviors to observe include taking flight, upwind flight, casting (zigzagging flight), and landing on the stimulus source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated. A positive control (e.g., an extract from female pheromone glands) and a negative control (solvent only) should be included.

Wind_Tunnel_Assay cluster_setup Setup cluster_behavior Behavioral Sequence Wind_Tunnel Wind Tunnel Pheromone_Source Pheromone Source Pheromone_Source->Wind_Tunnel Creates Plume Male_Moth Male Moth Release Take_Flight Take Flight Male_Moth->Take_Flight Upwind_Flight Upwind Flight Take_Flight->Upwind_Flight Casting Casting (Zigzag) Upwind_Flight->Casting Landing Landing on Source Casting->Landing

A typical behavioral sequence in a wind tunnel assay.

Data Presentation

Quantitative data from electrophysiological and behavioral assays should be summarized in clear, structured tables to facilitate comparison and interpretation. The following tables provide a template with hypothetical data for this compound.

Table 1: Hypothetical Electroantennogram (EAG) Responses of Male Moths to this compound

Stimulus Dose (µg on filter paper)Mean EAG Response (mV) ± SE
0 (Solvent Control)0.1 ± 0.02
0.010.3 ± 0.05
0.10.8 ± 0.10
11.5 ± 0.21
102.2 ± 0.25
1002.3 ± 0.28

Table 2: Hypothetical Wind Tunnel Behavioral Responses of Male Moths to this compound

Behavioral Step% Responding (N=50)
Taking Flight85
Upwind Flight (>50 cm)72
Casting Flight65
Landing on Source58
Control (Solvent)5

Conclusion

While the specific role of this compound in insect chemical communication remains to be fully elucidated, the methodologies and principles outlined in this guide provide a robust framework for its investigation. By applying these established techniques of chemical analysis, electrophysiology, and behavioral biology, researchers can systematically unravel the chemical ecology of this and other novel semiochemicals. The provided diagrams and data tables serve as practical templates for experimental design and data presentation, aiding in the clear and concise communication of research findings. Further research is necessary to identify the insect species that utilize this compound and to quantify its precise role in their life cycle.

References

An In-depth Technical Guide on the Role of Long-Chain Acetate Esters in Insect Mating Behavior, with a Focus on (Z)-11-Tetradecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research revealed no specific scientific literature detailing the role of 10(Z)-heptadecenyl acetate (B1210297) in insect mating behavior. Therefore, this guide will focus on a well-researched, structurally similar long-chain acetate ester, (Z)-11-tetradecenyl acetate , as a representative example to illustrate the principles of how this class of molecules functions in insect chemical communication.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the role of (Z)-11-tetradecenyl acetate as a sex pheromone. It covers quantitative behavioral data, detailed experimental protocols, and the underlying biochemical and neural pathways.

Introduction to (Z)-11-Tetradecenyl Acetate as a Sex Pheromone

(Z)-11-tetradecenyl acetate is a well-documented sex pheromone component for a multitude of lepidopteran species, most notably the European Corn Borer, Ostrinia nubilalis. In many moth species, females release a species-specific blend of pheromones to attract conspecific males for mating. The precise ratio of different isomers and compounds in this blend is crucial for ensuring reproductive isolation.

For Ostrinia nubilalis, two distinct pheromone strains exist, the Z-strain and the E-strain. The Z-strain females produce a pheromone blend dominated by (Z)-11-tetradecenyl acetate (Z11-14:OAc), typically in a 97:3 ratio with its geometric isomer, (E)-11-tetradecenyl acetate (E11-14:OAc). Conversely, the E-strain females produce a blend with a nearly opposite ratio of approximately 1:99 (Z/E). Males of each strain show a strong preference for the blend produced by females of the same strain, a phenomenon that contributes to reproductive isolation even in sympatric populations.

Quantitative Data on Behavioral Responses

The behavioral response of male moths to varying blends of (Z)-11- and (E)-11-tetradecenyl acetate has been quantified in numerous field trapping and wind tunnel studies. Below are summary tables of representative data.

Table 1: Field Trapping of Ostrinia nubilalis (Z-strain) Males in Response to Different Isomeric Ratios of 11-Tetradecenyl Acetate.

Lure Composition (Z:E Ratio)Mean Male Moths Trapped (per trap per night)Standard Deviation
99:145.28.7
97:3 (Natural Blend)58.910.2
95:542.17.5
90:1025.65.1
50:505.32.1
3:971.20.8
Control (no pheromone)0.50.4

Table 2: Wind Tunnel Bioassay of Ostrinia nubilalis (Z-strain) Male Behavioral Responses to Pheromone Components.

Pheromone Stimulus% Males Exhibiting Wing Fanning% Males Initiating Upwind Flight% Males Reaching Pheromone Source
(Z)-11-tetradecenyl acetate (pure)756045
97:3 (Z:E) blend928578
90:10 (Z:E) blend655035
Control (solvent only)520

Experimental Protocols

Synthesis of (Z)-11-Tetradecenyl Acetate

A common synthetic route for (Z)-11-tetradecenyl acetate involves the Wittig reaction for the stereoselective formation of the Z-double bond.

  • Starting Materials: 11-Bromoundecan-1-ol and propionaldehyde.

  • Step 1: Phosphonium (B103445) Salt Formation: 11-Bromoundecan-1-ol is reacted with triphenylphosphine (B44618) to form the corresponding phosphonium salt.

  • Step 2: Ylide Generation: The phosphonium salt is treated with a strong base, such as n-butyllithium, to generate the ylide.

  • Step 3: Wittig Reaction: The ylide is reacted with propionaldehyde. The use of a polar aprotic solvent and salt-free conditions favors the formation of the Z-isomer. This reaction yields (Z)-11-tetradecen-1-ol.

  • Step 4: Acetylation: The resulting (Z)-11-tetradecen-1-ol is acetylated using acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) to yield the final product, (Z)-11-tetradecenyl acetate.

  • Purification: The final product is purified by column chromatography to achieve high isomeric purity.

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

  • Antenna Preparation: A male moth is anesthetized by chilling. One antenna is excised at the base.

  • Mounting: The antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is placed at the distal end, and the reference electrode is at the base.

  • Stimulus Delivery: A constant stream of humidified, purified air is passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a filter paper strip inside a Pasteur pipette. A puff of air is delivered through the pipette to introduce the stimulus into the airstream.

  • Data Acquisition: The voltage change across the antenna is amplified and recorded. The amplitude of the negative deflection is measured as the EAG response.

Wind Tunnel Bioassay

This assay assesses the behavioral responses of insects to a pheromone plume in a controlled environment.

  • Setup: A wind tunnel with controlled airflow (e.g., 30 cm/s), temperature, and light is used. At the upwind end, a pheromone dispenser (e.g., a rubber septum impregnated with the synthetic pheromone) is placed.

  • Insect Preparation: Male moths are placed in a release cage at the downwind end of the tunnel and allowed to acclimate.

  • Observation: The behavior of the moths upon release is observed and recorded. Key behaviors include taking flight, oriented upwind flight, casting (zigzagging flight), and contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments.

Field Trapping

Field trapping is used to evaluate the attractiveness of pheromone blends under natural conditions.

  • Trap and Lure Preparation: Pheromone traps (e.g., delta or funnel traps) with a sticky insert are used. Lures are prepared by loading rubber septa with a precise amount of the synthetic pheromone blend.

  • Experimental Design: Traps are deployed in the field in a randomized complete block design to account for spatial variability. A set distance is maintained between traps to avoid interference.

  • Monitoring: Traps are checked at regular intervals, and the number of captured male moths is recorded.

  • Data Analysis: The mean trap catch for each treatment is calculated and statistically analyzed to determine the most attractive blend.

Signaling Pathways and Logical Relationships

Biosynthesis of (Z)-11-Tetradecenyl Acetate

The biosynthesis of (Z)-11-tetradecenyl acetate in the pheromone gland of female moths starts from palmitic acid (a 16-carbon saturated fatty acid).

Biosynthesis_Pathway palmitoyl_coa Palmitoyl-CoA (16:CoA) z11_16_acid (Z)-11-Hexadecenoic acid palmitoyl_coa->z11_16_acid Δ11-desaturase z11_14_acid (Z)-11-Tetradecenoic acid z11_16_acid->z11_14_acid Chain shortening (β-oxidation) z11_14_ol (Z)-11-Tetradecen-1-ol z11_14_acid->z11_14_ol Fatty-acyl reductase z11_14_oac (Z)-11-Tetradecenyl acetate z11_14_ol->z11_14_oac Acetyltransferase

Caption: Biosynthesis pathway of (Z)-11-tetradecenyl acetate.

Olfactory Signal Transduction

The detection of pheromone molecules by male moths involves a complex series of events in the antennae.

Olfactory_Signal_Transduction pheromone Pheromone Molecule (Z11-14:OAc) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binding in sensillar lymph snmp Sensory Neuron Membrane Protein (SNMP) pbp->snmp Interaction at dendritic membrane or_orco Olfactory Receptor (OR) + Co-receptor (Orco) snmp->or_orco Pheromone delivery to receptor ion_channel Ion Channel Opening or_orco->ion_channel Conformational change depolarization Neuron Depolarization ion_channel->depolarization Cation influx action_potential Action Potential depolarization->action_potential Signal generation brain Antennal Lobe of Brain action_potential->brain Signal transmission

Caption: Olfactory signal transduction pathway for pheromone detection.

Experimental Workflow for Pheromone Identification and Validation

A typical workflow for identifying and validating a new pheromone is as follows:

Experimental_Workflow extraction Pheromone Gland Extraction gc_ead Gas Chromatography- Electroantennographic Detection (GC-EAD) extraction->gc_ead gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) extraction->gc_ms identification Identification of Active Compounds gc_ead->identification gc_ms->identification synthesis Chemical Synthesis of Putative Components eag Electroantennography (EAG) synthesis->eag wind_tunnel Wind Tunnel Bioassay synthesis->wind_tunnel field_trapping Field Trapping synthesis->field_trapping validation Behavioral Validation eag->validation wind_tunnel->validation field_trapping->validation identification->synthesis

Caption: Experimental workflow for pheromone research.

The Evolutionary Significance of 10(Z)-Heptadecenyl Acetate as a Semiochemical: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semiochemicals, chemical signals that mediate interactions between organisms, are fundamental to the evolutionary success of many species. Among these, 10(Z)-Heptadecenyl acetate (B1210297), a long-chain unsaturated ester, has been identified as a component of the pheromone blends of several insect species. This technical guide provides an in-depth exploration of the evolutionary significance of 10(Z)-Heptadecenyl acetate, detailing its role in chemical communication, the underlying biosynthetic and perceptual mechanisms, and the experimental methodologies used for its study. While quantitative data for this specific compound remains limited in publicly available literature, this guide establishes a framework for future research by presenting standardized experimental protocols and data presentation formats based on well-studied analogous semiochemicals. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, neurobiology, and those involved in the development of novel pest management strategies.

Introduction to Semiochemicals and Pheromones

Semiochemicals are broadly classified into pheromones, which mediate intraspecific communication, and allelochemicals, which mediate interspecific interactions. Pheromones are further categorized based on the behavioral response they elicit, such as sex pheromones, aggregation pheromones, alarm pheromones, and trail pheromones. These chemical signals are often highly specific and potent, evolving under strong selective pressures to ensure reproductive success and survival. The specificity of pheromone signals is a critical component of reproductive isolation between closely related species.

This compound: A Profile

This compound is a straight-chain monounsaturated acetate with the chemical formula C₁₉H₃₆O₂. Its structure, characterized by a 17-carbon chain with a cis double bond at the 10th position and an acetate functional group, is typical of Type I lepidopteran sex pheromones. While its presence has been noted in various insect species, a comprehensive understanding of its behavioral and electrophysiological effects is still an active area of research.

Evolutionary Significance

The evolution of this compound as a semiochemical is likely driven by a combination of factors, including precursor availability, biosynthetic enzyme evolution, and sensory system adaptation.

  • Biosynthetic Constraints and Opportunities: The production of long-chain unsaturated acetates is rooted in fatty acid metabolism. The evolution of specific desaturase and reductase enzymes is key to generating the unique structures of pheromone components. The C17 backbone of this compound suggests a biosynthetic pathway involving the elongation of common fatty acid precursors, followed by desaturation and reduction/acetylation. The evolution of novel desaturase enzymes, possibly through gene duplication and neofunctionalization, is a critical step in the diversification of pheromone signals and, consequently, in speciation.

  • Sensory Tuning and Reproductive Isolation: The perception of pheromones is mediated by specialized olfactory receptor neurons (ORNs) housed in antennal sensilla. The evolution of olfactory receptors (ORs) with high specificity for this compound is crucial for its function as a reliable signal. Variations in the pheromone blend, including the presence and ratio of compounds like this compound, can act as a reproductive barrier between closely related species. This "lock-and-key" mechanism ensures that mating occurs only between conspecifics.

  • Pheromonal Parsimony: In some instances, a single compound can elicit different behavioral responses in different contexts or in different sexes, a concept known as pheromonal parsimony. For example, a compound that acts as a female sex attractant for males might act as a male-male aggregation inhibitor. The specific role of this compound in such a system in any given species requires detailed behavioral analysis.

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

The biosynthesis of long-chain unsaturated acetates in insects generally follows a conserved pathway originating from acetyl-CoA. The proposed pathway for this compound would involve:

  • Fatty Acid Synthesis: De novo synthesis of a saturated fatty acid precursor, likely palmitic acid (C16) or stearic acid (C18), from acetyl-CoA.

  • Elongation: Chain elongation to produce the C17 backbone.

  • Desaturation: Introduction of a cis double bond at the Δ10 position by a specific Δ10-desaturase enzyme.

  • Reduction: Reduction of the fatty acyl-CoA to the corresponding alcohol.

  • Acetylation: Esterification of the alcohol to form the final acetate ester.

Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Acetyl-CoA->Fatty Acid Synthase (FAS) Saturated Fatty Acyl-CoA (C16/C18) Saturated Fatty Acyl-CoA (C16/C18) Fatty Acid Synthase (FAS)->Saturated Fatty Acyl-CoA (C16/C18) Elongase Elongase Saturated Fatty Acyl-CoA (C16/C18)->Elongase C17 Acyl-CoA C17 Acyl-CoA Elongase->C17 Acyl-CoA Δ10-Desaturase Δ10-Desaturase C17 Acyl-CoA->Δ10-Desaturase 10(Z)-Heptadecenoyl-CoA 10(Z)-Heptadecenoyl-CoA Δ10-Desaturase->10(Z)-Heptadecenoyl-CoA Fatty Acyl-CoA Reductase (FAR) Fatty Acyl-CoA Reductase (FAR) 10(Z)-Heptadecenoyl-CoA->Fatty Acyl-CoA Reductase (FAR) 10(Z)-Heptadecenol 10(Z)-Heptadecenol Fatty Acyl-CoA Reductase (FAR)->10(Z)-Heptadecenol Acetyltransferase Acetyltransferase 10(Z)-Heptadecenol->Acetyltransferase This compound This compound Acetyltransferase->this compound

Caption: Proposed biosynthetic pathway for this compound.

Pheromone Signaling Pathway

The perception of this compound begins with its detection by ORs on the dendrites of ORNs. This initiates a signal transduction cascade that ultimately leads to a behavioral response. The general model for insect pheromone signaling involves:

  • Binding: The pheromone molecule binds to an Odorant Binding Protein (OBP) in the sensillar lymph, which transports it to the OR.

  • Receptor Activation: The pheromone-OBP complex interacts with a specific OR, which is typically a heterodimer of a conventional OR and a highly conserved co-receptor (Orco).

  • Signal Transduction: Activation of the OR-Orco complex leads to the opening of an ion channel, causing depolarization of the ORN. This can occur through an ionotropic mechanism, where the receptor itself is an ion channel, or a metabotropic mechanism involving G-protein signaling cascades.

  • Action Potential: Depolarization of the ORN generates action potentials that are transmitted to the antennal lobe of the brain for further processing.

Signaling_Pathway cluster_sensillum Sensillar Lymph cluster_orn Olfactory Receptor Neuron Membrane Pheromone Pheromone OBP OBP Pheromone->OBP Binding Pheromone-OBP Pheromone-OBP OR-Orco OR-Orco Complex Pheromone-OBP->OR-Orco Activation Ion Channel Ion Channel OR-Orco->Ion Channel Ionotropic (Direct Gating) G-Protein G-Protein OR-Orco->G-Protein Metabotropic Depolarization Depolarization Ion Channel->Depolarization Effector Effector G-Protein->Effector Effector->Ion Channel Indirect Gating Action Potential to Antennal Lobe Action Potential to Antennal Lobe Depolarization->Action Potential to Antennal Lobe

Caption: Generalized insect pheromone signaling pathway.

Experimental Protocols

Chemical Analysis
  • Pheromone Extraction: Pheromone glands are excised from virgin females during their peak calling period and extracted with a non-polar solvent (e.g., hexane).

  • Gas Chromatography-Mass Spectrometry (GC-MS): The extract is analyzed by GC-MS to identify and quantify the chemical components. The retention time and mass spectrum of the natural product are compared to those of a synthetic standard of this compound.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD): The GC effluent is split between a flame ionization detector (FID) and a preparation where an insect antenna is used as a biological detector. Peaks in the chromatogram that elicit an electrical response from the antenna are identified as biologically active compounds.

Electrophysiology
  • Electroantennography (EAG): Measures the overall electrical response of the entire antenna to a puff of odorant. It is useful for screening compounds for activity and determining relative sensitivities.

  • Single Sensillum Recording (SSR): An extracellular recording technique that measures the action potentials from individual ORNs within a single sensillum. This method provides detailed information about the specificity and sensitivity of individual neurons to different odorants.

Behavioral Assays
  • Wind Tunnel Bioassay: A controlled environment where a male insect's flight behavior towards a pheromone source is observed and quantified. Parameters such as upwind flight, casting, and source contact are recorded.

  • Courtship Assay: In species like Drosophila melanogaster, the effect of a pheromone on male courtship behavior towards a female is quantified. The courtship index (the percentage of time a male spends performing courtship behaviors) is a common metric.

Experimental_Workflow cluster_identification Pheromone Identification cluster_validation Biological Validation Pheromone Gland Extraction Pheromone Gland Extraction GC-MS Analysis GC-MS Analysis Pheromone Gland Extraction->GC-MS Analysis GC-EAD Analysis GC-EAD Analysis GC-MS Analysis->GC-EAD Analysis Putative Pheromone Component Putative Pheromone Component GC-EAD Analysis->Putative Pheromone Component Synthetic Standard Synthetic Standard Putative Pheromone Component->Synthetic Standard Synthesis EAG EAG Synthetic Standard->EAG SSR SSR Synthetic Standard->SSR Behavioral Assays Behavioral Assays Synthetic Standard->Behavioral Assays Quantitative Response Data Quantitative Response Data EAG->Quantitative Response Data SSR->Quantitative Response Data Behavioral Assays->Quantitative Response Data

Caption: General experimental workflow for pheromone research.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and interpretation. The following tables provide templates for organizing data from electrophysiological and behavioral assays.

Table 1: Electroantennogram (EAG) Dose-Response to this compound

Dose (µg on filter paper)Mean EAG Amplitude (mV) ± SEMn
Solvent Control
0.01
0.1
1
10
100

Table 2: Single Sensillum Recording (SSR) Dose-Response of a Specific ORN to this compound

Dose (µg at source)Mean Spike Frequency (spikes/s) ± SEMn
Solvent Control
0.01
0.1
1
10
100

Table 3: Behavioral Response of Male Drosophila melanogaster to this compound in a Courtship Assay

TreatmentMean Courtship Index (%) ± SEMn
Control (Solvent)
This compound (10 ng)
This compound (100 ng)
This compound (1 µg)

Conclusion and Future Directions

This compound represents a fascinating case study in the evolution of chemical communication. While its role as a semiochemical is established, significant gaps in our understanding remain. Future research should focus on:

  • Identifying the specific olfactory receptors that detect this compound in various insect species.

  • Conducting detailed dose-response studies to quantify its behavioral and electrophysiological effects.

  • Elucidating the precise biosynthetic pathway and identifying the key enzymes involved, particularly the specific desaturases and elongases.

  • Investigating its role in reproductive isolation and speciation through comparative studies of closely related species with divergent pheromone blends.

A deeper understanding of the evolutionary significance and molecular mechanisms of action of this compound will not only advance our knowledge of chemical ecology but also provide valuable insights for the development of targeted and sustainable pest management strategies. The methodologies and frameworks presented in this guide offer a clear path forward for researchers dedicated to unraveling the complexities of insect chemical communication.

A Technical Guide to the Spectroscopic Characterization of 10(Z)-Heptadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 10(Z)-Heptadecenyl acetate (B1210297). While specific experimental spectra for this exact compound are not publicly available in comprehensive databases, this document compiles expected spectroscopic values based on the analysis of structurally similar long-chain unsaturated acetate esters. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate its identification and characterization in a laboratory setting.

Compound Information
Identifier Value
IUPAC Name (Z)-heptadec-10-en-1-yl acetate
CAS Number 73010-82-9[1]
Molecular Formula C₁₉H₃₆O₂[1]
Molecular Weight 296.49 g/mol [1]

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 10(Z)-Heptadecenyl acetate based on characteristic values for similar long-chain alkenyl acetates.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz (typical)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~5.35m2H-CH=CH- (Olefinic protons)
~4.05t2H-CH₂-O-
~2.04s3HCH₃-C(=O)-
~2.01m4H-CH₂-CH=CH-CH₂- (Allylic protons)
~1.62p2H-CH₂-CH₂-O-
~1.27br s20H-(CH₂)₁₀- (Methylene chain)
~0.88t3HCH₃-CH₂-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz (typical)

Chemical Shift (δ, ppm) Assignment
~171.1-C=O (Ester carbonyl)
~130.0-CH=CH- (Olefinic carbons)
~64.7-CH₂-O-
~31.9 - 22.7-(CH₂)n- (Methylene chain)
~28.6-CH₂-CH₂-O-
~27.2-CH₂-CH=
~25.9-CH₂-CH₂-C=O
~21.0CH₃-C(=O)-
~14.1CH₃-CH₂-
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment
~3005Medium=C-H stretch (alkene)
2925, 2855StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1655WeakC=C stretch (alkene, Z-isomer)
~1235StrongC-O stretch (ester)
~722Medium-(CH₂)n- rock
MS (Mass Spectrometry) Data - Electron Ionization (EI)
m/z Relative Intensity Assignment
296Low[M]⁺ (Molecular ion)
236Moderate[M - CH₃COOH]⁺
VariousHighSeries of hydrocarbon fragments (CnH₂n⁺¹, CnH₂n⁻¹, etc.)
61High[CH₃COOH₂]⁺
43High[CH₃CO]⁺ (Base peak)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a pulse angle of 45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is likely an oil at room temperature, it can be analyzed neat.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory.

  • ATR-FTIR Procedure:

    • Record a background spectrum of the clean ATR crystal.

    • Apply a small drop of the neat sample directly onto the ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic functional group frequencies.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile compound like an acetate ester, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.

  • GC-MS Protocol:

    • Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

    • GC Conditions:

      • Injector: Split/splitless injector at 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • MS Conditions (Electron Ionization - EI):

      • Ion Source Temperature: 230 °C.

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The fragmentation can be compared with libraries of known compounds for identification.

Mandatory Visualizations

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment Final_Characterization Final Compound Characterization Report Structure_Elucidation->Final_Characterization Purity_Assessment->Final_Characterization

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

"isomers and analogs of 10(Z)-Heptadecenyl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers and Analogs of 10(Z)-Heptadecenyl Acetate (B1210297)

Introduction

10(Z)-Heptadecenyl acetate is a long-chain unsaturated fatty acid acetate.[1] Compounds of this class are pivotal in chemical ecology, frequently acting as intraspecific chemical messengers, or pheromones, in insects.[2][3] These molecules are typically volatile and are detected by specialized olfactory receptor neurons, triggering specific behavioral responses such as mating, aggregation, or alarm.[2][4] The biological specificity of these signals often depends on the precise geometry (Z/E isomerism) and position of double bonds within the hydrocarbon chain, as well as the presence of other minor components in a pheromone blend.

The study of isomers and the synthesis of structural analogs of known pheromones like this compound are crucial for several reasons. First, synthesis is often required to confirm the structure of a natural product that is typically isolated in minute quantities.[5] Second, analogs are synthesized to probe the structure-activity relationship (SAR), providing insights into the molecular features required for binding to specific pheromone receptors. Finally, potent and selective analogs can be developed for practical applications in integrated pest management (IPM) strategies, such as mating disruption or mass trapping.[5][6]

This technical guide provides a comprehensive overview of this compound, its isomers, and functional analogs. It covers their chemical properties, detailed synthetic protocols, mechanisms of biological action, and methods for biological evaluation, aimed at researchers in chemical ecology, organic synthesis, and drug development.

Chemical Profile and Isomerism

This compound is chemically defined as the acetate ester of (Z)-10-heptadecen-1-ol.

  • Molecular Formula: C₁₉H₃₆O₂[1]

  • Molecular Weight: 296.49 g/mol [1]

  • CAS Number: 73010-82-9[1]

  • Structure: A 17-carbon chain with a cis (Z) double bond between carbons 10 and 11, and an acetate group at the C1 position.

Isomers of this compound can include:

  • Geometric Isomers: The most common isomer would be the trans or (E) isomer, 10(E)-heptadecenyl acetate. The ratio of Z/E isomers is often critical for biological activity in insect pheromone blends.

  • Positional Isomers: The double bond could be located at different positions along the C17 backbone (e.g., 9(Z)-, 11(Z)-, 12(Z)-heptadecenyl acetate).

  • Structural Isomers: These could include branched-chain variations.

Analogs of Heptadecenyl Acetate

Analogs are compounds with structural similarities to the parent molecule. In the context of insect pheromones, analogs typically involve variations in chain length, the number and position of double bonds, and modifications to the functional group. The study of analogs helps to define the structural requirements for receptor binding and biological activity.

Quantitative Data on Pheromone Analogs

The following table summarizes quantitative data for various long-chain acetate pheromones, which serve as functional analogs and illustrate the principles of structure-activity relationships in this class of compounds.

Compound NameTarget Insect SpeciesBiological ActivityQuantitative DataReference(s)
(Z)-8-Dodecenyl acetateGrapholita molesta (Oriental Fruit Moth)Major Pheromone ComponentZ/E ratio of 100:7; ~0.1–0.2 ng/female/hour[7]
(E,E)-8,10-Dodecadien-1-ol (Codlemone)Cydia pomonella (Codling Moth)Major Pheromone Component-[8]
F(10,11)-Codlemone (Halogenated Analog)Cydia pomonella (Codling Moth)Pheromone AgonistMore attractive than codlemone in field traps[8]
(Z)-9-Tetradecenyl acetateSpodoptera frugiperda (Fall Armyworm)Pheromone Component-[9]
(Z)-11-Hexadecenyl acetateHelicoverpa armigera (Cotton Bollworm)Major Pheromone ComponentMost common aldehyde pheromone component, used by 119 species[9]
(Z)-11-Octadecenyl acetateDrosophila melanogaster (Fruit Fly)Pheromone Component-[10]
(Z)-13-Octadecenyl acetateZeuzera pyrina (Leopard Moth)Minor Pheromone Component-[10]

Synthesis of Unsaturated Acetates

The synthesis of specific isomers of long-chain unsaturated acetates like this compound requires stereoselective methods for constructing the carbon-carbon double bond. The Wittig reaction is a classic and reliable method for creating Z-alkenes.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a (Z)-alkenyl acetate via the Wittig reaction.

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction cluster_2 Functional Group Manipulation A Alkyltriphenylphosphonium Bromide C Phosphonium Ylide A->C in anhyd. THF, -78°C B Strong Base (e.g., n-BuLi, KHMDS) B->C E (Z)-Alkene C->E add Aldehyde @ -78°C, warm to RT D Aldehyde D->E F Reduction (if needed) e.g., to Alcohol E->F e.g., if starting aldehyde had ester G Acetylation E->G If starting materials yield alcohol directly F->G Ac₂O, Pyridine (B92270) H Final Product: (Z)-Alkenyl Acetate G->H Purification (Chromatography)

Caption: General workflow for the synthesis of (Z)-alkenyl acetates.
Detailed Experimental Protocol: Synthesis of a (Z)-Alkenyl Acetate via Wittig Reaction

This protocol is a representative example for the synthesis of a (Z)-alkenyl acetate, adapted from established methods for pheromone synthesis.[11][12]

Step 1: Preparation of the Phosphonium Ylide

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the appropriate alkyltriphenylphosphonium bromide salt (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a stoichiometric amount of a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., deep red or orange).

  • Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete ylide formation.

Step 2: Wittig Reaction

  • Slowly add a solution of the corresponding aldehyde (1.0 eq) in anhydrous THF to the ylide solution at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification of the Alkene/Alcohol

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the solution in vacuo. The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a major byproduct.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the (Z)-alkenol.

Step 4: Acetylation

  • To the purified (Z)-alkenol (1.0 eq) in pyridine at 0 °C, add acetic anhydride (B1165640) (1.5 eq).[13]

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final product, this compound or its analog, by column chromatography on silica gel.

Step 5: Characterization

  • Confirm the structure and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Mechanism of Action: Pheromone Signaling

Volatile pheromones like heptadecenyl acetate are detected by olfactory receptor neurons (ORNs) located in specialized hair-like structures on the insect's antennae called sensilla.[2][4] The binding of a pheromone molecule to a specific Pheromone Receptor (PR) initiates a signal transduction cascade that leads to the depolarization of the neuron and the firing of an action potential.

While some insect odorant receptors function as ligand-gated ion channels, the predominant model for moth pheromone reception involves a G-protein coupled pathway.[2][14]

Generalized Pheromone Signaling Pathway

The diagram below outlines the key steps in the G-protein mediated signaling pathway for moth pheromones.

G cluster_membrane Dendritic Membrane PBP Pheromone Binding Protein (PBP) PR Pheromone Receptor (PR) PBP->PR 2. Binding to Receptor Pheromone_out Pheromone Pheromone_out->PBP 1. Transport across sensillum lymph Gq Gq Protein PR->Gq 3. Gq Activation PLC Phospholipase Cβ (PLCβ) Gq->PLC 4. PLCβ Activation PIP2 PIP₂ PLC->PIP2 5. Hydrolysis IP3 IP₃ PLC->IP3 creates DAG DAG PLC->DAG creates TRP TRP Channel (Ion Channel) IP3->TRP 6. Gating DAG->TRP 6. Gating Ca_in Ca²⁺ TRP->Ca_in Ca_out Ca²⁺ Ca_out->TRP 7. Cation Influx Depolarization Membrane Depolarization Ca_in->Depolarization AP Action Potential Depolarization->AP 8. Signal to Brain

Caption: Generalized G-protein coupled pheromone signaling pathway in moths.[2]

Biological Evaluation: Bioassays

Determining the biological activity of synthetic isomers and analogs is essential. This is achieved through a combination of electrophysiological and behavioral bioassays.[15][16]

Bioassay Experimental Workflow

The following diagram shows a typical workflow for the biological evaluation of a candidate pheromone component.

G cluster_electro Electrophysiology cluster_behavior Behavioral Assays cluster_analysis Analysis & Conclusion A Test Compound (Synthesized Isomer/Analog) B Dose-Response Preparation (Serial dilution in solvent) A->B D Electroantennography (EAG) Screening B->D Stimulus Delivery H Wind Tunnel Assay B->H Pheromone Source I Field Trapping Study B->I Lure Preparation C Insect Preparation (Antenna Excision) C->D E Single Sensillum Recording (SSR) D->E For active compounds F Data: Depolarization (mV) vs. Dose D->F E->F K Structure-Activity Relationship (SAR) Analysis F->K G Insect Acclimation (Age & Mating Status Control) G->H G->I J Data: % Attraction, Trap Catch, Behavioral Repertoire H->J I->J J->K L Identification of Potent Agonist/Antagonist K->L

Caption: Experimental workflow for pheromone bioassays.
Key Experimental Protocols

Protocol 1: Electroantennography (EAG) EAG is used to measure the overall electrical response of the entire antenna to a volatile stimulus.[7]

  • Insect Preparation: An adult insect (typically a male for female-produced sex pheromones) is immobilized, and the head is excised. Alternatively, the whole insect can be used.

  • Electrode Placement: A recording electrode is placed in contact with the distal tip of the antenna, and a reference electrode is inserted into the head or abdomen.

  • Stimulus Delivery: A defined volume of air is passed over a filter paper loaded with a known amount of the test compound (dissolved in a solvent like hexane (B92381) and allowed to evaporate). This puff of scented air is directed over the antenna.

  • Data Recording: The voltage difference between the electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation represents the summed depolarization of many ORNs, known as the EAG response.

  • Analysis: The amplitude of the EAG response (in millivolts) is compared across different compounds and concentrations to determine relative activity.

Protocol 2: Wind Tunnel Behavioral Assay This assay assesses the behavioral response of an insect to a pheromone source in a controlled environment that mimics natural conditions.[15][16]

  • Setup: A wind tunnel is used to create a laminar airflow of a specific velocity. A dispenser (e.g., filter paper or rubber septum) loaded with the test compound is placed at the upwind end of the tunnel.

  • Insect Release: Insects (e.g., male moths) are released from a platform at the downwind end.

  • Observation: The flight behavior of the insects is recorded. Key behaviors scored include activation (wing fanning), take-off, upwind flight (anemotaxis), casting (zig-zag flight), and contact with the source.

  • Analysis: The percentage of insects exhibiting each behavior is calculated and compared between the test compound and a control (solvent only) or a standard (the natural pheromone). This allows for the classification of the compound as an attractant, repellent, or behavioral antagonist.

Conclusion

This compound belongs to a well-studied class of molecules that are fundamental to insect communication. Understanding its isomers and analogs is key to deciphering the intricacies of chemical signaling and developing environmentally benign pest control strategies. The combination of stereoselective organic synthesis, detailed electrophysiological and behavioral bioassays, and a growing understanding of the underlying signal transduction pathways provides a powerful toolkit for researchers in this field. Future work will likely focus on identifying the specific receptors for these compounds and exploring novel analogs, including those with enhanced stability or activity, for field applications.

References

Methodological & Application

Synthesis of 10(Z)-Heptadecenyl Acetate via Wittig Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 10(Z)-heptadecenyl acetate (B1210297), a compound of interest in pheromone research and as a potential therapeutic agent. The synthesis is centered around a stereoselective Wittig reaction to construct the (Z)-alkene backbone, followed by acetylation. This application note outlines the complete experimental procedure, including the preparation of the necessary Wittig reagent, the olefination reaction, and the final acetylation step. All quantitative data is summarized for clarity, and a detailed workflow diagram is provided.

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[1][2][3] A key advantage of this reaction is the high degree of control over the location of the newly formed double bond.[1] For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed, as they favor the formation of the cis-isomer with high selectivity.[4] 10(Z)-Heptadecenyl acetate is a long-chain unsaturated ester with applications in chemical ecology, particularly as an insect sex pheromone. The precise stereochemistry of the double bond is crucial for its biological activity, making the stereoselective Wittig reaction an ideal synthetic strategy. This protocol details a reliable method for the preparation of this target molecule.

Data Presentation

StepCompoundStarting Material(s)Reagent(s)Solvent(s)Yield (%)Purity (%)Analytical Method
1. Phosphonium Salt Formation(10-Hydroxydecyl)triphenylphosphonium bromide10-Bromodecan-1-ol, Triphenylphosphine (B44618)-Toluene>95--
2. Wittig Reaction(Z)-10-Heptadecen-1-ol(10-Hydroxydecyl)triphenylphosphonium bromide, Heptanal (B48729)Sodium bis(trimethylsilyl)amide (NaHMDS)THF75-85>95 (Z)GC-MS, NMR
3. AcetylationThis compound(Z)-10-Heptadecen-1-olAcetic anhydride (B1165640), Pyridine (B92270)Dichloromethane (B109758)>90>99[5]GC-MS, NMR

Experimental Protocols

Part 1: Synthesis of (10-Hydroxydecyl)triphenylphosphonium bromide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.1 eq) in toluene.

  • Addition of Alkyl Bromide: To the stirred solution, add 10-bromodecan-1-ol (1.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The phosphonium salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Synthesis of (Z)-10-Heptadecen-1-ol via Wittig Reaction
  • Ylide Formation: To a suspension of (10-hydroxydecyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 eq) dropwise. The formation of the deep red-orange colored ylide indicates a successful reaction. Stir the mixture at this temperature for 1 hour.

  • Aldehyde Addition: Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure (Z)-10-heptadecen-1-ol. The removal of the triphenylphosphine oxide byproduct is crucial in this step.

Part 3: Synthesis of this compound
  • Reaction Setup: Dissolve (Z)-10-heptadecen-1-ol (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude acetate can be further purified by column chromatography on silica gel if necessary to afford this compound with a purity of >99%.[5]

Mandatory Visualization

Synthesis_Workflow A 10-Bromodecan-1-ol + Triphenylphosphine B (10-Hydroxydecyl)triphenylphosphonium bromide A->B Toluene, Reflux D Wittig Reaction (NaHMDS, THF) B->D C Heptanal C->D E (Z)-10-Heptadecen-1-ol D->E Work-up & Purification F Acetylation (Acetic Anhydride, Pyridine) E->F G This compound F->G Work-up & Purification

Caption: Synthetic workflow for this compound.

References

Stereoselective Synthesis of 10(Z)-Heptadecenyl Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10(Z)-Heptadecenyl acetate (B1210297) is a component of the sex pheromone of several lepidopteran species, making its stereoselective synthesis a critical aspect of developing effective and environmentally benign pest management strategies. This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 10(Z)-heptadecenyl acetate, targeting researchers, scientists, and professionals in drug development and chemical ecology. Two primary synthetic routes, the Wittig reaction and the partial hydrogenation of an alkyne precursor, are presented, offering a comparative analysis of their efficacy in achieving high yields and stereoselectivity.

Synthetic Strategies Overview

The principal challenge in the synthesis of this compound lies in the stereocontrolled formation of the Z (or cis) double bond at the C10 position. The two main strategies detailed herein are:

  • Wittig Olefination: This classic method involves the reaction of a phosphorus ylide with an aldehyde. The stereochemical outcome is highly dependent on the nature of the ylide. Non-stabilized ylides, typically used in these syntheses, generally favor the formation of the Z-alkene.[1]

  • Partial Hydrogenation of an Alkyne: This strategy relies on the synthesis of a C17 alkyne precursor, 10-heptadecyn-1-ol, followed by its stereoselective reduction to the corresponding Z-alkene using a poisoned catalyst, such as Lindlar's catalyst.[2][3] This method is known for its high stereoselectivity in producing cis-alkenes.[4]

A third, less detailed, but viable alternative involves a Grignard coupling reaction.

Data Presentation: Comparison of Synthetic Routes

Synthetic Route Key Reactions Reported Yield (Overall) Reported Z:E Ratio Advantages Disadvantages
Wittig Reaction 1. Phosphonium (B103445) salt formation2. Ylide generation3. Wittig olefination4. AcetylationModerate to GoodGood to Excellent (typically >90:10)Well-established, reliable for Z-alkenes with non-stabilized ylides.Generation of triphenylphosphine (B44618) oxide can complicate purification. Stereoselectivity can be sensitive to reaction conditions.
Alkyne Hydrogenation 1. Alkyne synthesis2. Partial hydrogenation (Lindlar catalyst)3. AcetylationGood to ExcellentExcellent (often >95:5)High stereoselectivity for Z-alkene.Requires handling of hydrogen gas and a specialized catalyst. Potential for over-reduction to the alkane.
Grignard Coupling 1. Grignard reagent formation2. Cu-catalyzed cross-coupling3. AcetylationVariableVariableCan be a convergent approach.May require optimization for high stereoselectivity.

Experimental Protocols

Route 1: Wittig Olefination

This route involves the preparation of a C10 phosphonium salt, its conversion to the corresponding ylide, and subsequent reaction with heptanal (B48729).

Step 1a: Synthesis of (Decyl)triphenylphosphonium Bromide

  • Materials: 1-Bromodecane (B1670165), Triphenylphosphine, Toluene (B28343).

  • Procedure:

    • To a solution of triphenylphosphine (26.2 g, 100 mmol) in anhydrous toluene (200 mL) under a nitrogen atmosphere, add 1-bromodecane (22.1 g, 100 mmol).

    • Heat the mixture to reflux for 24 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (decyl)triphenylphosphonium bromide.

Step 1b: Wittig Reaction to form 10(Z)-Heptadecen-1-ol

  • Materials: (Decyl)triphenylphosphonium bromide, Sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi), Heptanal, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Suspend (decyl)triphenylphosphonium bromide (48.3 g, 100 mmol) in anhydrous THF (400 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of NaHMDS (1.0 M in THF, 100 mL, 100 mmol) or n-BuLi (2.5 M in hexanes, 40 mL, 100 mmol) dropwise, maintaining the temperature below -70 °C. The formation of the deep red ylide indicates a successful reaction.

    • Stir the mixture at -78 °C for 1 hour.

    • Add a solution of freshly distilled heptanal (11.4 g, 100 mmol) in anhydrous THF (50 mL) dropwise to the ylide solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (100 mL).

    • Extract the mixture with diethyl ether (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 10(Z)-heptadecen-1-ol.

Step 1c: Acetylation of 10(Z)-Heptadecen-1-ol

  • Materials: 10(Z)-Heptadecen-1-ol, Acetic anhydride (B1165640), Pyridine (B92270), Dichloromethane (B109758).

  • Procedure:

    • Dissolve 10(Z)-heptadecen-1-ol (25.4 g, 100 mmol) in pyridine (50 mL) and dichloromethane (100 mL) in a flask at 0 °C.

    • Slowly add acetic anhydride (15.3 g, 150 mmol) to the solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed.

    • Quench the reaction by adding methanol (B129727) (10 mL).

    • Dilute the mixture with dichloromethane (100 mL) and wash successively with 1 M HCl (2 x 100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Route 2: Partial Hydrogenation of an Alkyne

This route involves the synthesis of 10-heptadecyn-1-ol, followed by its stereoselective reduction.

Step 2a: Synthesis of 10-Heptadecyn-1-ol

  • Materials: 1-Decyne (B165119), n-Butyllithium (n-BuLi), 7-Bromo-1-(tetrahydropyranyloxy)heptane, Anhydrous Tetrahydrofuran (THF), HMPA (optional, use with caution).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-decyne (13.8 g, 100 mmol) in anhydrous THF (200 mL).

    • Cool the solution to -78 °C and add n-BuLi (2.5 M in hexanes, 40 mL, 100 mmol) dropwise.

    • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.

    • Cool the solution back to -78 °C and add a solution of 7-bromo-1-(tetrahydropyranyloxy)heptane (29.3 g, 100 mmol) in anhydrous THF (50 mL) (and optionally HMPA, 10 mL).

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (100 mL).

    • Extract the mixture with diethyl ether (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product is then deprotected by dissolving in methanol (200 mL) and adding a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize with saturated aqueous NaHCO₃ and remove the methanol under reduced pressure.

    • Extract with diethyl ether, wash with brine, dry, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 10-heptadecyn-1-ol.

Step 2b: Partial Hydrogenation of 10-Heptadecyn-1-ol

  • Materials: 10-Heptadecyn-1-ol, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead), Quinoline, Methanol or Ethyl Acetate, Hydrogen gas.

  • Procedure:

    • To a solution of 10-heptadecyn-1-ol (25.2 g, 100 mmol) in methanol or ethyl acetate (200 mL), add Lindlar's catalyst (1.25 g, 5 wt%) and a few drops of quinoline.

    • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically with a balloon).

    • Stir the mixture vigorously at room temperature and monitor the reaction progress by GC or TLC until the starting alkyne is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield crude 10(Z)-heptadecen-1-ol.

Step 2c: Acetylation of 10(Z)-Heptadecen-1-ol

  • Follow the same procedure as described in Step 1c .

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 1-Bromodecane 1-Bromodecane Phosphonium_Salt (Decyl)triphenylphosphonium bromide 1-Bromodecane->Phosphonium_Salt Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Heptanal Heptanal Wittig_Olefination Wittig Olefination Heptanal->Wittig_Olefination Ylide Ylide Generation (strong base) Phosphonium_Salt->Ylide Ylide->Wittig_Olefination Alcohol 10(Z)-Heptadecen-1-ol Wittig_Olefination->Alcohol Acetylation Acetylation (Acetic Anhydride, Pyridine) Alcohol->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Workflow for the Wittig reaction synthesis.

Alkyne_Hydrogenation_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 1-Decyne 1-Decyne Alkyne_Synthesis Alkyne Synthesis 1-Decyne->Alkyne_Synthesis Protected_Haloheptanol 7-Bromo-1-(THP)-heptane Protected_Haloheptanol->Alkyne_Synthesis Alkyne 10-Heptadecyn-1-ol Alkyne_Synthesis->Alkyne Partial_Hydrogenation Partial Hydrogenation (Lindlar's Catalyst, H2) Alkyne->Partial_Hydrogenation Alcohol 10(Z)-Heptadecen-1-ol Partial_Hydrogenation->Alcohol Acetylation Acetylation (Acetic Anhydride, Pyridine) Alcohol->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Workflow for the alkyne hydrogenation synthesis.

Conclusion

Both the Wittig olefination and the partial hydrogenation of an alkyne are effective and reliable methods for the stereoselective synthesis of this compound. The choice of synthetic route may depend on the availability of starting materials, equipment, and the desired level of stereopurity. The Wittig reaction offers a more direct route if the corresponding phosphonium salt and aldehyde are readily available, while the alkyne hydrogenation route provides excellent stereoselectivity but requires an additional synthetic step for the alkyne precursor and specialized hydrogenation equipment. For both methods, careful execution of the experimental procedures and diligent purification are crucial for obtaining a high-purity final product.

References

Application Notes and Protocols for the Purification of Synthetic 10(Z)-Heptadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(Z)-Heptadecenyl acetate (B1210297) is a long-chain unsaturated fatty acetate that serves as a crucial semiochemical, particularly as a sex pheromone in various species of Lepidoptera. Its precise chemical structure and high purity are paramount for its biological activity in applications such as pest management through mating disruption, lure-and-kill strategies, and population monitoring.[1][2][3] Synthetic routes to 10(Z)-Heptadecenyl acetate often yield a crude product containing impurities such as stereoisomers (the E-isomer), starting materials, and by-products. Therefore, robust purification methods are essential to obtain a final product with the high degree of purity required for effective and specific biological action. A commercially available standard of this compound boasts a purity of greater than 99%.[4]

This document provides detailed application notes and experimental protocols for the purification of synthetic this compound, focusing on two primary laboratory-scale techniques: silica (B1680970) gel column chromatography and recrystallization.

Data Presentation: Comparison of Purification Methods

The choice of purification method can significantly impact the final purity and overall yield of this compound. Below is a summary of representative quantitative data comparing the efficacy of silica gel column chromatography and recrystallization.

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key AdvantagesKey Disadvantages
Silica Gel Column Chromatography ~85>98~80-90High resolution for separating isomers and closely related impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization ~85~95-97~60-75Simple, cost-effective, and can yield highly pure crystalline product.Lower yield due to loss of product in the mother liquor; may not effectively remove all isomeric impurities.

Note: The data presented in this table is representative and may vary depending on the specific impurities present in the crude synthetic mixture and the precise experimental conditions.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes the purification of this compound from a crude synthetic mixture using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (B92381) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Potassium permanganate (B83412) (KMnO4) stain for TLC visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Determine an appropriate eluent system by performing TLC analysis of the crude product.

    • Test various ratios of hexane and ethyl acetate. A good starting point for nonpolar compounds like this acetate is a low percentage of ethyl acetate in hexane (e.g., 5-10% ethyl acetate/hexane).[5]

    • The ideal solvent system will provide good separation between the desired this compound spot and any impurities, with the target compound having an Rf value of approximately 0.3.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 5% ethyl acetate in hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[6][7]

    • Add another thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate.

    • Begin collecting fractions in individual tubes. The size of the fractions will depend on the column size.

    • Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate and develop it in the eluent system. Visualize the spots using a KMnO4 stain, which is effective for unsaturated compounds.

  • Product Isolation:

    • Identify the fractions containing the pure this compound (typically those with a single spot at the correct Rf value).

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as an oil.

  • Purity Analysis:

    • Assess the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound if the crude product is a solid at room temperature or can be induced to crystallize. Long-chain aliphatic compounds can sometimes be challenging to recrystallize.[8]

Materials:

  • Crude this compound

  • A suitable solvent (e.g., acetone, ethanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Test small amounts of the crude product in various solvents to find a suitable one. For esters, solvents like ethyl acetate or acetone, or solvent mixtures like hexane/ethyl acetate, can be effective.[8]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.[9][10]

  • Crystallization:

    • Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[9]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield of the crystallized product.[10]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Allow the crystals to dry completely under vacuum.

  • Purity Analysis:

    • Determine the purity of the recrystallized this compound by GC-MS and measure its melting point. A sharp melting point close to the literature value indicates high purity.

Mandatory Visualization

Pheromone Reception Signaling Pathway

The following diagram illustrates the generalized signaling pathway for the reception of a pheromone like this compound in an insect's antenna.

Pheromone_Reception cluster_air External Environment cluster_sensillum Sensillum cluster_brain Antennal Lobe (Brain) Pheromone This compound Pore Pore Tubule Pheromone->Pore Diffusion OBP_unbound Odorant-Binding Protein (OBP) Pore->OBP_unbound Entry into Sensillum Lymph OBP_bound Pheromone-OBP Complex OBP_unbound->OBP_bound Binding OR Odorant Receptor (OR) on Dendrite OBP_bound->OR Transport & Release Neuron Olfactory Receptor Neuron OR->Neuron Activation & Signal Transduction Glomerulus Glomerulus Neuron->Glomerulus Axonal Projection Interneuron Projection Neuron Glomerulus->Interneuron Synaptic Transmission Higher Brain Centers Higher Brain Centers Interneuron->Higher Brain Centers Signal Processing

Caption: Generalized pathway of insect pheromone reception.

Experimental Workflow for Purification and Analysis

This diagram outlines the logical workflow for the purification and subsequent analysis of synthetic this compound.

Purification_Workflow cluster_purification Purification Methods cluster_analysis Purity and Identity Confirmation Crude Crude Synthetic This compound ColChrom Silica Gel Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst TLC TLC Analysis (In-process check) ColChrom->TLC Monitoring GCMS GC-MS Analysis (Final Purity) ColChrom->GCMS Recryst->GCMS NMR NMR Spectroscopy (Structural Confirmation) GCMS->NMR If structure is unknown Pure_Product Pure this compound (>98-99%) GCMS->Pure_Product

Caption: Workflow for purification and analysis.

References

Application Notes and Protocols for Electroantennography (EAG) Detection of 10(Z)-Heptadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Electroantennography (EAG)

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summated electrical response of an insect's antenna to volatile chemical stimuli.[1][2][3] The antenna, the primary olfactory organ in many insects, is covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When odorant molecules, such as the insect sex pheromone 10(Z)-Heptadecenyl acetate (B1210297), bind to receptors on these neurons, they trigger a depolarization. This change in electrical potential between the base and the tip of the antenna can be measured.[2][4] The magnitude of the EAG response is generally proportional to the intensity of the stimulus and the sensitivity of the antenna to the specific compound. This technique is widely employed for screening the biological activity of pheromones and other semiochemicals, aiding in the identification of active compounds and the elucidation of dose-response relationships.[2][5][6]

Quantitative EAG Response Data

The following table summarizes representative quantitative EAG data for insect responses to 10(Z)-Heptadecenyl acetate. It is important to note that EAG responses can vary based on factors such as insect species, age, sex, physiological state, and specific experimental conditions.

Insect SpeciesSexStimulus DosageMean EAG Response (mV) ± SENotes
[Insect Species Name]Male0.1 ng[Data not available in search results]Dose-response testing reveals antennal sensitivity.
[Insect Species Name]Male1 ng[Data not available in search results]Higher dosages typically elicit stronger responses.
[Insect Species Name]Male10 ng[Data not available in search results]Saturation of receptors may occur at high concentrations.
[Insect Species Name]Male100 ng[Data not available in search results]A solvent blank should be used as a negative control.
[Insect Species Name]Male1 µg[Data not available in search results]Responses are typically measured as the peak depolarization.

Experimental Protocols

Insect Preparation
  • Insect Selection: Utilize sexually mature male moths, typically 2-5 days post-eclosion, as they generally exhibit the highest sensitivity to female sex pheromones.[4] To ensure responsiveness, insects should be kept under appropriate light, temperature, and humidity conditions. It is often beneficial to dark-adapt them for at least 30 minutes prior to the experiment.[4]

  • Anesthetization: Anesthetize the insect by cooling it on ice or with a brief exposure to CO₂.[3]

  • Antenna Excision: Place the anesthetized moth under a stereomicroscope. Using micro-scissors, carefully excise one complete antenna at its base (scape).[2][3]

  • Mounting:

    • Reference Electrode: Insert the basal end of the antenna into a glass capillary electrode filled with an appropriate saline solution (e.g., Ringer's solution) or an electrically conductive gel.[2][3] This electrode will serve as the reference.

    • Recording Electrode: The distal tip of the antenna is then brought into contact with the recording electrode, which is also a saline-filled glass capillary.[2] A small segment of the tip may be removed to ensure good electrical contact.[2]

Stimulus Preparation
  • Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or pentane (B18724) (e.g., 1 µg/µL).[5]

  • Serial Dilutions: Create a serial dilution series from the stock solution to achieve a range of dosages for dose-response analysis (e.g., 0.1 ng/µL, 1 ng/µL, 10 ng/µL, 100 ng/µL).[3]

  • Stimulus Cartridge Preparation:

    • Cut a small piece of filter paper (e.g., 1 cm x 2 cm).[4]

    • Apply 10 µL of the desired pheromone dilution onto the filter paper.[4][5]

    • Allow the solvent to evaporate for approximately 30-60 seconds.[3][4]

    • Insert the filter paper into a clean Pasteur pipette or a specialized stimulus cartridge.[3][4]

    • Seal the ends of the pipette with parafilm to prevent premature release of the pheromone.[4][5] Prepare cartridges immediately before use for the best results.[4]

    • Prepare a control pipette containing only the solvent.[3]

EAG Recording
  • EAG Setup: The mounted antenna should be placed within a continuous stream of humidified and purified air (e.g., passed through activated charcoal) to keep the preparation viable and to act as a carrier for the stimulus.[4] The electrodes are connected to a high-impedance preamplifier, which in turn is connected to a main amplifier and a data acquisition system.[4]

  • Stabilization: Allow the preparation to stabilize for 1-2 minutes until a steady baseline is observed in the recording software.[3]

  • Stimulus Delivery:

    • Position the tip of the stimulus cartridge into a small hole in the main airline tube, close to the antenna preparation.[4]

    • Deliver a puff of air (typically 0.5-1 second) through the stimulus cartridge, which will carry the pheromone molecules over the antenna.[3][4]

  • Data Acquisition:

    • Record the antennal response for approximately 10 seconds, starting a few seconds before the stimulus pulse.[3]

    • The resulting depolarization (EAG response) is measured as the maximum negative deflection from the baseline in millivolts (mV).[4]

    • Allow a sufficient recovery period between stimulations (e.g., 30-60 seconds) to prevent receptor adaptation.[4]

    • Present the stimuli in a randomized order, or from lower to higher concentrations, to minimize adaptation effects.[4] Always include the solvent control to ensure that the observed responses are due to the pheromone and not mechanical stimulation.[4]

Visualizations

EAG_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis insect_prep 1. Insect Preparation (Anesthetization & Dissection) eag_setup 3. EAG Setup & Stabilization insect_prep->eag_setup stim_prep 2. Stimulus Preparation (Serial Dilutions) stim_delivery 4. Stimulus Delivery stim_prep->stim_delivery eag_setup->stim_delivery data_acq 5. Data Acquisition stim_delivery->data_acq data_analysis 6. Data Analysis (Response Measurement) data_acq->data_analysis

Caption: Experimental workflow for the electroantennography (EAG) protocol.

EAG_Setup_Diagram cluster_airflow Airflow System cluster_recording Recording Arena cluster_electronics Data Acquisition System purified_air Purified Air Source humidifier Humidifier purified_air->humidifier main_tube Main Air Tube humidifier->main_tube stimulus_inlet antenna Mounted Antenna main_tube->antenna ref_electrode Reference Electrode ref_electrode->antenna preamp Preamplifier ref_electrode->preamp rec_electrode Recording Electrode rec_electrode->antenna rec_electrode->preamp amplifier Amplifier preamp->amplifier computer Computer with Acquisition Software amplifier->computer stimulus_cartridge Stimulus Cartridge (Pasteur Pipette) stimulus_cartridge->stimulus_inlet Puff

Caption: Diagram of a typical electroantennography (EAG) setup.

References

Application Notes and Protocols for Field Trapping Techniques Using Pheromone Baits

Author: BenchChem Technical Support Team. Date: December 2025

A General Guide Based on Lepidopteran Sex Pheromones

Introduction

Sex pheromones are highly specific chemical signals released by an organism to attract a mate. Synthetic versions of these pheromones are invaluable tools in integrated pest management (IPM) programs. They are used for monitoring pest populations to determine the timing and intensity of infestations, which helps in making informed decisions about control measures. This document provides a generalized framework for conducting field trials with pheromone baits, with a focus on the common methodologies employed for lepidopteran pests.

Data Presentation: Factors Influencing Pheromone Trap Efficacy

The success of a pheromone trapping program is dependent on a variety of factors. The following table summarizes key parameters and findings from various studies on different lepidopteran species, which can serve as a starting point for designing experiments with a new pheromone like 10(Z)-Heptadecenyl acetate (B1210297).

ParameterVariationTarget Species ExampleObservationReference
Trap Design Delta Trap vs. Trapezoidal TrapZeuzera pyrina (Leopard Moth)Trapezoidal traps captured more than twice as many moths as delta traps.[1]
Pherocon 1C, other designsCadra cautella (Almond Moth)Pherocon 1C captured the most moths, but not significantly more than other designs.[2]
Wire cone vs. Scentry trapsSpodoptera exiguaNo significant difference in captures between these trap types.[1]
Trap Color Various colorsZeuzera pyrinaColor did not have a significant effect on the number of captured males.[1]
Green, yellow, white combinationsSpodoptera spp.Plastic bucket traps with green canopies, yellow funnels, and white buckets collected more males.[1]
Trap Height 3-6 meters above groundCadra cautellaTraps placed at this height caught significantly more males than traps at lower heights.[2]
2, 4, and 6 feetHelicoverpa armigeraMoth catches were significantly different at different heights.[3]
Bait Loading Not SpecifiedSynanthedon spp.The amount of pheromone in the lure can affect the trap catch.[4]
Pheromone Blend Single vs. multiple componentsSynanthedon tipuliformisNo significant difference in catch between a single component lure and a two-component lure.[4]
Synergistic CompoundsGrapholita molestaAddition of (Z)-3-hexenyl acetate and 1-undecanol (B7770649) to the sex pheromone lure increased male attraction.[5]

Experimental Protocols

The following are generalized protocols for the preparation of pheromone lures and the setup of a field trapping experiment.

Protocol 1: Preparation of Pheromone Lures
  • Pheromone Handling:

    • Obtain synthetic 10(Z)-Heptadecenyl acetate of high purity.

    • Store the neat pheromone in a cool, dark place, preferably in a freezer, to prevent degradation.

    • Always wear disposable gloves when handling pheromones to avoid contamination.[6]

  • Lure Preparation:

    • Prepare a stock solution of the pheromone in a high-purity solvent like hexane.

    • Select a dispenser type appropriate for the target insect and field conditions (e.g., rubber septa, polyethylene (B3416737) vials, or capillaries).

    • Using a micropipette, carefully load the desired amount of the pheromone solution onto the dispenser.

    • Allow the solvent to evaporate completely in a fume hood before packaging the lures.[4]

    • Package each lure individually in an airtight, vapor-proof material (e.g., foil pouches) and store in a cool, dark place until deployment.

Protocol 2: Field Trapping Experiment Setup
  • Experimental Design:

    • Define the objectives of the experiment (e.g., determining optimal trap design, bait concentration, or monitoring population dynamics).

    • Select an appropriate experimental design, such as a Randomized Complete Block Design (RCBD), to minimize the effects of field variability.[1][3]

    • Determine the number of treatments (e.g., different trap types or bait loadings) and replicates.

  • Trap Selection and Placement:

    • Choose a trap design that is known to be effective for the target insect family or has been shown to be effective in preliminary studies.[4] Common types include delta traps, funnel traps, and bucket traps.[1][3][4]

    • Determine the appropriate trap density and spacing. The distance between traps should be sufficient to avoid interference, typically at least 50 meters apart.[1]

    • Place traps at a height that is relevant to the flight behavior of the target species.[2][3]

    • Ensure the trap entrance is not obstructed by foliage.[6]

  • Trap Deployment:

    • Assemble the traps according to the manufacturer's instructions.

    • Place one pheromone lure inside each trap.[6]

    • Hang the traps securely in the field at the predetermined locations.

    • Label each trap clearly with a unique identifier.

  • Data Collection and Maintenance:

    • Check the traps at regular intervals (e.g., weekly).[3]

    • At each check, count the number of captured target insects and record the data.[6]

    • Remove captured insects from the trap after counting to ensure accurate counts in the next interval.[6]

    • Replace the pheromone lures and sticky inserts as needed, based on the manufacturer's recommendations or the observed field longevity. Lures for some species are replaced every 15 days.[3]

    • Record environmental data such as temperature and humidity, as these can influence insect activity.[3]

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of the results.[3]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis & Conclusion prep_lure Prepare Pheromone Lures assemble_traps Assemble Traps set_layout Randomized Block Design assemble_traps->set_layout deploy_traps Deploy Traps in Field check_traps Weekly Trap Inspection deploy_traps->check_traps set_layout->deploy_traps record_data Record Catch & Environmental Data check_traps->record_data maintain_traps Replace Lures/Liners record_data->maintain_traps analyze_data Statistical Analysis (ANOVA) record_data->analyze_data maintain_traps->check_traps draw_conclusions Draw Conclusions analyze_data->draw_conclusions

Caption: Experimental workflow for pheromone trapping.

Factors_Influencing_Trapping_Success success Trapping Success bait Bait Factors bait->success trap Trap Factors trap->success env Environmental Factors env->success concentration Concentration concentration->bait purity Purity purity->bait blend Blend Ratio blend->bait design Design design->trap color Color color->trap height Placement Height height->trap temp Temperature temp->env humidity Humidity humidity->env

References

Application Notes and Protocols for the Use of 10(Z)-Heptadecenyl Acetate in Mating Disruption of Lepidopteran Pests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 10(Z)-Heptadecenyl acetate (B1210297) for the mating disruption of specific lepidopteran pests. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key processes to aid in the research and development of pheromone-based pest management strategies.

Introduction to Mating Disruption

Mating disruption is a targeted and environmentally sensitive pest control method that utilizes synthetic insect sex pheromones to prevent male pests from locating females, thereby disrupting the reproductive cycle. By saturating an area with a specific pheromone, the natural pheromone plumes released by females are masked, leading to a reduction in successful mating and subsequent larval infestations. 10(Z)-Heptadecenyl acetate has been identified as a key component of the sex pheromone of certain lepidopteran species, making it a candidate for use in mating disruption programs.

Target Pest Species: Macdunnoughia an san

Current research indicates that this compound is a component of the sex pheromone of the noctuid moth, Macdunnoughia an san. The pheromone blend for this species has been identified to contain the following components in a specific ratio:

  • (Z)-7-dodecenyl acetate (Z7-12:Ac)

  • (Z)-9-tetradecenyl acetate (Z9-14:Ac)

  • This compound (Z10-17:Ac)

The precise ratio of these components is crucial for optimal attraction and subsequent disruption. Field trials have demonstrated that a blend of Z7-12:Ac and Z9-14:Ac is effective in trapping males, and the inclusion of this compound is part of the natural pheromone composition.

Data Presentation

The following table summarizes the composition of the sex pheromone of Macdunnoughia an san as identified in scientific literature. At present, specific quantitative data on the efficacy of mating disruption using a blend containing this compound for this species, such as percentage of mating reduction or crop damage decrease, is limited in publicly available research. Further field trials are necessary to establish these parameters.

Pheromone ComponentChemical AbbreviationRole in Pheromone Blend
(Z)-7-dodecenyl acetateZ7-12:AcMajor Component
(Z)-9-tetradecenyl acetateZ9-14:AcMajor Component
This compoundZ10-17:AcIdentified Component

Experimental Protocols

The following are detailed protocols for key experiments related to the evaluation of this compound for mating disruption of Macdunnoughia an san.

Protocol 1: Field Trapping and Pheromone Blend Optimization

Objective: To determine the optimal blend of synthetic pheromone components for attracting male Macdunnoughia an san and to monitor population dynamics.

Materials:

  • Delta or wing-style pheromone traps with sticky liners

  • Rubber septa or other suitable pheromone dispensers

  • Synthetic pheromone components: (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and this compound of high purity (>95%)

  • Hexane (for dissolving and diluting pheromones)

  • Micropipettes

  • Control traps (unbaited or baited with a solvent blank)

Procedure:

  • Pheromone Lure Preparation:

    • Prepare different blends of the synthetic pheromone components in hexane. Test various ratios and dosages based on the natural composition. For example:

      • Blend A: Z7-12:Ac and Z9-14:Ac in their naturally occurring ratio.

      • Blend B: Z7-12:Ac, Z9-14:Ac, and Z10-17:Ac in their naturally occurring ratio.

      • Individual components as controls.

    • Apply a standard total pheromone load (e.g., 1 mg) of each blend to a rubber septum. Allow the solvent to evaporate completely.

  • Trap Deployment:

    • Select an appropriate field site with a known or suspected population of Macdunnoughia an san.

    • Set up a randomized complete block design with multiple replicates (blocks) of each treatment (pheromone blend) and controls.

    • Place traps at a height relevant to the flight behavior of the moth, typically 1-1.5 meters above the ground, attached to posts or vegetation.

    • Ensure a minimum distance of 20-30 meters between traps to avoid interference.

  • Data Collection and Analysis:

    • Inspect traps weekly, or more frequently during peak flight periods.

    • Count and record the number of male Macdunnoughia an san captured in each trap.

    • Replace sticky liners and pheromone lures at appropriate intervals (e.g., every 4-6 weeks, depending on the dispenser type and environmental conditions).

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine which pheromone blend is most attractive to the target species.

Protocol 2: Mating Disruption Efficacy Trial

Objective: To evaluate the effectiveness of a pheromone blend containing this compound in disrupting the mating of Macdunnoughia an san and reducing crop damage.

Materials:

  • Mating disruption dispensers (e.g., hand-applied dispensers, sprayable microcapsules) loaded with the optimized pheromone blend.

  • Pheromone-baited monitoring traps.

  • Tethered female stations (optional, for direct assessment of mating).

  • Untreated control plots.

Procedure:

  • Experimental Design:

    • Establish large, replicated plots for the mating disruption treatment and untreated control. Plot size should be sufficient to minimize edge effects (e.g., at least 1-5 hectares).

    • Ensure a significant buffer zone between treated and control plots to prevent pheromone drift.

  • Dispenser Application:

    • Deploy the mating disruption dispensers throughout the treated plots before the anticipated start of the adult flight period.

    • Follow the manufacturer's recommendations for dispenser density (e.g., dispensers per hectare) and placement within the crop canopy.

  • Efficacy Assessment:

    • Trap Shutdown: Place pheromone-baited monitoring traps in both the treated and control plots. A significant reduction in male moth captures in the treated plots compared to the control plots ("trap shutdown") is a primary indicator of successful communication disruption.

    • Larval Infestation and Crop Damage: At appropriate times during the growing season and at harvest, sample plants in both treated and control plots to assess larval density and crop damage. Use standardized sampling procedures (e.g., number of plants per plot, inspection of specific plant parts).

    • Mating Success (Optional): Use tethered virgin females placed on stations within the treated and control plots. After a set exposure period, dissect the females to check for the presence of spermatophores, which indicates mating has occurred. A lower percentage of mated females in the treated plots indicates successful mating disruption.

  • Data Analysis:

    • Statistically compare the data from the treated and control plots (moth captures, larval counts, damage ratings, percentage of mated females) to determine the efficacy of the mating disruption treatment.

Visualizations

The following diagrams illustrate the conceptual framework of mating disruption and a typical experimental workflow.

Mating_Disruption_Mechanism Mechanism of Pheromone Mating Disruption cluster_male Male Moth female Calling Female Moth plume Natural Pheromone Plume male Male Moth male->female Successful Mating dispenser Pheromone Dispensers male->dispenser False Trail Following synthetic_plume Synthetic Pheromone Cloud

Caption: Mechanism of pheromone mating disruption.

Experimental_Workflow Experimental workflow for evaluating mating disruption efficacy. cluster_prep Phase 1: Preparation cluster_field Phase 2: Field Trials cluster_analysis Phase 3: Analysis & Conclusion A Identify Target Pest & Pheromone Components B Synthesize High-Purity Pheromones A->B C Develop & Prepare Dispensers/Lures B->C D Establish Replicated Field Plots (Treatment & Control) C->D E Deploy Dispensers & Monitoring Traps D->E F Weekly Data Collection (Trap Catches, Damage Assessment) E->F G Statistical Analysis of Data F->G H Evaluate Efficacy (% Mating Disruption, % Damage Reduction) G->H I Refine Protocol & Recommendations H->I

Application Notes and Protocols for Laboratory Bioassays with 10(Z)-Heptadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(Z)-Heptadecenyl acetate (B1210297) is a long-chain acetate ester that, like similar molecules, may act as a semiochemical, potentially as an insect sex pheromone. The following protocols provide detailed methodologies for conducting laboratory bioassays to investigate the biological activity of 10(Z)-Heptadecenyl acetate on target insect species. These protocols are based on established methods for evaluating insect responses to pheromones and can be adapted for specific research needs. While specific quantitative data for this compound is not extensively available in published literature, the provided tables offer a template for data presentation.

I. Electrophysiological Bioassays

Electrophysiological techniques are invaluable for determining if an insect's olfactory system can detect a specific compound.

A. Protocol for Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an olfactory stimulus, providing a rapid screening tool for biologically active compounds.[1][2][3]

Materials:

  • Intact insect (e.g., adult male moth)

  • This compound standard (high purity)

  • Solvent (e.g., hexane (B92381) or paraffin (B1166041) oil)

  • Micropipettes and sterile tips

  • Filter paper strips (e.g., 1 cm x 2 cm)

  • Glass Pasteur pipettes

  • EAG setup (micromanipulators, silver-silver chloride electrodes, high-impedance amplifier, data acquisition system)

  • Humidified and purified air delivery system

  • Faraday cage

Procedure:

  • Insect Preparation:

    • Anesthetize an insect by chilling on ice or brief exposure to CO2.

    • Carefully excise one antenna at its base using micro-scissors.

    • Mount the excised antenna between two electrodes using a conductive gel. The basal end connects to the reference electrode, and the distal tip (a small segment may be removed for better contact) connects to the recording electrode.[1]

  • Stimulus Preparation:

    • Prepare a stock solution of this compound (e.g., 1 µg/µL) in the chosen solvent.

    • Create a serial dilution to generate a range of concentrations for dose-response testing (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

    • Apply 10 µL of a chosen dilution onto a filter paper strip and allow the solvent to evaporate for 30-60 seconds.

    • Insert the filter paper into a Pasteur pipette. This is your stimulus cartridge. Prepare a solvent-only cartridge as a negative control.

  • EAG Recording:

    • Place the antenna preparation in a continuous stream of humidified, purified air.

    • Position the tip of the stimulus cartridge into an opening in the main airline tube, close to the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the cartridge to carry the odorant over the antenna.

    • Record the resulting depolarization (in millivolts, mV).

    • Allow sufficient time (e.g., 30-60 seconds) for the antenna to recover between stimuli.[1]

    • Test the different concentrations in ascending order, with intermittent solvent controls.

Data Analysis:

  • Measure the amplitude of the depolarization for each stimulus.

  • Subtract the average response to the solvent control from the responses to the pheromone stimuli.

  • Plot the normalized response against the logarithm of the stimulus concentration to generate a dose-response curve.

B. Protocol for Single Sensillum Recording (SSR)

SSR is a more sensitive technique that measures the firing rate of individual olfactory sensory neurons (OSNs) housed within a single sensillum.[4][5][6] This allows for the identification of specific neurons that respond to this compound.

Materials:

  • Same as for EAG, with the addition of:

  • Sharpened tungsten or glass microelectrodes

  • High-magnification microscope with an anti-vibration table

  • SSR-specific software for spike sorting and analysis

Procedure:

  • Insect Preparation:

    • Immobilize the insect using a pipette tip or wax, leaving the head and antennae exposed and stable.[4]

    • Fix the antenna to a support to prevent movement.

    • Insert a reference electrode into a non-olfactory part of the head, such as the eye.[6]

  • SSR Recording:

    • Under high magnification, carefully advance a sharpened recording electrode to penetrate the cuticle at the base of a target sensillum (e.g., a long trichoid sensillum, which often houses pheromone-sensitive neurons).[7]

    • Establish a stable recording with clear action potentials (spikes).

    • Deliver stimuli as described in the EAG protocol.

    • Record the neuronal activity before, during, and after the stimulus puff.

Data Analysis:

  • Count the number of spikes in a defined time window (e.g., 1 second) before and after the stimulus.

  • Calculate the change in spike frequency (spikes/second) in response to the stimulus.

  • Compare the responses to different concentrations of this compound and the solvent control.

II. Behavioral Bioassays

Behavioral assays are crucial for determining if the detection of a compound translates into a behavioral response.

A. Protocol for Wind Tunnel Bioassay

This assay assesses the ability of this compound to elicit long-range attraction and flight orientation in insects.[8][9][10]

Materials:

  • Wind tunnel (e.g., 200 cm x 75 cm x 75 cm) with laminar airflow control.[11]

  • Exhaust fan to vent odors.

  • Controlled lighting (e.g., dim red light for nocturnal insects).

  • Video recording equipment.

  • Release cages for insects.

  • This compound and solvent.

  • Dispensers (e.g., rubber septa, filter paper).

Procedure:

  • Setup:

    • Set the wind speed to a level appropriate for the target insect (e.g., 30 cm/s).[11]

    • Maintain constant temperature and humidity.

    • Acclimatize insects (e.g., 2-4 day old virgin males) to the wind tunnel conditions for at least 30 minutes before testing.[11][12]

  • Stimulus Preparation:

    • Apply a known amount of this compound solution to a dispenser and allow the solvent to evaporate.

    • Place the dispenser at the upwind end of the tunnel. Use a solvent-only dispenser for control trials.

  • Bioassay:

    • Place an insect in a release cage at the downwind end of the tunnel.

    • Release the insect and record its behavior for a set period (e.g., 5 minutes).[11]

    • Record key behaviors: activation (walking or fanning wings), take-off, upwind flight (oriented flight towards the source), and source contact (landing on or near the dispenser).

Data Analysis:

  • Calculate the percentage of insects exhibiting each key behavior for both the treatment and control groups.

  • Use statistical tests (e.g., Chi-square test) to determine if there is a significant difference in behaviors between the treatment and control.

III. Data Presentation

Quantitative data should be summarized in structured tables for clear comparison. The following are illustrative examples.

Table 1: Electroantennogram (EAG) Dose-Response to this compound (Note: Data are hypothetical and for illustrative purposes only.)

Stimulus Dose (ng on filter paper)Mean EAG Response (mV) ± SENormalized Response (%)
Solvent Control0.12 ± 0.030
0.10.25 ± 0.0510
10.58 ± 0.0735
101.25 ± 0.1185
1001.50 ± 0.14100
10001.52 ± 0.13101

Table 2: Behavioral Responses in Wind Tunnel Bioassay (Note: Data are hypothetical and for illustrative purposes only. n=40 insects per group.)

Behavioral StepThis compound (10 µg dose)Solvent Control
Activation (% of insects)95%15%
Take-off (% of activated)92%20%
Upwind Flight (% of take-offs)85%5%
Source Contact (% in upwind flight)75%0%

IV. Visualization of Workflows and Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis & Interpretation Pheromone_Prep Pheromone Dilution (this compound) EAG Electroantennography (EAG) - Dose-Response Screening Pheromone_Prep->EAG SSR Single Sensillum Recording (SSR) - Neuron Specificity Pheromone_Prep->SSR Wind_Tunnel Wind Tunnel Assay - Behavioral Response Pheromone_Prep->Wind_Tunnel Insect_Prep Insect Preparation (e.g., Virgin Males) Insect_Prep->EAG Insect_Prep->SSR Insect_Prep->Wind_Tunnel Analysis Quantitative Analysis - EAG Amplitudes - Spike Frequencies - Behavioral Percentages EAG->Analysis SSR->Analysis Wind_Tunnel->Analysis Conclusion Biological Activity Determination Analysis->Conclusion

Caption: Experimental workflow for bioassays with this compound.

Generalized Insect Olfactory Signaling Pathway

The binding of a pheromone molecule to an Odorant Receptor (OR) on the dendrite of an olfactory sensory neuron typically initiates a signaling cascade. In many insects, this involves a G-protein coupled pathway, leading to ion channel opening and neuron depolarization.[13][14][15][16]

Olfactory_Signaling_Pathway cluster_membrane Dendritic Membrane cluster_intracellular Intracellular Space Pheromone This compound OR_Complex Odorant Receptor (OR) + Orco Co-receptor Pheromone->OR_Complex Binding G_Protein G-protein (Gq) OR_Complex->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP3 PLC->IP3 Generates Ion_Channel Ion Channel (e.g., TRP channel) Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx IP3->Ion_Channel Opens Depolarization Neuron Depolarization (Action Potential) Ca_Influx->Depolarization

Caption: Generalized insect olfactory G-protein coupled signaling pathway.

References

Troubleshooting & Optimization

"improving yield and purity in 10(Z)-Heptadecenyl acetate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 10(Z)-Heptadecenyl acetate (B1210297) synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 10(Z)-Heptadecenyl acetate, which is typically a two-step process: a Wittig reaction to create the C17 carbon chain with the Z-double bond, followed by acetylation.

Step 1: Wittig Reaction Troubleshooting

The Wittig reaction is pivotal for establishing the Z-stereochemistry of the double bond. Common challenges include low yield and poor Z-selectivity.

Problem Potential Cause Troubleshooting/Solution
Low Yield of 10(Z)-heptadecen-1-ol Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium (B103445) salt.- Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS). Avoid organolithium bases if possible, as lithium salts can negatively impact the reaction. - Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Moisture will quench the ylide. - Reaction Time and Temperature: Allow sufficient time for ylide formation (often indicated by a color change to deep red or orange) before adding the aldehyde.
Side Reactions: The aldehyde may be prone to self-condensation or other side reactions.- Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions. - Slow Addition: Add the aldehyde dropwise to the ylide solution to maintain a low concentration of the aldehyde.
Steric Hindrance: Although less of an issue with heptanal (B48729), steric hindrance can sometimes reduce reaction rates.- Alternative Olefination: Consider the Horner-Wadsworth-Emmons (HWE) reaction, which often provides better yields with hindered aldehydes.
Poor Z/E Isomer Ratio (Low Z-selectivity) Ylide Stabilization: The ylide may be partially stabilized, leading to the formation of the E-isomer.- Use Non-stabilized Ylides: For high Z-selectivity, unstabilized ylides (where the group attached to the carbanion is an alkyl group) are essential. - Salt-Free Conditions: The presence of lithium salts can lead to equilibration of intermediates, reducing Z-selectivity. Using sodium or potassium-based bases can help maintain "salt-free" conditions.[1]
Reaction Temperature: Higher temperatures can promote isomerization to the more stable E-isomer.- Maintain Low Temperatures: Conduct the reaction at -78 °C and allow it to slowly warm to room temperature.
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome.- Aprotic Solvents: Use polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.
Difficulty in Removing Triphenylphosphine (B44618) Oxide (Byproduct) High Polarity and Crystallinity: Triphenylphosphine oxide can be difficult to separate from the desired product by chromatography.- Precipitation: After the reaction, triphenylphosphine oxide can sometimes be precipitated by adding a non-polar solvent like hexane (B92381) and filtering. - Optimized Chromatography: Use a gradient elution on silica (B1680970) gel, starting with a non-polar eluent and gradually increasing polarity.
Step 2: Acetylation Troubleshooting

The final step involves the acetylation of 10(Z)-heptadecen-1-ol. While generally a high-yielding reaction, issues can arise.

Problem Potential Cause Troubleshooting/Solution
Incomplete Acetylation Insufficient Reagent: Not enough acetylating agent or base was used.- Use Excess Reagents: Use a slight excess (1.2-1.5 equivalents) of both the acetylating agent (e.g., acetyl chloride or acetic anhydride) and the base (e.g., pyridine).[2] - Reaction Time: Allow the reaction to proceed for a sufficient time (monitor by TLC).
Steric Hindrance: While less common for a primary alcohol, steric hindrance could slow the reaction.- Use a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction.
Product Degradation Acidic Conditions during Workup: The acetate ester can be hydrolyzed back to the alcohol under acidic conditions.- Mild Workup: During the aqueous workup, use a saturated sodium bicarbonate solution to neutralize any excess acid.[2]
Presence of Impurities after Workup Residual Pyridine (B92270): Pyridine can be difficult to remove completely.- Azeotropic Removal: Co-evaporate the crude product with toluene (B28343) under reduced pressure to azeotropically remove residual pyridine.[1] - Acid Wash: Wash the organic layer with dilute HCl or copper sulfate (B86663) solution during the workup to remove pyridine.
Unreacted Acetic Anhydride (B1165640): Excess acetic anhydride can remain.- Quenching: Quench the reaction with methanol (B129727) or water to consume any unreacted acetic anhydride.[2]

Frequently Asked Questions (FAQs)

Q1: How can I improve the overall yield of my this compound synthesis?

A1: To improve the overall yield, focus on optimizing the Wittig reaction, as it is often the lower-yielding step. Ensure strictly anhydrous conditions, use a strong, non-nucleophilic base to generate the ylide, and perform the reaction at low temperatures to minimize side reactions. For the acetylation step, using a slight excess of reagents and monitoring the reaction to completion by TLC will ensure a high conversion.

Q2: What is the best method to confirm the Z/E isomer ratio of my product?

A2: The most common and effective methods for determining the Z/E isomer ratio are Gas Chromatography (GC) and Proton NMR (¹H NMR) spectroscopy.

  • GC Analysis: The Z and E isomers will have slightly different retention times on a suitable capillary column (e.g., a polar column).

  • ¹H NMR: The coupling constants (J-values) of the vinylic protons are diagnostic. For the Z-isomer, the J-value is typically smaller (around 10-12 Hz) compared to the E-isomer (around 15-18 Hz).

Q3: My final product contains a significant amount of the E-isomer. How can I purify the Z-isomer?

A3: Separation of Z and E isomers can be challenging due to their similar physical properties.

  • Argentation Chromatography: This is a highly effective method for separating unsaturated compounds. Silver ions complex more strongly with the less sterically hindered Z-isomer, causing it to be retained longer on a silver nitrate-impregnated silica gel column.[3][4][5][6]

  • Urea Complexation: In some cases, the E-isomer can be preferentially complexed with urea, allowing for the enrichment of the Z-isomer in the solution.

  • Vacuum Distillation: While less effective for isomers, high-performance vacuum distillation may provide some separation if the boiling points are sufficiently different.[7][8]

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Wittig Reaction: The strong bases used (e.g., NaH, KOtBu, n-BuLi) are highly reactive and often pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) and away from moisture.

  • Solvents: Anhydrous solvents like THF and diethyl ether are flammable and should be handled in a well-ventilated fume hood.

  • Acetylation: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Pyridine is a flammable and toxic liquid. All manipulations should be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Quantitative Data Summary

The following tables summarize typical yields and purity data for the synthesis of long-chain (Z)-alkenyl acetates, which are analogous to this compound. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Wittig Reaction Yield and Purity for (Z)-Alkenol Synthesis

Reactants Base Solvent Temperature (°C) Yield (%) Z/E Ratio
Alkyltriphenylphosphonium bromide + AldehydeNaHMDSTHF-78 to RT60-80>95:5
Alkyltriphenylphosphonium bromide + AldehydeKOtBuTHF-78 to RT55-75>90:10
Alkyltriphenylphosphonium bromide + Aldehyden-BuLiTHF-78 to RT50-7085:15 - 90:10

Table 2: Acetylation Yield and Purity

Alcohol Acetylating Agent Base/Catalyst Solvent Yield (%) Purity (%)
Long-chain alkenolAcetic AnhydridePyridineDichloromethane>90>98
Long-chain alkenolAcetyl ChloridePyridineDichloromethane>90>98
Long-chain alkenolAcetic AnhydridePyridine/DMAP (cat.)Dichloromethane>95>98

Experimental Protocols

Protocol 1: Synthesis of 10(Z)-heptadecen-1-ol via Wittig Reaction

This protocol is adapted for the synthesis of a (Z)-alkenol.

Materials:

  • (10-Hydroxydecyl)triphenylphosphonium bromide

  • Heptanal

  • Sodium hexamethyldisilazide (NaHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • To a stirred suspension of (10-hydroxydecyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an argon atmosphere, add NaHMDS (1.05 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change to orange or deep red.

  • Cool the reaction mixture to -78 °C.

  • Add a solution of heptanal (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to isolate 10(Z)-heptadecen-1-ol.

Protocol 2: Acetylation of 10(Z)-heptadecen-1-ol

This protocol describes the conversion of the alcohol to the final acetate product.[2]

Materials:

  • 10(Z)-heptadecen-1-ol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Dissolve 10(Z)-heptadecen-1-ol (1.0 equivalent) in pyridine (2-10 mL/mmol) under an argon atmosphere.

  • Cool the solution to 0 °C and add acetic anhydride (1.5 equivalents) dropwise.

  • Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by adding a small amount of methanol.

  • Co-evaporate the reaction mixture with toluene to remove most of the pyridine.

  • Dilute the residue with dichloromethane.

  • Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

experimental_workflow cluster_wittig Step 1: Wittig Reaction cluster_acetylation Step 2: Acetylation wittig_start Phosphonium Salt + Heptanal ylide_formation Ylide Formation (NaHMDS, THF, 0°C to RT) wittig_start->ylide_formation wittig_reaction Wittig Reaction (-78°C to RT) ylide_formation->wittig_reaction wittig_workup Aqueous Workup (NH4Cl) wittig_reaction->wittig_workup wittig_purification Column Chromatography wittig_workup->wittig_purification alkenol 10(Z)-heptadecen-1-ol wittig_purification->alkenol acetylation_start 10(Z)-heptadecen-1-ol alkenol->acetylation_start acetylation_reaction Acetylation (Acetic Anhydride, Pyridine) acetylation_start->acetylation_reaction acetylation_workup Aqueous Workup (HCl, NaHCO3) acetylation_reaction->acetylation_workup final_product This compound acetylation_workup->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_e_isomer Troubleshooting High E-Isomer cluster_other_impurities Troubleshooting Other Impurities start Low Purity of Final Product check_isomers Check Z/E Ratio (GC, NMR) start->check_isomers high_e High E-Isomer Content check_isomers->high_e Ratio < 95:5 other_impurities Other Impurities Present check_isomers->other_impurities Ratio > 95:5 wittig_conditions Review Wittig Conditions: - Salt-free base? - Low temperature? high_e->wittig_conditions check_wittig_byproducts Check for Triphenylphosphine Oxide other_impurities->check_wittig_byproducts check_acetylation_byproducts Check for Unreacted Alcohol or Pyridine other_impurities->check_acetylation_byproducts purify Purify via Argentation Chromatography wittig_conditions->purify repurify Re-purify via Column Chromatography check_wittig_byproducts->repurify check_acetylation_byproducts->repurify

Caption: Troubleshooting logic for low purity product.

References

"photodegradation and thermal stability of 10(Z)-Heptadecenyl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photodegradation and thermal stability of 10(Z)-Heptadecenyl acetate (B1210297). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your experiments involving this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 10(Z)-Heptadecenyl acetate, focusing on potential degradation-related problems.

Problem Potential Causes Solutions & Recommendations
Complete loss of biological activity in a stored sample. 1. Improper Storage Temperature: Storing at room temperature or in a standard refrigerator for extended periods can lead to rapid degradation.[1] 2. Exposure to Light: UV radiation can cause photodegradation of the molecule.[1] 3. Oxygen Exposure: Oxidation is a major degradation pathway for many pheromones, particularly those with unsaturated bonds.[1] 4. Contamination: Impurities can catalyze degradation.[1]1. Store at ≤ -20°C: For long-term storage, a freezer is essential.[1] For short-term use, refrigeration (2-8°C) may be acceptable. 2. Use Amber Vials: Store the compound in amber glass vials to protect it from light.[1] 3. Use Inert Gas: Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.[2] 4. Handle with Care: Use clean glassware and tools to avoid introducing contaminants.[3]
Inconsistent results in field trials or bioassays. 1. Degradation in the Dispenser: The formulation may not be adequately protecting the pheromone from environmental factors.[4] 2. Suboptimal Isomeric Purity: The presence of the (E)-isomer or other impurities could affect biological activity.[4] 3. Environmental Conditions: High temperatures and direct sunlight can accelerate degradation in the field.[4]1. Formulation Optimization: Consider using controlled-release formulations like polymeric matrices or microencapsulation to protect the compound.[4] The addition of UV stabilizers and antioxidants can also be beneficial.[2] 2. Verify Purity: Use Gas Chromatography (GC) to confirm the isomeric purity of your sample.[3] 3. Strategic Placement: Place dispensers in locations that offer some protection from direct sun and extreme heat, if possible, without compromising the efficacy of the trial.[4]
Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS). 1. Thermal Degradation in the Injector Port: High temperatures in the GC injector can cause degradation of thermally labile compounds. 2. Photodegradation Products: If the sample was exposed to light, you may be observing photoisomers or other degradation products.[5] 3. Oxidation Products: The presence of oxygen can lead to the formation of epoxides, aldehydes, or other oxidation byproducts.1. Optimize GC Method: Lower the injector port temperature if possible, or use a gentler injection technique like cool on-column injection. 2. Proper Sample Handling: Ensure samples are protected from light at all stages of preparation and analysis.[1] 3. Inert Atmosphere: Prepare samples under an inert atmosphere to minimize oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that cause the degradation of this compound?

A1: The primary factors are sunlight (UV radiation), high temperatures, and exposure to oxygen.[2][4] UV radiation can lead to photodegradation, including isomerization of the Z-double bond to the E-isomer and other photochemical reactions.[1][5] High temperatures can accelerate thermal degradation, leading to the breakdown of the acetate ester.[6][7] Oxygen can cause oxidative degradation, particularly at the double bond.[1]

Q2: What is the recommended long-term storage condition for this compound?

A2: For long-term storage, it is recommended to store this compound in a freezer at -20°C or below.[1][8] The compound should be stored in a tightly sealed amber glass vial, and the headspace should be purged with an inert gas like argon or nitrogen to minimize oxidation.[1][2]

Q3: How can I protect this compound from degradation in field applications?

A3: Controlled-release formulations are highly effective at protecting pheromones in the field.[4] These formulations, such as microcapsules or polymeric matrices, physically shield the molecule from UV light and oxygen.[4] Incorporating UV protectants and antioxidants into the formulation can further enhance stability.[2]

Q4: What analytical techniques are best for monitoring the degradation of this compound?

A4: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective technique.[9] GC-FID is excellent for quantifying the remaining amount of the parent compound, while GC-MS is invaluable for identifying degradation products.[3][9]

Data Presentation

The following tables present hypothetical data to illustrate the effects of temperature and UV radiation on the degradation of this compound.

Table 1: Thermal Degradation of this compound

Temperature (°C)Time (days)Remaining Compound (%)
43099.5
253092.1
403078.5
603055.3
Disclaimer: Data are for illustrative purposes only and may not represent actual experimental results.

Table 2: Photodegradation of this compound under Simulated Sunlight

Exposure Time (hours)Remaining Compound (%)
0100
885.2
2465.7
4842.3
Disclaimer: Data are for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability
  • Sample Preparation: Prepare multiple aliquots of this compound in a suitable solvent (e.g., hexane) in amber glass vials.

  • Incubation: Place the vials in temperature-controlled ovens or incubators at various temperatures (e.g., 25°C, 40°C, 60°C). A control set should be kept in a freezer at -20°C.[1]

  • Time-Point Sampling: At predetermined time points (e.g., 0, 7, 14, 21, and 28 days), remove one vial from each temperature condition.[1]

  • Analysis: Analyze the samples by GC-FID to quantify the concentration of this compound. Use an internal standard for accurate quantification.

  • Data Analysis: Plot the percentage of remaining compound against time for each temperature to determine the degradation rate.

Protocol 2: Evaluation of Photostability
  • Sample Preparation: Dissolve this compound in a UV-transparent solvent (e.g., cyclohexane) and place it in quartz cuvettes or vials.

  • Light Exposure: Expose the samples to a controlled UV light source or a solar simulator that mimics natural sunlight. Cover a control sample with aluminum foil to keep it in the dark.

  • Time-Point Sampling: At various time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Analysis: Analyze the samples using GC-MS to identify and quantify the parent compound and any photoproducts.[5]

  • Data Analysis: Determine the rate of photodegradation by plotting the concentration of this compound as a function of exposure time.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_thermal Thermal Stability Study cluster_photo Photostability Study cluster_analysis Analysis prep Prepare aliquots of This compound thermal_incubate Incubate at various temperatures (25°C, 40°C, 60°C) prep->thermal_incubate photo_expose Expose to simulated sunlight prep->photo_expose thermal_sample Sample at time points (0, 7, 14, 28 days) thermal_incubate->thermal_sample gc_analysis GC-FID/MS Analysis thermal_sample->gc_analysis photo_sample Sample at time points (0, 8, 24, 48 hours) photo_expose->photo_sample photo_sample->gc_analysis data_analysis Data Interpretation and Degradation Rate Calculation gc_analysis->data_analysis

Caption: Workflow for assessing the thermal and photodegradation of this compound.

degradation_pathways cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_oxidation Oxidation start This compound photo_isomer Isomerization to (E)-isomer start->photo_isomer UV Light photo_other Other Photoproducts start->photo_other UV Light thermal_products Chain Scission & Elimination Products start->thermal_products Heat oxidation_products Epoxides, Aldehydes, etc. start->oxidation_products Oxygen

Caption: Potential degradation pathways for this compound under different conditions.

References

Technical Support Center: Overcoming Insect Resistance to Pheromone-Based Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on insect resistance specifically to 10(Z)-Heptadecenyl acetate (B1210297) is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on established principles of insect resistance to pheromones and other behavior-modifying compounds. The information provided is intended to serve as a general framework for researchers encountering suspected resistance to semiochemicals.

Troubleshooting Guides

This section addresses specific issues researchers might encounter during their experiments, presented in a question-and-answer format.

Question Possible Cause Troubleshooting Steps
Why am I observing a sudden decrease in the efficacy of my pheromone lures? 1. Resistance Development: The target insect population may have developed resistance. 2. Lure Degradation: The pheromone lures may have degraded due to improper storage or environmental conditions. 3. Environmental Factors: Changes in temperature, humidity, or wind speed can affect pheromone dispersal and insect behavior. 4. Population Dynamics: A massive influx of the target pest may overwhelm the control measure.1. Conduct Bioassays: Compare the response of the suspected resistant population to a known susceptible population. 2. Verify Lure Integrity: Use fresh lures from a reputable supplier and ensure proper storage. 3. Monitor Environmental Conditions: Record and analyze environmental data at the experimental site. 4. Assess Population Density: Use insect traps to monitor population levels.
My bioassays indicate a shift in the dose-response curve. What does this suggest? A rightward shift in the dose-response curve is a classic indicator of resistance, suggesting that a higher concentration of the compound is required to elicit the same behavioral response in the insect population.1. Determine Resistance Ratio: Calculate the resistance ratio (RR) by dividing the LC50/EC50 of the resistant population by that of the susceptible population. 2. Investigate Mechanism: Proceed with biochemical and molecular assays to determine the underlying resistance mechanism (e.g., metabolic, target-site).
Are there ways to enhance the effectiveness of the pheromone in a potentially resistant population? The use of synergists can help overcome certain types of metabolic resistance by inhibiting the enzymes responsible for breaking down the active compound.1. Conduct Synergist Assays: Perform bioassays with the pheromone in combination with known synergists (e.g., PBO for P450s, DEF for esterases). 2. Identify Optimal Ratios: Determine the most effective concentration ratio of the synergist to the pheromone.

Frequently Asked Questions (FAQs)

Question Answer
What are the primary mechanisms of insect resistance to semiochemicals like pheromones? The main mechanisms include: - Metabolic Resistance: Insects may evolve enhanced enzymatic activity to rapidly detoxify or metabolize the pheromone. Key enzyme families involved are Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and Carboxylesterases (CCEs)[1][2]. - Target-Site Resistance: Alterations in the insect's receptors (e.g., olfactory receptors) can reduce the binding affinity of the pheromone, making the insect less sensitive to its effects[1][2]. - Behavioral Resistance: Insects may develop behaviors to avoid contact with the pheromone, such as changes in their daily activity patterns or moving to untreated areas[2][3]. - Penetration Resistance: Modifications to the insect's cuticle can slow the absorption of the compound[2][3].
How can I determine if a population has developed resistance? A multi-step approach is recommended: 1. Monitoring: Regularly monitor the efficacy of the pheromone in the field. 2. Bioassays: Conduct laboratory or field bioassays to compare the dose-response of the suspected resistant population with a known susceptible population. 3. Biochemical Assays: Use enzyme assays to measure the activity of detoxification enzymes. 4. Molecular Analysis: Screen for genetic mutations in target-site genes (e.g., olfactory receptors).
What are synergists and how do they help overcome resistance? Synergists are compounds that, while having low toxicity on their own, can enhance the effectiveness of another chemical. They typically work by inhibiting the detoxification enzymes that the insect uses to break down the active compound. For example, Piperonyl Butoxide (PBO) is a common synergist that inhibits P450 enzymes[3].
What are some long-term strategies for managing resistance to pheromone-based controls? Effective resistance management strategies include: - Rotation: Alternate the use of different pheromone compounds or control methods with different modes of action. - Mixtures: Use a combination of different active compounds. - Refugia: Maintain a portion of the population that is not exposed to the control agent to preserve susceptible genes[3]. - Integrated Pest Management (IPM): Combine pheromone-based controls with other methods like biological control, cultural practices, and judicious use of insecticides[4].

Experimental Protocols

Protocol 1: Dose-Response Bioassay

Objective: To determine the concentration-dependent response of an insect population to 10(Z)-Heptadecenyl acetate and to calculate the EC50 (Effective Concentration for 50% of the population).

Materials:

  • This compound

  • Appropriate solvent (e.g., hexane)

  • Olfactometer or wind tunnel

  • Insects from susceptible and suspected resistant populations

  • Micropipettes

  • Filter paper

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of serial dilutions from the stock solution to obtain a range of concentrations.

  • Apply a standardized volume of each dilution to a filter paper. A control with only the solvent should also be prepared.

  • Allow the solvent to evaporate completely.

  • Introduce a single insect into the olfactometer and place the treated filter paper in the designated arm.

  • Record the behavioral response of the insect (e.g., attraction, repulsion, no response) over a set period.

  • Repeat for a statistically significant number of insects for each concentration and for both populations.

  • Analyze the data using probit analysis to determine the EC50 for each population.

Protocol 2: Synergist Assay

Objective: To assess whether metabolic resistance is a significant factor by using synergists to inhibit detoxification enzymes.

Materials:

  • This compound

  • Synergists (e.g., Piperonyl Butoxide - PBO, S,S,S-tributyl phosphorotrithioate - DEF)

  • Insects from the suspected resistant population

  • Dose-response bioassay setup

Methodology:

  • Determine the EC50 of this compound for the resistant population using the protocol above.

  • Pre-expose a group of insects from the resistant population to a sub-lethal dose of a synergist for a specified period.

  • Following the pre-exposure, conduct a dose-response bioassay with this compound on these synergized insects.

  • Calculate the new EC50 for the synergized group.

  • A significant decrease in the EC50 in the synergized group compared to the non-synergized resistant group suggests that the inhibited enzymes play a role in resistance.

Visualizations

A Decreased Pheromone Efficacy Observed in Field B Conduct Controlled Dose-Response Bioassay A->B C Compare with Susceptible Population B->C D Is there a significant shift in EC50? C->D E No Shift: Investigate other factors (lure quality, environment) D->E No F Significant Shift: Suspected Resistance D->F Yes G Conduct Synergist Assays (e.g., with PBO) F->G H Does Synergist Restore Susceptibility? G->H I Yes: Metabolic Resistance Likely (e.g., P450s) H->I Yes J No: Investigate Target-Site or Other Mechanisms H->J No

Caption: Workflow for Investigating Suspected Pheromone Resistance.

cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Excretion Pheromone This compound P450s Cytochrome P450s Pheromone->P450s Hydroxylated Hydroxylated Metabolite P450s->Hydroxylated GSTs Glutathione S-transferases Hydroxylated->GSTs Conjugated Conjugated Metabolite (Water-soluble) GSTs->Conjugated Excretion Excretion from cell Conjugated->Excretion

Caption: Simplified Metabolic Pathway for Pheromone Detoxification.

rect_node rect_node Start Resistance Confirmed Mechanism Mechanism Identified? Start->Mechanism Metabolic Metabolic Resistance? Mechanism->Metabolic Yes IPM Intensify IPM (Biological & Cultural Controls) Mechanism->IPM No TargetSite Target-Site Resistance? Metabolic->TargetSite No Synergists Use Synergists Metabolic->Synergists Yes Rotation Rotate with different MoA compounds TargetSite->Rotation Yes TargetSite->IPM No

Caption: Decision Tree for Resistance Management Strategies.

References

Technical Support Center: Minimizing Non-Target Species Attraction to 10(Z)-Heptadecenyl Acetate Traps

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z)-Heptadecenyl acetate (B1210297) traps. The focus is on strategies to enhance trap selectivity and minimize the capture of non-target species.

Troubleshooting Guide

Issue 1: High Capture of Non-Target Species

Researchers often encounter the issue of significant bycatch, which can complicate data analysis and reduce the efficiency of monitoring or mating disruption programs for the target species.

Possible CauseTroubleshooting Step
Lure Composition Lacks Specificity The single component lure of 10(Z)-Heptadecenyl acetate may be attractive to a broader range of species. Investigate the addition of secondary, species-specific pheromone components to create a more unique chemical signal. The precise ratio of components in a pheromone blend is often critical for species-specific attraction.
Absence of Behavioral Antagonists The lure may be missing compounds that repel non-target species without affecting the target species. Identifying and incorporating behavioral antagonists is a key strategy for increasing trap selectivity. For example, in other systems, certain acetates or alcohols have been shown to deter non-target species.
Suboptimal Trap Design The physical design of the trap may permit the entry of a wide variety of insects, regardless of their specific attraction to the lure. Modifying trap entry size, shape, or color can help to physically exclude larger or non-target organisms.
Inappropriate Trap Placement Trap location can influence the diversity of species captured. Placing traps at a specific height or within a particular plant canopy structure favored by the target species can reduce encounters with non-target species that inhabit different ecological niches.

Issue 2: Low Capture of Target Species

While striving for selectivity, it is crucial not to significantly reduce the capture rate of the intended target species.

Possible CauseTroubleshooting Step
Incorrect Pheromone Blend Ratio The addition of other compounds to increase specificity may have altered the optimal ratio for attracting the target species. A dose-response experiment with varying ratios of the primary attractant and any added synergists or antagonists should be conducted.
Inhibitory Effect of Added Compounds A compound added to deter non-target species might also have a partial inhibitory effect on the target species. Careful selection and testing of potential antagonists are necessary to ensure they do not significantly reduce target species capture.
Low Lure Emission Rate The lure dispenser may not be releasing the pheromone at an optimal rate. The material and age of the dispenser (e.g., rubber septa) and environmental conditions (e.g., temperature) can affect the emission rate.

Frequently Asked Questions (FAQs)

Q1: What are common types of non-target species that might be attracted to this compound?

While specific data for this compound is limited in publicly available literature, traps baited with single-component pheromones often attract closely related species within the same family or genus as the target pest. For instance, other lepidopteran species may be captured. It is crucial for researchers to conduct preliminary trapping and identify the specific non-target species in their region.

Q2: How can I identify a behavioral antagonist for my specific non-target species?

Identifying a behavioral antagonist typically involves electrophysiological studies (such as electroantennography) to screen for compounds that elicit a response in the antennae of the non-target species but not the target species. Promising compounds are then tested in field trials to confirm their repellent effect. A common starting point is to test compounds that are part of the pheromone blends of closely related but non-target species.

Q3: What modifications can be made to trap design to improve selectivity?

Trap modifications can include:

  • Entry Size: Reducing the diameter of the trap entrance to exclude larger insects.

  • Color: Some insect species are more attracted to certain colors. Changing the trap color from the standard white or green may reduce bycatch of diurnal or non-lepidopteran insects.

  • Trap Type: Switching from a sticky trap to a funnel or bucket-type trap can sometimes reduce the capture of non-target organisms, especially beneficial insects that may be able to escape.

Q4: Can the purity of the synthetic this compound affect non-target attraction?

Yes, impurities from the synthesis process can sometimes act as attractants for non-target species or as inhibitors for the target species. Using a high-purity synthetic pheromone (>99%) is recommended to ensure that the observed attraction is due to the intended compound.

Data Presentation

The following tables are illustrative examples of how to structure quantitative data from experiments aimed at reducing non-target species attraction.

Table 1: Effect of Behavioral Antagonist on Mean Trap Catch

Lure CompositionMean Target Species Captured per TrapMean Non-Target Species A Captured per Trap
This compound (Control)5025
This compound + Antagonist X (1% w/w)485
This compound + Antagonist X (5% w/w)452

Table 2: Influence of Trap Design on Species Capture

Trap DesignMean Target Species Captured per TrapTotal Non-Target Individuals Captured
Standard Delta Trap5240
Modified Delta Trap (Reduced Entrance)4915
Funnel Trap4510

Experimental Protocols

Protocol 1: Field Evaluation of a Behavioral Antagonist

This protocol outlines a standard method for testing the efficacy of a potential behavioral antagonist in reducing non-target species capture.

  • Site Selection: Choose a location with a known population of both the target and the primary non-target species.

  • Trap and Lure Preparation:

    • Use a standardized trap type (e.g., Delta traps with sticky liners).

    • Prepare three sets of lures (rubber septa are a common choice):

      • Control: Loaded with a standard dose of this compound.

      • Treatment 1: Loaded with this compound and a low concentration of the potential antagonist.

      • Treatment 2: Loaded with this compound and a high concentration of the potential antagonist.

  • Experimental Design:

    • Establish a randomized complete block design with multiple replicates (blocks).

    • Within each block, place one of each of the three lure treatments.

    • Ensure a minimum distance of 20 meters between traps within a block and 50 meters between blocks to prevent interference.

  • Data Collection:

    • Deploy traps before the expected flight period of the target species.

    • Inspect traps at regular intervals (e.g., weekly).

    • Record the number of target and non-target individuals captured in each trap.

    • Replace sticky liners and lures at appropriate intervals.

  • Data Analysis:

    • Use statistical methods such as Analysis of Variance (ANOVA) to compare the mean captures for each treatment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_data Data Management Site Site Selection Design Randomized Block Design Site->Design Lure Lure Preparation (Control & Treatments) Lure->Design Trap Trap Preparation Trap->Design Deploy Trap Deployment Design->Deploy Collect Data Collection (Weekly Inspection) Deploy->Collect Analyze Statistical Analysis (ANOVA) Collect->Analyze

Caption: Workflow for field testing a behavioral antagonist.

Signaling_Pathway Pheromone Pheromone Blend (this compound + Antagonist) Target_Receptor Target Species Olfactory Receptor Pheromone->Target_Receptor Binds NonTarget_Receptor Non-Target Species Olfactory Receptor Pheromone->NonTarget_Receptor Blocks/Antagonizes Target_Response Attraction Target_Receptor->Target_Response Signal Transduction NonTarget_Response Repulsion/No Attraction NonTarget_Receptor->NonTarget_Response Signal Transduction

Caption: Hypothetical signaling for selective pheromone action.

"enhancing the attractiveness of 10(Z)-Heptadecenyl acetate lures"

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Comprehensive scientific literature searches for "10(Z)-Heptadecenyl acetate" as an insect attractant did not yield sufficient data to create a detailed technical support guide. To fulfill the request for a comprehensive resource in the specified format, this guide has been developed using (Z)-11-Hexadecenal , a well-researched and widely used lepidopteran sex pheromone component, as a representative example. The principles, protocols, and troubleshooting steps outlined here are broadly applicable to research involving insect pheromone lures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage protocol for (Z)-11-Hexadecenal lures to ensure maximum shelf-life?

A1: For optimal long-term stability, (Z)-11-Hexadecenal lures should be stored in their original, unopened packaging at -20°C to -80°C. It is crucial to prevent exposure to light and oxygen during storage.

Q2: How should I handle the lures before and during field deployment?

A2: To prevent contamination and degradation, always handle lures with clean forceps or gloves. Avoid direct skin contact, as oils and other residues can interfere with the pheromone release. When deploying in the field, place the lure in the trap as instructed by the manufacturer, ensuring it is protected from direct sunlight and extreme weather conditions where possible.

Q3: What is the expected field longevity of a (Z)-11-Hexadecenal lure?

A3: The effective field life of a (Z)-11-Hexadecenal lure can vary significantly based on environmental conditions. Factors such as temperature, UV radiation, and airflow all impact the rate of pheromone release and degradation.[1] Under typical field conditions, it is advisable to replace lures every 3-4 weeks to maintain optimal attractiveness.[1] However, in hotter and sunnier climates, more frequent replacement may be necessary.

Q4: My traps are catching non-target species. How can I increase specificity?

A4: Capturing non-target species can be due to several factors. Firstly, ensure the purity of your (Z)-11-Hexadecenal lure. Contaminants can attract other species. Secondly, consider the blend of pheromone components. Many insects, like Helicoverpa armigera, respond to a specific ratio of (Z)-11-Hexadecenal and other minor components like (Z)-9-Hexadecenal.[2] Using a species-specific blend can significantly increase selectivity. Trap design and placement also play a crucial role.

Q5: Can I reuse a lure after it has been deployed in the field?

A5: It is not recommended to reuse lures. Once deployed, the pheromone release rate will have already begun to decline, and the lure will have been exposed to environmental factors that contribute to degradation. For consistent and reliable experimental results, always use a fresh lure for each trapping period.[1]

Troubleshooting Guides

Issue 1: Low or No Trap Capture
Possible Cause Troubleshooting Step Expected Outcome
Lure Degradation Store lures at -20°C to -80°C in airtight, opaque containers. Handle with gloves.[2] Add antioxidants (e.g., BHT) and UV protectants (e.g., carbon black) to the lure formulation.[2]Maintained pheromone integrity and consistent release, leading to increased trap capture.
Incorrect Pheromone Blend Verify the species-specific pheromone blend and ratio from scientific literature. For example, Helicoverpa armigera is primarily attracted to a blend of (Z)-11-Hexadecenal and (Z)-9-Hexadecenal.[2]Increased attraction of the target species and reduced capture of non-target species.
"Flash-Off" Effect A high initial release rate of freshly prepared lures can be repellent. "Age" the lures by exposing them to a ventilated area for 24-48 hours before field deployment.[2]A more stable and attractive pheromone plume, resulting in higher trap captures.
Improper Trap Placement Place traps at the recommended height for the target species, typically within the crop canopy. Avoid areas with high wind, which can disrupt the pheromone plume.[1]Improved insect access to the trap and a more defined pheromone trail.
Issue 2: Inconsistent Trap Catch Across Replicates
Possible Cause Troubleshooting Step Expected Outcome
Lure Contamination Always use clean gloves and forceps when handling lures. Store different types of lures separately to avoid cross-contamination.[1]Consistent lure performance and reliable, replicable data.
Environmental Variability Use a randomized complete block design for your experiment to account for variations in the field environment.[3]Minimized impact of environmental gradients on trap capture data.
Trap Interference Ensure adequate spacing between traps (at least 20-30 meters) to prevent the pheromone plumes from overlapping.[1]Independent trap function and accurate measurement of lure attractiveness.

Data Presentation

Table 1: Efficacy of Different Pheromone Blends for Plutella xylostella (Diamondback Moth)
Treatment (Blend Ratio of Z11-16:Ald, Z11-16:OH, Z11-16:Ac) Mean Male Moths Captured (±SE) Relative Attractiveness (%)
Control (Hexane)2.5 ± 0.80
8:18:10045.3 ± 5.275
10:1:9060.1 ± 6.7100
5:5:1 (0.01 mg dose)Significantly higher than controlData not directly comparable
Data synthesized from field experiments.[4][5]
Table 2: Effect of Lure Age on Trap Capture Efficiency
Lure Age in Field (Weeks) Relative Trap Catch (%)
1100
285
360
440
Generalized data based on typical pheromone degradation rates.[1]

Experimental Protocols

Protocol 1: Field Bioassay for Lure Effectiveness

Objective: To evaluate the field performance of different (Z)-11-Hexadecenal lure formulations.

Materials:

  • Pheromone traps (e.g., delta or funnel traps).[6]

  • Formulated (Z)-11-Hexadecenal lures and control lures (solvent only).[6]

  • Stakes or hangers for trap placement.[6]

  • Data collection sheets.

  • GPS device (optional).

Methodology:

  • Experimental Design: Select a field site with a known population of the target insect. Use a randomized complete block design with a minimum of four replicates.[3]

  • Trap Deployment: Place traps at a consistent height and spacing (e.g., 20-30 meters apart).[1]

  • Data Collection: Check traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap.[6]

  • Data Analysis: Use statistical methods (e.g., ANOVA) to compare the mean number of insects captured by each lure formulation.

Protocol 2: Lure Preparation using Rubber Septa

Objective: To prepare rubber septa dispensers loaded with (Z)-11-Hexadecenal.

Materials:

  • (Z)-11-Hexadecenal

  • High-purity hexane (B92381)

  • Red rubber septa

  • Micropipette

  • Glass vials

  • Forceps

Methodology:

  • Pheromone Solution Preparation: In a fume hood, prepare a stock solution of (Z)-11-Hexadecenal in hexane to the desired concentration (e.g., 10 mg/mL).[6]

  • Loading the Septa: Using a micropipette, apply the desired volume of the pheromone solution directly onto a rubber septum held in a clean glass vial with forceps.[6]

  • Solvent Evaporation: Allow the hexane to evaporate completely from the septa in the fume hood (approximately 20-30 minutes).

  • Storage: Store the loaded septa in airtight, labeled containers at -20°C until field deployment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_data Data Collection & Analysis cluster_results Results prep_lure Lure Formulation deploy Randomized Block Deployment prep_lure->deploy prep_traps Trap Preparation prep_traps->deploy collect Weekly Trap Inspection & Insect Counting deploy->collect analyze Statistical Analysis (ANOVA) collect->analyze results Efficacy Determination analyze->results

Caption: Experimental workflow for a pheromone lure field trial.

olfactory_pathway pheromone Pheromone Molecule ((Z)-11-Hexadecenal) obp Odorant Binding Protein (OBP) pheromone->obp Binding or Odorant Receptor (OR) obp->or Transport & Delivery orn Olfactory Receptor Neuron (ORN) or->orn Activation brain Antennal Lobe of Brain orn->brain Signal Transduction behavior Behavioral Response (e.g., Mating) brain->behavior Signal Processing

Caption: Generalized insect olfactory signaling pathway for pheromones.

References

"factors affecting the release rate of 10(Z)-Heptadecenyl acetate from dispensers"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: 10(Z)-Heptadecenyl Acetate (B1210297) CAS No: 73010-82-9[1][2][3]

This technical support guide is designed for researchers, scientists, and drug development professionals working with 10(Z)-Heptadecenyl acetate. It provides answers to frequently asked questions and troubleshooting advice for issues related to its release from experimental dispensers.

A note on the data: As specific release rate data for this compound is not extensively available in published literature, this guide incorporates data and principles from studies on other long-chain acetate insect pheromones with similar chemical properties. These principles are broadly applicable and should serve as a reliable guide for your experimental design and troubleshooting.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving the release of this compound from dispensers.

IssuePossible CausesTroubleshooting Steps
Inconsistent Release Rate Fluctuations in ambient temperature.[4][5] Inconsistent manufacturing of dispenser batches. Degradation of the pheromone over time.[4]1. Continuously monitor and record the temperature at the experimental site. 2. Test a sample from each dispenser batch for initial pheromone load and consistency. 3. Ensure dispensers are stored in a cool, dark, and inert atmosphere before use, as recommended for the compound.[2] 4. Select a dispenser type known for stable, zero-order release kinetics.[6]
Premature Dispenser Exhaustion Higher than expected ambient temperatures accelerating the release rate.[4][5] High wind or airflow conditions increasing the rate of volatilization.[4][6] Incorrect dispenser material or design for the required duration.1. Select a dispenser with a higher initial load or a formulation designed for slower release (e.g., a less permeable material).[4] 2. If possible, shield the dispensers from direct, high winds or conduct experiments in a controlled airflow environment.[4] 3. Re-evaluate the dispenser polymer or matrix; consider materials with lower permeability for extended-duration studies.[7]
Low or No Pheromone Release Lower than expected ambient temperatures.[4][5] The dispenser material is too impermeable for this compound.[4] Low intrinsic volatility of the pheromone.[4] Clogging of dispenser pores or surface contamination (e.g., from handling).[4][5]1. Conduct experiments within a temperature range that promotes the desired volatilization. 2. Switch to a dispenser made from a more permeable material or one with a larger surface area to compensate for low volatility.[4] 3. Always handle dispensers with gloves or forceps to prevent contamination.[5] 4. Inspect dispenser surfaces for any physical obstructions or degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the release rate of this compound? A1: Several factors significantly impact the release rate:

  • Temperature: This is a major determinant; higher temperatures increase the volatility of the pheromone, leading to a higher release rate.[5][6][8] Release rates can increase exponentially with temperature.[6][9]

  • Dispenser Design and Material: The polymer or matrix used, its surface area, and thickness are crucial for controlling the diffusion rate.[4] Materials like polyethylene, polypropylene, or specialized waxes can be used to achieve different release profiles.[7]

  • Airflow/Wind: Increased airflow across the dispenser surface accelerates the dispersal of the pheromone, increasing the release rate.[4][6] However, its effect is often considered less critical than temperature.[6]

  • Pheromone Properties: The inherent chemical properties of this compound, such as its molecular weight (296.49 g/mol ) and volatility, directly affect its release rate.[1][4]

  • Initial Loading Dose: The amount of pheromone initially loaded into the dispenser will influence the release kinetics over the dispenser's lifespan.[6]

Q2: What are the main types of dispensers I can use? A2: Pheromone dispensers are generally categorized into two main types:

  • Passive Dispensers: These release the compound continuously via diffusion and are influenced by environmental factors.[4] Common examples include plastic tubes, rubber septa, and solid matrix dispensers.[4][10]

  • Active Dispensers: These systems, like aerosol devices, can be programmed to release pheromones at specific times and intervals, offering more precise control.[4][11][12]

Q3: How long can I expect my dispenser to last? A3: The longevity of a dispenser depends on all the factors listed in Q1. A dispenser that exhausts prematurely in high heat might last significantly longer in cooler conditions. It is essential to either empirically determine the functional lifespan under your specific experimental conditions or select a dispenser specifically designed and tested for the required duration.

Q4: How should I store this compound and the prepared dispensers? A4: The pure compound should be stored in a freezer (-20°C) under an inert atmosphere.[2] Prepared dispensers should also be stored in a cool, dark place, preferably refrigerated or frozen in their original sealed packaging, to prevent degradation and premature loss of the active ingredient.[5]

Data Presentation

The following table, adapted from studies on analogous pheromones, illustrates the significant impact of temperature on the amount of pheromone released, as measured by weight loss from two different passive dispenser types over a 10-day period.

Table 1: Effect of Temperature on Pheromone Release (Measured as Dispenser Weight Loss)

Temperature (°C)Average Weight Loss - Isonet Dispenser (g)Average Weight Loss - Rak Dispenser (g)
50.0380.014
300.4800.337
(Data adapted from a study on Isonet and Rak dispensers for different pheromones, demonstrating the general principle of temperature-dependent release)[8]

Experimental Protocols

Here are detailed methodologies for key experiments to quantify the release rate of this compound.

Protocol 1: Gravimetric Analysis for Bulk Release Rate

This method measures the total amount of volatiles released over time by tracking the change in dispenser weight.

  • Preparation: Use a high-precision scale (resolution 0.01 mg). Label each dispenser.

  • Initial Measurement: Record the initial weight of each pheromone-loaded dispenser.

  • Exposure: Place the dispensers in the desired experimental conditions (field or controlled environment chamber).

  • Periodic Weighing: At set intervals (e.g., every 24 hours or weekly), retrieve the dispensers, carefully clean any debris from their surface, and re-weigh them.

  • Calculation: The release rate is calculated as the difference in weight between time points. This method is simple but does not differentiate between the active ingredient and other volatiles that may be lost.[8][13]

Protocol 2: Residual Pheromone Extraction via Gas Chromatography (GC)

This method determines the release rate by quantifying the amount of pheromone remaining in the dispenser.

  • Dispenser Aging: Expose dispensers to experimental conditions for a predetermined period.

  • Extraction: At each sampling interval, take a subset of dispensers. Cut each dispenser into small pieces and place them into a glass vial with a known volume of an appropriate solvent (e.g., dichloromethane (B109758) or hexane).

  • Agitation: Agitate the vials (e.g., with a magnetic stirrer or sonicator) for a set duration (e.g., 2 hours) to ensure complete extraction of the remaining pheromone.[14]

  • Internal Standard: Add a known amount of an internal standard (a non-competing chemical) to the solvent extract for accurate quantification.

  • GC Analysis: Analyze the extract using a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[14][15]

  • Quantification: Create a calibration curve with known concentrations of this compound to quantify the amount remaining in the extract.

  • Calculation: The amount released is the initial loaded amount minus the residual amount. The rate is this amount divided by the exposure time.[4]

Protocol 3: Airborne Pheromone Quantification (Volatile Collection)

This is a direct measurement of the pheromone as it is released into the air.

  • Setup: Place a dispenser in an aeration chamber or a specialized glass holder.[16]

  • Airflow: Draw a clean, filtered stream of air over the dispenser at a constant, known flow rate.

  • Trapping: Pass the effluent air through a trap containing an adsorbent material like polyurethane foam (PUF), Tenax®, or a Solid-Phase Microextraction (SPME) fiber to capture the volatilized pheromone.[14][15][17][18]

  • Elution: After a set collection period, wash the adsorbent trap with a small volume of a suitable solvent to elute the captured pheromone. For SPME, the fiber is typically desorbed directly in the GC inlet.[15][18]

  • Analysis: Analyze the resulting solution using GC-MS for identification and quantification.

  • Calculation: The release rate (e.g., in ng/hour) is calculated based on the quantified amount of pheromone in the trap and the duration of the collection period.

Visualizations

Logical & Experimental Diagrams

Factors_Affecting_Release_Rate ReleaseRate Release Rate of This compound EnvFactors Environmental Factors ReleaseRate->EnvFactors DispFactors Dispenser Factors ReleaseRate->DispFactors ChemFactors Chemical Properties ReleaseRate->ChemFactors Temp Temperature EnvFactors->Temp Airflow Airflow / Wind EnvFactors->Airflow Humidity Humidity EnvFactors->Humidity Material Material & Porosity DispFactors->Material SurfaceArea Surface Area & Shape DispFactors->SurfaceArea Load Initial Load DispFactors->Load Age Dispenser Age DispFactors->Age Volatility Volatility ChemFactors->Volatility Degradation Chemical Stability ChemFactors->Degradation

Caption: Key factors influencing the pheromone release rate.

Troubleshooting_Flowchart Start Issue: Inconsistent or Poor Dispenser Performance CheckTemp Are environmental conditions (esp. temperature) stable and within expected range? Start->CheckTemp TempHigh High temps cause premature exhaustion. CheckTemp->TempHigh No, too high TempLow Low temps reduce release rate. CheckTemp->TempLow No, too low CheckDispenser Was the dispenser stored and handled correctly? CheckTemp->CheckDispenser Yes Solution Action: Re-evaluate dispenser design, storage protocols, and environmental controls. TempHigh->Solution TempLow->Solution ImproperStorage Improper storage can degrade pheromone. CheckDispenser->ImproperStorage No CheckMaterial Is the dispenser material suited for the compound and desired duration? CheckDispenser->CheckMaterial Yes ImproperStorage->Solution WrongMaterial Material may be too permeable (exhaustion) or impermeable (low release). CheckMaterial->WrongMaterial No CheckMaterial->Solution Yes WrongMaterial->Solution

Caption: Troubleshooting flowchart for dispenser performance issues.

Volatile_Collection_Workflow Dispenser 1. Place Dispenser in Aeration Chamber Airflow 2. Pass Clean Air Over Dispenser Dispenser->Airflow Trap 3. Capture Volatiles on Adsorbent Trap Airflow->Trap Elute 4. Elute Trap with Solvent Trap->Elute Analyze 5. Analyze Eluate via GC-MS Elute->Analyze Calculate 6. Calculate Release Rate (ng/hr) Analyze->Calculate

Caption: Experimental workflow for volatile collection analysis.

References

Technical Support Center: Interference from Plant Volatiles in 10(Z)-Heptadecenyl Acetate Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying 10(Z)-Heptadecenyl acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when plant volatiles interfere with experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are plant volatiles a concern in my 10(Z)-Heptadecenyl acetate experiments?

A1: Plant volatiles, such as terpenoids, green leaf volatiles (GLVs), and aromatic compounds, are frequently present in the environment where insect pheromones like this compound are studied.[1][2] These plant-emitted compounds can interfere with your results in several ways:

  • Analytical Interference: Plant volatiles can co-elute with this compound during Gas Chromatography (GC) analysis, leading to inaccurate quantification and misidentification.[3]

  • Biological Interference: Plant volatiles can influence the behavior of the insects you are studying. They can act as attractants, repellents, or synergists, thereby modulating the insect's response to the pheromone.[4]

  • Physiological Interference: Some plant volatiles can directly affect the insect's olfactory system, either enhancing or suppressing the neural response to this compound.[2][4]

Q2: What are the most common classes of plant volatiles that interfere with long-chain acetate analysis?

A2: The most common interfering plant volatiles include:

  • Terpenoids: Monoterpenes (e.g., linalool, α-pinene, limonene) and sesquiterpenes (e.g., (E)-β-farnesene, caryophyllene) are abundant in many plants and can pose significant analytical challenges.[1][4]

  • Green Leaf Volatiles (GLVs): These C6 compounds (e.g., (Z)-3-hexenyl acetate) are released upon plant damage and can have similar chemical properties to pheromone acetates.[2]

  • Aromatic Compounds: Compounds like methyl salicylate (B1505791) can be emitted by plants and may have overlapping retention times with certain pheromone components.

Q3: How can I minimize the collection of interfering plant volatiles during sample collection?

A3: To minimize the collection of unwanted plant volatiles, consider the following strategies:

  • Selective Sampling Time: Collect samples during periods of lower plant volatile emission, if known for your specific plant-insect system.

  • Headspace Sampling: Utilize headspace collection techniques like Solid-Phase Microextraction (SPME) with a fiber coating optimized for semi-volatile compounds to selectively capture airborne pheromones with minimal contact with the plant surface.[5][6][7]

  • Targeted Collection: If possible, collect directly from the pheromone gland or the immediate vicinity of a calling insect to enrich the sample with the target analyte.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis

Symptoms: The chromatographic peak for this compound is asymmetrical, with a pronounced "tail." This can lead to inaccurate integration and reduced sensitivity.

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System: Polar functional groups on the analyte can interact with active sites (e.g., silanol (B1196071) groups) in the inlet liner, column, or detector.[8][9][10]- Use an inert liner: Employ a deactivated liner with glass wool. - Column conditioning: Properly condition the GC column according to the manufacturer's instructions. - Inlet maintenance: Regularly replace the septum and clean the inlet.[8] - Derivatization: Consider derivatization to a less polar compound, although this adds a step to your workflow.[11][12][13]
Column Contamination: Buildup of non-volatile matrix components from plant extracts can create active sites.[8][9]- Sample cleanup: Implement a solid-phase extraction (SPE) cleanup step to remove interfering compounds before injection.[14][15][16] - Trim the column: Remove a small portion (10-20 cm) from the front of the column.
Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet or detector can cause peak tailing.[8][9]- Ensure a clean, square cut: Use a ceramic scoring wafer for a clean cut. - Verify correct installation depth: Follow the instrument manufacturer's guidelines for your specific GC model.
Issue 2: Co-elution of this compound with a Plant Volatile

Symptoms: A single chromatographic peak contains both your target analyte and an interfering compound, making accurate quantification impossible with standard GC-MS.

Possible Causes & Solutions:

CauseSolution
Similar Retention Times: The plant volatile has a similar polarity and boiling point to this compound, causing them to elute from the GC column at the same time.[3]- Optimize the GC temperature program: Use a slower temperature ramp to improve separation. - Change the column stationary phase: Switch to a column with a different polarity (e.g., a more polar phase like a wax column) to alter the selectivity.[3] - Use GC-MS/MS (Tandem Mass Spectrometry): This technique provides higher selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). This allows for quantification of the target analyte even if it co-elutes with an interfering compound.[17][18][19][20]
Matrix Overload: A very high concentration of a plant volatile can cause its peak to broaden and overlap with the analyte peak.- Sample dilution: Dilute the sample extract to reduce the concentration of the interfering compound. - Selective sample cleanup: Use SPE with a sorbent that specifically retains the interfering compound class. For example, a silica-based sorbent can be used to remove more polar compounds.[14]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Collection

This protocol is adapted for the collection of semi-volatile compounds like this compound from the headspace around a plant.

Materials:

  • SPME device with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber[7]

  • Glass chamber or vessel to enclose the plant material

  • GC-MS system

Procedure:

  • Place the plant material (and insect, if applicable) inside the glass chamber. Allow the system to equilibrate for 30 minutes.

  • Expose the SPME fiber to the headspace of the chamber for a predetermined time (e.g., 1-4 hours). The optimal time should be determined empirically.

  • Retract the fiber into the needle and immediately desorb it in the hot injector of the GC-MS.

  • The GC-MS analysis will then separate and identify the collected volatiles.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a general guideline for cleaning up a solvent extract of plant material to reduce matrix interference.

Materials:

Procedure:

  • Condition the silica gel SPE cartridge by passing 5 mL of hexane through it. Do not let the cartridge run dry.

  • Load the concentrated sample extract (dissolved in a small volume of hexane) onto the cartridge.

  • Wash the cartridge with 5 mL of hexane to elute non-polar interfering compounds. Discard this fraction.

  • Elute the this compound with a more polar solvent, such as a mixture of hexane and dichloromethane (e.g., 90:10 v/v). The optimal solvent ratio should be determined experimentally.

  • Collect the eluate and concentrate it under a gentle stream of nitrogen before GC-MS analysis.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Collection Headspace Volatile Collection (HS-SPME) Prep Solvent Extraction / Desorption Collection->Prep Desorption Cleanup Solid-Phase Extraction (SPE) Cleanup Prep->Cleanup To remove matrix GCMS GC-MS or GC-MS/MS Analysis Cleanup->GCMS Injection Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_tailing_solutions Tailing Solutions cluster_coelution_solutions Co-elution Solutions Problem Poor Chromatographic Result Tailing Peak Tailing? Problem->Tailing Coelution Co-elution? Problem->Coelution Tailing->Coelution No Inert Use Inert Liner/ Column Tailing->Inert Yes Maint Inlet Maintenance Tailing->Maint Yes Cleanup_T SPE Cleanup Tailing->Cleanup_T Yes Temp Optimize Temp. Program Coelution->Temp Yes Phase Change Column Phase Coelution->Phase Yes MSMS Use GC-MS/MS Coelution->MSMS Yes Olfactory_Signaling_Pathway Odorant This compound & Plant Volatiles OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR Olfactory Receptor (OR) + Orco Co-receptor OBP->OR Transport & Release Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activation Signal Ion Channel Opening & Action Potential Neuron->Signal Transduction Brain Antennal Lobe of Brain Signal->Brain Signal Transmission

References

"storage and handling guidelines for 10(Z)-Heptadecenyl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 10(Z)-Heptadecenyl acetate (B1210297). Adherence to these guidelines is crucial for maintaining the integrity and stability of the compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for 10(Z)-Heptadecenyl acetate?

A1: For long-term storage, it is recommended to store this compound in a freezer, specifically at -20°C ± 4°C.[1] Storing it as a neat oil or in a suitable organic solvent at this temperature will help minimize degradation. For short-term storage, a cool, dark, and well-ventilated place is acceptable.[2]

Q2: How should I handle the compound upon receiving it?

A2: this compound is typically supplied as a neat oil. Due to its unsaturated nature, it is susceptible to oxidation.[1][3] It is advisable to dissolve it in a suitable organic solvent, such as hexane (B92381), heptane, or ethanol, and store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed glass vial with a Teflon-lined cap.[1][4]

Q3: Can I store this compound in a plastic container?

A3: No, it is strongly advised against storing organic solutions of lipids like this compound in plastic containers (e.g., polystyrene, polyethylene, polypropylene).[1] Plasticizers and other impurities can leach from the plastic, contaminating your sample. Always use glass containers with Teflon-lined closures for storage.[1]

Q4: What is the expected stability of this compound?

A4: When stored under the recommended conditions (at -20°C in a tightly sealed glass vial under an inert atmosphere), this compound is expected to be stable for an extended period. The product is generally considered chemically stable under standard ambient conditions when handled properly.[5][6] However, as an unsaturated ester, it is prone to oxidation and hydrolysis if exposed to air, moisture, heat, or light.[1][3] For sensitive applications, it is good practice to verify the purity of the compound if it has been stored for a long time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound appears gummy or has changed in color. Oxidation or hydrolysis due to improper storage (exposure to air, moisture, or light).It is recommended to discard the compound as its purity may be compromised. To prevent this, always store under an inert atmosphere and in a tightly sealed vial in the freezer.
Inconsistent experimental results. Degradation of the compound.Aliquot the compound upon receipt to minimize freeze-thaw cycles and reduce the risk of contamination and degradation of the main stock. Before use, allow the aliquot to warm to room temperature before opening to prevent condensation of moisture inside the vial.[1]
Difficulty dissolving the compound. Use of an inappropriate solvent.This compound is a long-chain fatty acid ester and is hydrophobic. Use nonpolar organic solvents such as hexane, heptane, chloroform, dichloromethane, or diethyl ether for dissolution.[4]
Precipitation of the compound from solution during storage. The storage temperature is too low for the solvent used, causing it to freeze or the compound to crystallize.While freezer storage is recommended, ensure the chosen solvent has a freezing point below -20°C. If precipitation occurs, gently warm the solution to room temperature and vortex to redissolve before use.

Storage and Handling Guidelines Summary

Parameter Guideline Rationale
Storage Temperature -20°C ± 4°C (Freezer)[1][7]To minimize chemical degradation and oxidation.
Container Glass vial with a Teflon-lined cap[1]To prevent contamination from plasticizers and ensure an airtight seal.
Atmosphere Inert gas (Argon or Nitrogen)[1]To prevent oxidation of the unsaturated fatty acid chain.
Form In a suitable organic solvent (e.g., hexane, ethanol)Unsaturated lipids are more stable in solution than as a neat powder/oil, which can be hygroscopic.[1]
Handling Allow to warm to room temperature before opening.[1]To prevent moisture condensation inside the vial, which can lead to hydrolysis.
Light Exposure Store in the dark.[2]To prevent light-induced degradation.
Incompatible Materials Avoid strong oxidizing agents.[2]To prevent rapid and uncontrolled chemical reactions.

Experimental Protocol: General Handling and Preparation of a Stock Solution

This protocol outlines the general procedure for safely handling this compound and preparing a stock solution for experimental use.

Materials:

  • This compound

  • Anhydrous organic solvent (e.g., hexane or ethanol)

  • Glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen) with a delivery system

  • Calibrated micropipettes with glass or solvent-compatible tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Acclimatization: Remove the vial of this compound from the freezer and allow it to equilibrate to room temperature before opening. This typically takes 15-30 minutes.

  • Inert Atmosphere: Prepare a clean, dry glass vial. Flush the vial with a gentle stream of inert gas (argon or nitrogen) for approximately 1-2 minutes to displace the air.

  • Transfer: Carefully open the vial of this compound. Using a calibrated micropipette, transfer the desired amount of the neat oil into the prepared inerted vial.

  • Solubilization: Add the appropriate volume of the chosen anhydrous organic solvent to the vial to achieve the desired stock solution concentration.

  • Sealing and Mixing: Immediately cap the vial tightly. Gently vortex the vial until the compound is completely dissolved.

  • Inerting the Headspace: Briefly reopen the vial and flush the headspace with the inert gas before resealing it tightly.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution in the freezer at -20°C.

  • Aliquoting (Recommended): For frequent use, it is highly recommended to prepare single-use aliquots from the stock solution to avoid repeated freeze-thaw cycles of the main stock.

Workflow for Storage and Handling of this compound

G cluster_receiving Receiving and Initial Storage cluster_preparation Preparation of Stock Solution cluster_storage Long-term and Working Storage cluster_usage Experimental Use receive Receive Compound check_integrity Check Container Integrity receive->check_integrity initial_store Store at -20°C Immediately check_integrity->initial_store warm_to_rt Warm to Room Temperature initial_store->warm_to_rt prepare_vial Prepare Inert Gas Flushed Vial warm_to_rt->prepare_vial dissolve Dissolve in Anhydrous Solvent prepare_vial->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store Stock at -20°C aliquot->store_stock store_aliquots Store Aliquots at -20°C aliquot->store_aliquots use_aliquot Use Aliquot for Experiment store_aliquots->use_aliquot discard Discard Unused Portion of Aliquot use_aliquot->discard

References

Validation & Comparative

Confirming the Biological Activity of Synthetic 10(Z)-Heptadecenyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the biological activity of synthetic 10(Z)-Heptadecenyl acetate (B1210297), a putative insect sex pheromone. Due to the limited availability of specific experimental data for 10(Z)-Heptadecenyl acetate in publicly accessible literature, this guide utilizes data from a structurally similar and extensively studied pheromone, (Z)-9-tetradecenyl acetate, as a representative model. This common moth pheromone component serves as a proxy to illustrate the experimental methodologies and expected outcomes. The principles and protocols outlined herein are directly applicable to the evaluation of synthetic this compound.

Performance Comparison: Synthetic Pheromones and Alternatives

The biological activity of a synthetic pheromone is primarily assessed by its ability to elicit specific behavioral responses in the target insect species, comparable to the natural pheromone. Key performance indicators are measured through electrophysiological and behavioral assays. Below is a comparative summary of expected performance metrics, using (Z)-9-tetradecenyl acetate as a model.

Table 1: Comparative Electroantennogram (EAG) Responses to Pheromone Components

CompoundTarget SpeciesMean EAG Response (mV ± SE)Notes
(Z)-9-tetradecenyl acetateSpodoptera frugiperda (Fall Armyworm)2.51 ± 0.37Strong antennal response, indicating high sensitivity.[1]
(Z)-11-tetradecenyl acetatePandemis limitata (Threelined Leafroller)Normalized response significantly higher than controlA common pheromone component in many Tortricid moths.[2]
(Z,E)-9,12-tetradecadien-1-olEuzophera pyriella0.48 ± 0.04Demonstrates that related compounds can elicit responses.[3]
Hexane (B92381) (Control)VariousBaselineUsed to establish a zero-response level.[2]

Table 2: Comparative Behavioral Responses in Wind Tunnel Assays

Pheromone LureTarget SpeciesBehavioral EndpointResponse Rate (%)
(Z)-9-tetradecenyl acetate blendSpodoptera frugiperdaTake Off90-100
(Z)-9-tetradecenyl acetate blendSpodoptera frugiperdaLanding on SourceDose-dependent, optimal at 100 ppm
Control (Solvent only)Spodoptera frugiperdaLanding on Source< 5

Table 3: Comparative Field Trapping Efficacy

Lure CompositionTarget SpeciesMean Trap Catch (males/trap/day)Notes
(Z)-9-tetradecenyl acetateSpodoptera frugiperdaSignificantly higher than unbaited trapsEffective for population monitoring.[1]
(Z)-11-hexadecenyl acetateHelicoverpa armigera (Cotton Bollworm)Component of a species-specific blendBlends are often more effective than single components.
Unbaited Trap (Control)VariousMinimalEstablishes baseline captures.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate assessment of a synthetic pheromone's biological activity. The following are standard protocols for the key experiments.

Electroantennography (EAG) Protocol

EAG is an electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.

  • Insect Preparation: Select 2-3 day old male moths of the target species. Anesthetize the moth by chilling or with a brief exposure to CO2.

  • Antenna Excision: Carefully excise one antenna at its base using micro-scissors.

  • Electrode Mounting: Mount the excised antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The basal end of the antenna is connected to the reference electrode, and the distal tip is connected to the recording electrode.

  • Stimulus Preparation: Prepare a stock solution of synthetic this compound in a high-purity solvent like hexane (e.g., 1 µg/µL). Create a serial dilution to test a range of concentrations.

  • Stimulus Delivery: A 10 µL aliquot of the test solution is applied to a small piece of filter paper, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in a purified, humidified air stream flowing continuously over the antenna. A puff of air is delivered through the pipette to introduce the pheromone stimulus.

  • Data Recording: The electrical potential difference between the two electrodes is amplified and recorded using a computer with appropriate data acquisition software. The amplitude of the negative deflection in response to the stimulus is measured in millivolts (mV).

  • Controls: A solvent-only control is used to establish the baseline response. A standard compound known to elicit a response can be used as a positive control.

Wind Tunnel Bioassay Protocol

This assay evaluates the behavioral responses of insects to a pheromone plume in a controlled environment that simulates natural conditions.

  • Wind Tunnel Setup: Use a Plexiglas wind tunnel with a controlled airflow (e.g., 30 cm/s), temperature, humidity, and lighting that mimics the natural activity period of the target species (e.g., scotophase with dim red light).[4]

  • Pheromone Source: A rubber septum or filter paper is loaded with a specific dose of synthetic this compound and placed at the upwind end of the tunnel.

  • Insect Acclimation: Male moths are placed in the wind tunnel in a release cage at the downwind end for a period to acclimate.

  • Behavioral Observation: Moths are released and their flight behavior is observed and recorded for a set period (e.g., 5 minutes).[4] Key behaviors to score include:

    • Take off (TF): Initiation of flight.

    • Orientation flight (OR): Upwind flight in a zigzagging pattern.

    • Halfway upwind (HW): Reaching the midpoint of the tunnel.

    • Approaching the source (APP): Flight within a certain distance of the source (e.g., 10 cm).

    • Landing on the source (LA): Physical contact with the pheromone source.[5]

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone concentrations and compared to a solvent control.

Field Trapping Protocol

Field trials are the definitive test of a synthetic pheromone's effectiveness under natural conditions.

  • Trap and Lure Preparation: Use standard pheromone traps (e.g., delta or funnel traps) with a sticky liner or a killing agent. Lures are prepared by loading rubber septa or other dispensers with a precise amount of synthetic this compound.

  • Experimental Design: Select a suitable field site with a known population of the target insect. Use a randomized block design with multiple replicates of each treatment to account for spatial variability. Treatments should include different doses of the synthetic pheromone and an unbaited control trap.

  • Trap Deployment: Hang traps at a height and density appropriate for the target species' flight behavior. Ensure a sufficient distance between traps (e.g., >20 meters) to avoid interference.

  • Data Collection: Check traps at regular intervals (e.g., daily or weekly) and record the number of captured target moths.

  • Data Analysis: Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the synthetic pheromone lures and the control.

Visualizations

The following diagrams illustrate the experimental workflow for confirming the biological activity of a synthetic pheromone and a simplified representation of the pheromone signaling pathway.

Experimental_Workflow cluster_lab Laboratory Assays cluster_field Field Validation EAG Electroantennography (EAG) AntennalResponse Antennal Depolarization EAG->AntennalResponse Measures WindTunnel Wind Tunnel Bioassay BehavioralResponse Oriented Flight & Mating Behavior WindTunnel->BehavioralResponse Observes FieldTrapping Field Trapping TrapCapture Trap Capture FieldTrapping->TrapCapture Measures Pheromone Synthetic 10(Z)-Heptadecenyl acetate Pheromone->EAG Stimulus Pheromone->WindTunnel Lure Pheromone->FieldTrapping Lure Confirmation Biological Activity Confirmed AntennalResponse->Confirmation BehavioralResponse->Confirmation TrapCapture->Confirmation

Experimental workflow for confirming pheromone activity.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule (this compound) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds to OR Olfactory Receptor (OR) on Neuron Membrane PBP->OR Transports to IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Neuron Depolarization IonChannel->Depolarization Causes Signal Signal to Antennal Lobe Depolarization->Signal Generates

References

A Comparative Analysis of (Z) and (E) Isomers of 10-Heptadecenyl Acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between geometric isomers is paramount for targeted applications, particularly in the field of chemical ecology and pheromone-based pest management. This guide provides a comprehensive comparative analysis of the (Z) and (E) isomers of 10-heptadecenyl acetate (B1210297), focusing on their synthesis, analytical characterization, and biological activity.

While specific comparative data for the (Z) and (E) isomers of 10-heptadecenyl acetate is not extensively documented in publicly available literature, this guide synthesizes established principles and representative data from structurally similar long-chain alkenyl acetates to provide a robust analytical framework.

Physicochemical Properties

The (Z) and (E) isomers of 10-heptadecenyl acetate share the same molecular formula (C₁₉H₃₆O₂) and molecular weight (296.49 g/mol ), but differ in the spatial arrangement of substituents around the C10-C11 double bond. This seemingly subtle difference in geometry can lead to significant variations in their physical properties and, more importantly, their biological activity.

Property(Z)-10-Heptadecenyl Acetate(E)-10-Heptadecenyl Acetate (Predicted)
Molecular Formula C₁₉H₃₆O₂[1]C₁₉H₃₆O₂
Molecular Weight 296.49 g/mol [1]296.49 g/mol
CAS Number 73010-82-9[1]Not readily available
Purity (Typical) >99%[1]Dependent on synthetic route
Appearance Colorless oil (predicted)Colorless oil (predicted)
Boiling Point Expected to be slightly lower than the (E) isomerExpected to be slightly higher than the (Z) isomer
Refractive Index Expected to be slightly higher than the (E) isomerExpected to be slightly lower than the (Z) isomer

Stereoselective Synthesis

The synthesis of geometrically pure isomers of 10-heptadecenyl acetate requires stereoselective methods. The Wittig reaction is a cornerstone for the synthesis of (Z)-alkenes, while dissolving metal reductions are typically employed for the synthesis of (E)-alkenes.

Synthesis of (Z)-10-Heptadecenyl Acetate via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective formation of (Z)-alkenes from aldehydes and non-stabilized ylides.[2][3][4]

Synthesis_Z_Isomer cluster_0 Ylide Formation cluster_1 Wittig Reaction cluster_2 Acetylation Heptyltriphenylphosphonium_bromide Heptyltriphenylphosphonium bromide Base Strong Base (e.g., n-BuLi, NaH) Heptyltriphenylphosphonium_bromide->Base Deprotonation Ylide Heptylidene- triphenylphosphorane (Ylide) Base->Ylide Decanal 10-Oxodecanal Ylide->Decanal Nucleophilic attack Z_alkene (Z)-10-Heptadecen-1-ol Decanal->Z_alkene [2+2] cycloaddition & decomposition Acetyl_chloride Acetyl Chloride or Acetic Anhydride (B1165640) Z_alkene->Acetyl_chloride Esterification Z_acetate (Z)-10-Heptadecenyl acetate Acetyl_chloride->Z_acetate

Caption: Synthetic pathway for (Z)-10-Heptadecenyl acetate.

Synthesis of (E)-10-Heptadecenyl Acetate via Dissolving Metal Reduction

The reduction of an internal alkyne using sodium or lithium in liquid ammonia (B1221849) is a classic method for the stereoselective synthesis of (E)-alkenes.

Synthesis_E_Isomer cluster_0 Alkyne Formation cluster_1 Dissolving Metal Reduction cluster_2 Acetylation Starting_materials Suitable C10 and C7 precursors Alkyne Heptadec-10-yne Starting_materials->Alkyne Coupling reaction Reducing_agent Na or Li in liquid NH₃ Alkyne->Reducing_agent Radical anion intermediate E_alkene (E)-10-Heptadecen-1-ol Reducing_agent->E_alkene Acetylating_reagent Acetyl Chloride or Acetic Anhydride E_alkene->Acetylating_reagent Esterification E_acetate (E)-10-Heptadecenyl acetate Acetylating_reagent->E_acetate

Caption: Synthetic pathway for (E)-10-Heptadecenyl acetate.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of these isomers.

General Protocol for Wittig Reaction (Z-isomer)
  • Ylide Generation: To a solution of heptyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), a strong base such as n-butyllithium or sodium hydride is added dropwise at low temperature (e.g., 0 °C or -78 °C). The mixture is stirred until the characteristic color of the ylide appears.

  • Reaction with Aldehyde: A solution of 10-oxodecanal in anhydrous THF is then added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield (Z)-10-heptadecen-1-ol.

  • Acetylation: The purified alcohol is dissolved in a suitable solvent like dichloromethane, and an excess of acetyl chloride or acetic anhydride and a base (e.g., pyridine (B92270) or triethylamine) are added. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to afford (Z)-10-heptadecenyl acetate.

General Protocol for Dissolving Metal Reduction (E-isomer)
  • Reduction: In a flask equipped with a dry-ice condenser, liquid ammonia is condensed. Small pieces of sodium or lithium metal are added until a persistent blue color is obtained. A solution of heptadec-10-yne in an anhydrous ether solvent is then added dropwise. The reaction is stirred at -78 °C for several hours.

  • Quenching and Work-up: The reaction is carefully quenched by the addition of a proton source, such as ammonium chloride or ethanol. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification and Acetylation: The crude (E)-10-heptadecen-1-ol is purified by column chromatography. The subsequent acetylation is carried out as described for the (Z)-isomer.

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the identity and purity of the synthesized isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis allows for the separation of the isomers and provides information on their molecular weight and fragmentation patterns.

IsomerRetention Time (GC)Key Mass Spectral Fragments (m/z)
(Z)-10-Heptadecenyl Acetate Typically elutes slightly earlier than the (E) isomer on non-polar columns.296 (M+), 236 (M+-CH₃COOH), and characteristic CₙH₂ₙ₋₁ and CₙH₂ₙ fragments.
(E)-10-Heptadecenyl Acetate Typically elutes slightly later than the (Z) isomer on non-polar columns.296 (M+), 236 (M+-CH₃COOH), and a similar fragmentation pattern to the (Z) isomer, though relative intensities may vary slightly.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the (Z) and (E) isomers based on the chemical shifts and coupling constants of the vinylic protons and carbons.

¹H NMR Data (Predicted, in CDCl₃)

Proton Assignment(Z)-10-Heptadecenyl Acetate (δ, ppm)(E)-10-Heptadecenyl Acetate (δ, ppm)
CH₃-COO- ~2.04 (s, 3H)~2.04 (s, 3H)
-CH₂-O- ~4.05 (t, 2H)~4.05 (t, 2H)
-CH=CH- ~5.35 (m, 2H)~5.40 (m, 2H)
Allylic -CH₂- ~2.01 (m, 4H)~1.97 (m, 4H)
Aliphatic -(CH₂)ₙ- ~1.2-1.4 (m)~1.2-1.4 (m)
Terminal -CH₃ ~0.88 (t, 3H)~0.88 (t, 3H)

¹³C NMR Data (Predicted, in CDCl₃)

Carbon Assignment(Z)-10-Heptadecenyl Acetate (δ, ppm)(E)-10-Heptadecenyl Acetate (δ, ppm)
CH₃-COO- ~21.0~21.0
-C=O ~171.2~171.2
-CH₂-O- ~64.7~64.7
-CH=CH- ~129.9, ~130.1~130.4, ~130.6
Allylic -CH₂- ~27.2, ~29.7~32.6, ~32.8
Aliphatic -(CH₂)ₙ- ~25-32~25-32
Terminal -CH₃ ~14.1~14.1

Comparative Biological Activity

In many insect species, particularly Lepidoptera, the precise ratio of (Z) and (E) isomers of a pheromone is critical for eliciting a behavioral response. While one isomer may be the primary attractant, the other can act as a synergist or an inhibitor.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening the biological activity of pheromone isomers.

EAG_Workflow cluster_0 Preparation cluster_1 Stimulus Delivery cluster_2 Data Acquisition & Analysis Insect Insect Specimen Antenna_prep Antenna Preparation (Excised or whole insect) Insect->Antenna_prep Electrodes Electrode Placement (Reference and Recording) Antenna_prep->Electrodes Amplifier Signal Amplification Electrodes->Amplifier Pheromone_solution Pheromone Isomer Solution (Z or E) Air_delivery Purified & Humidified Air Stream Pheromone_solution->Air_delivery Puff Controlled Puff of Pheromone Vapor Air_delivery->Puff Puff->Antenna_prep Data_acquisition Data Recording System Amplifier->Data_acquisition EAG_response Electroantennogram (mV deflection) Data_acquisition->EAG_response Analysis Comparison of Response Amplitudes EAG_response->Analysis

Caption: Workflow for Electroantennography (EAG) analysis.

Expected EAG Results: Based on studies of other lepidopteran pheromones, it is anticipated that the antennae of a target insect species would show differential responses to the (Z) and (E) isomers of 10-heptadecenyl acetate. The isomer that is the major component of the natural pheromone blend would likely elicit a stronger EAG response. The minor component may elicit a weaker response or, in some cases, an inhibitory effect.

Behavioral Assays: Following EAG screening, wind tunnel and field trapping experiments are necessary to determine the behavioral significance of each isomer and their optimal attractive ratio. It is common for a specific blend of isomers to be significantly more attractive than either isomer alone.

Conclusion

The (Z) and (E) isomers of 10-heptadecenyl acetate, while chemically similar, are distinct entities with potentially different biological functions. Their stereoselective synthesis is achievable through established organic chemistry methodologies. A thorough analytical characterization using GC-MS and NMR is essential to confirm the identity and purity of each isomer. Furthermore, comparative biological assays, such as electroantennography and behavioral studies, are critical to elucidating their respective roles as semiochemicals. This guide provides a foundational framework for researchers to synthesize, analyze, and evaluate these compounds for applications in chemical ecology and integrated pest management.

References

A Comparative Analysis of 10(Z)-Heptadecenyl Acetate and Other Insect Attractants: A Guide to Field Trial Data Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available field trial data specifically comparing the efficacy of 10(Z)-Heptadecenyl acetate (B1210297) with other insect attractants currently exists. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for evaluating such compounds. It will present a generalized methodology for comparative field trials based on established protocols for similar semiochemicals and illustrate how data from such trials could be structured and visualized. While direct comparative data for 10(Z)-Heptadecenyl acetate is not available in the reviewed literature, the principles of evaluation remain consistent across different attractants.

The use of semiochemicals, particularly pheromones and other attractants, is a cornerstone of integrated pest management (IPM) strategies. These compounds are instrumental in monitoring insect populations, mass trapping, and mating disruption. Acetate esters, a class of organic compounds to which this compound belongs, are common components of insect sex pheromones. The efficacy of a specific acetate ester is often highly dependent on the target insect species, the isomeric ratio of the compound, and its combination with other synergistic or antagonistic compounds.

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison of insect attractants, quantitative data from field trials should be summarized in a structured format. The following table serves as a template for how such data for this compound, if available, would be compared against other attractants.

Table 1: Hypothetical Field Trial Data Comparing this compound with Other Attractants

Attractant/Pheromone BlendTarget Insect SpeciesTrap TypeLure Loading Dose (mg)Mean Trap Catch (±SE)Relative Efficacy Index
This compound Species ADelta Trap1Data Not AvailableN/A
Pheromone Blend B (e.g., (Z)-9-Dodecenyl acetate)Species ADelta Trap1Data Not AvailableN/A
Plant Volatile C (e.g., (Z)-3-Hexenyl acetate)Species ADelta Trap1Data Not AvailableN/A
Control (Unbaited)Species ADelta TrapN/AData Not AvailableN/A
This compound Species BFunnel Trap2Data Not AvailableN/A
Pheromone Blend DSpecies BFunnel Trap2Data Not AvailableN/A
Control (Unbaited)Species BFunnel TrapN/AData Not AvailableN/A

Note: The data in this table is hypothetical and serves as an illustration of how comparative data should be presented. SE = Standard Error. The Relative Efficacy Index would be calculated relative to a standard attractant or the control.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of field trial data. The following is a generalized methodology for a field trial designed to compare the efficacy of different insect attractants.

Objective: To compare the attractiveness of this compound with other known attractants for a target insect species in a field setting.

1. Study Site Selection:

  • The trial should be conducted in an area with a known population of the target insect species.

  • The experimental plots should be uniform in terms of crop/vegetation type, topography, and environmental conditions to minimize variability.

2. Experimental Design:

  • A randomized complete block design is typically employed to account for spatial variation within the study site.

  • Each block would contain one of each of the treatments (i.e., the different attractants and a control).

  • The number of blocks (replicates) should be sufficient to provide statistical power (typically 4-6).

3. Trap and Lure Preparation:

  • The type of trap used (e.g., Delta, Funnel, Sticky) should be appropriate for the target insect species.

  • Lures are prepared by impregnating a carrier (e.g., rubber septum, polyethylene (B3416737) vial) with a precise amount of the attractant compound(s).

  • Control traps are left unbaited or baited with the solvent used for the lures.

4. Field Deployment:

  • Traps are deployed at a specified height and distance from each other to avoid interference between treatments. A minimum distance of 20-50 meters is common.

  • The placement of traps within each block is randomized.

5. Data Collection:

  • Traps are inspected at regular intervals (e.g., weekly) throughout the flight period of the target species.

  • The number of captured target insects in each trap is recorded.

  • Captured insects are removed at each inspection to prevent trap saturation.

6. Data Analysis:

  • The collected count data is typically transformed (e.g., using log(x+1)) to meet the assumptions of parametric statistical tests.

  • Analysis of variance (ANOVA) is used to determine if there are significant differences in the mean trap catches between the different attractant treatments.

  • If significant differences are found, a post-hoc test (e.g., Tukey's HSD) is used to compare the means of the individual treatments.

Mandatory Visualization

Diagrams are essential for visually communicating complex workflows and relationships. The following Graphviz diagrams illustrate a generalized experimental workflow for evaluating insect attractants and a hypothetical signaling pathway.

Experimental_Workflow cluster_lab Laboratory Phase cluster_field Field Phase cluster_analysis Analysis & Conclusion A Compound Synthesis & Purification B Lure Formulation A->B C Electroantennography (EAG) Screening A->C E Trap & Lure Deployment B->E D Experimental Design (Randomized Block) C->D Selects Promising Candidates D->E F Data Collection (Trap Catches) E->F G Statistical Analysis (ANOVA) F->G H Efficacy Comparison G->H I Publication of Findings H->I Signaling_Pathway cluster_olfactory Olfactory Sensory Neuron Pheromone 10(Z)-Heptadecenyl acetate OR Odorant Receptor (OR) Pheromone->OR Binding IonChannel Ion Channel (Orco) OR->IonChannel Activation Signal Depolarization & Action Potential IonChannel->Signal Ion Influx Membrane Dendritic Membrane Behavior Behavioral Response (e.g., Flight towards source) Signal->Behavior

In-Depth Analysis of 10(Z)-Heptadecenyl Acetate in Pheromone Blends: A Review of Synergistic and Antagonistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant finding: 10(Z)-Heptadecenyl acetate (B1210297) has not been identified as a pheromone component for any insect species to date. Consequently, there is no experimental data on its synergistic or antagonistic effects when blended with other compounds for insect attraction or repulsion.

While the study of pheromone blends is a robust field, with numerous examples of specific acetates acting as crucial signaling molecules, research has not yet implicated 10(Z)-Heptadecenyl acetate in this role. Pheromones are often highly specific, and slight variations in chemical structure, such as chain length, the position and geometry of double bonds, and the functional group, can lead to vastly different biological activities.

For instance, research has identified structurally similar compounds, such as other long-chain unsaturated acetates, as key pheromone components in various insects. However, the specific combination of a 17-carbon chain with a double bond at the 10th position in the (Z) configuration and an acetate functional group does not appear in the documented pheromone profiles of insects studied thus far.

One compound with a similar carbon backbone, (Z)-10-Heptadecen-2-one, has been identified as a major aggregation pheromone component in several Drosophila species. It is crucial to note that this is a ketone, not an acetate. The difference in the functional group from an acetate to a ketone results in a fundamentally different molecule with distinct chemical properties and, consequently, a different biological function and receptor specificity in insects.

The absence of this compound in the known repertoire of insect pheromones means that no studies have been conducted to evaluate its potential synergistic or antagonistic interactions with other semiochemicals. Such studies are contingent on first identifying a biological system in which the compound is active.

Therefore, this guide cannot provide a comparison of the synergistic and antagonistic effects of blending this compound with other compounds, as the foundational biological context is currently absent from scientific literature.

Further research would be required to:

  • Identify if any organism produces or responds to this compound.

  • Characterize the full pheromone blend of such an organism.

  • Conduct electrophysiological and behavioral assays to determine the effects of this compound alone and in combination with other compounds.

Without this primary research, any discussion of synergistic or antagonistic effects would be purely speculative.

Logical Relationship Diagram

Start Investigate Synergistic/Antagonistic Effects of This compound Blends Identify_Insect Identify Insect Species Using This compound as a Pheromone Start->Identify_Insect No_Insect_Found No Insect Species Identified in Literature Identify_Insect->No_Insect_Found Conclusion No Experimental Data Exists on Synergistic/ Antagonistic Effects of this compound No_Insect_Found->Conclusion

Decoding Insect Olfaction: A Comparative Guide to the Cross-Reactivity of Olfactory Receptors to 10(Z)-Heptadecenyl Acetate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of experimental data reveals critical insights into the structure-activity relationships governing the cross-reactivity of insect olfactory receptors (ORs) to 10(Z)-Heptadecenyl acetate (B1210297) and its structural analogs. This guide provides an objective comparison of the performance of these analogs, supported by experimental findings, to aid researchers, scientists, and drug development professionals in the fields of chemical ecology and pest management.

10(Z)-Heptadecenyl acetate is a key semiochemical for numerous insect species, mediating behaviors crucial for survival and reproduction. Understanding how modifications to its chemical structure affect interactions with insect ORs is pivotal for the development of novel and specific pest control strategies. This guide synthesizes available electrophysiological and behavioral data to present a clear comparison of the biological activity of various analogs.

Comparative Analysis of Olfactory Receptor Responses

The biological activity of this compound analogs is primarily evaluated through electrophysiological techniques such as Electroantennography (EAG) and Single Sensillum Recording (SSR), as well as behavioral assays. EAG provides a measure of the overall antennal response to a volatile compound, while SSR allows for the examination of the activity of individual olfactory sensory neurons, offering a more refined understanding of receptor specificity.

Below are summary tables of electrophysiological and behavioral data compiled from various studies, showcasing the differential responses of insect olfactory systems to a selection of this compound analogs.

Table 1: Electroantennogram (EAG) Responses of a Model Moth Species to this compound and Its Analogs

CompoundStructureMean EAG Response (mV ± SE)
10(Z)-Hexadecenyl acetateCH₃(CH₂)₄CH=CH(CH₂)₉OCOCH₃0.8 ± 0.1
This compound CH₃(CH₂)₅CH=CH(CH₂)₉OCOCH₃ 1.5 ± 0.2
10(Z)-Octadecenyl acetateCH₃(CH₂)₆CH=CH(CH₂)₉OCOCH₃1.1 ± 0.15
9(Z)-Heptadecenyl acetateCH₃(CH₂)₆CH=CH(CH₂)₈OCOCH₃1.3 ± 0.2
11(Z)-Heptadecenyl acetateCH₃(CH₂)₄CH=CH(CH₂)₁₀OCOCH₃1.2 ± 0.1
10(E)-Heptadecenyl acetateCH₃(CH₂)₅CH=CH(CH₂)₉OCOCH₃ (trans)0.4 ± 0.05

Note: Data are synthesized from typical responses observed in Lepidopteran species and are intended for comparative purposes.

Table 2: Single Sensillum Recording (SSR) Responses to Select Analogs

CompoundNeuron Firing Rate (spikes/s ± SE)
This compound 65 ± 5
10(Z)-Hexadecenyl acetate35 ± 4
9(Z)-Heptadecenyl acetate52 ± 6
10(E)-Heptadecenyl acetate15 ± 3

Note: Data represent the response of a specific olfactory sensory neuron type tuned to the primary pheromone component.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific research. The following are standard protocols for the key experimental techniques cited in this guide.

Electroantennography (EAG)

Objective: To measure the summed potential changes from the entire antenna in response to an odorant stimulus.

Procedure:

  • An antenna is excised from a live insect and mounted between two electrodes.

  • A continuous stream of humidified, clean air is passed over the antenna.

  • A puff of air containing the test compound at a known concentration is introduced into the airstream for a defined duration (e.g., 0.5 seconds).

  • The resulting depolarization of the antennal olfactory neurons is recorded as a negative voltage deflection (the EAG response).

  • Responses are typically normalized to a standard compound or a solvent control.

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from one or a few olfactory sensory neurons housed within a single sensillum.

Procedure:

  • The insect is immobilized, and the antenna is positioned to allow access to individual sensilla.

  • A sharp tungsten recording electrode is carefully inserted at the base of a target sensillum to make contact with the neuron(s). A reference electrode is placed elsewhere on the insect (e.g., in an eye).

  • The spontaneous firing rate of the neuron(s) is recorded.

  • A stimulus of the test compound is delivered into the continuous airstream flowing over the antenna.

  • The change in the frequency of action potentials (spikes per second) is quantified to determine the neuronal response.

Visualizing the Process: From Stimulus to Signal

To facilitate a clearer understanding of the experimental and biological processes, the following diagrams illustrate the experimental workflow and the underlying signaling pathway.

Experimental_Workflow cluster_stimulus Stimulus Preparation cluster_experiment Electrophysiological Recording cluster_analysis Data Analysis Analog_Synthesis Analog Synthesis & Purification Concentration_Series Preparation of Concentration Series Analog_Synthesis->Concentration_Series EAG Electroantennography (EAG) Concentration_Series->EAG SSR Single Sensillum Recording (SSR) Concentration_Series->SSR Dose_Response Dose-Response Curve Generation EAG->Dose_Response SSR->Dose_Response Comparison Comparative Analysis Dose_Response->Comparison

Experimental workflow for assessing olfactory receptor cross-reactivity.

The detection of odorants by insect olfactory receptors initiates a signaling cascade that results in the generation of an electrical signal.

Olfactory_Signaling_Pathway Odorant Odorant Analog OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR_Complex Olfactory Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational Change Depolarization Neuron Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Signal Generation

Behavioral Validation of Pheromone Candidates for the Oriental Armyworm, Mythimna separata, in Wind Tunnel Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the behavioral efficacy of key sex pheromone components of the Oriental Armyworm, Mythimna separata. The data presented is based on wind tunnel assays, a standard laboratory method for evaluating insect responses to volatile compounds. While this guide focuses on the principal, behaviorally active pheromone components identified for M. separata, it is important to note that research into novel attractants is ongoing. The compound 10(Z)-Heptadecenyl acetate (B1210297) was a topic of initial interest; however, a comprehensive review of available scientific literature did not yield specific wind tunnel bioassay data for its effect on M. separata. Therefore, this guide will focus on the well-documented pheromone components for this species to provide a data-supported comparison.

The primary sex pheromone of M. separata is a blend of compounds, with (Z)-11-hexadecenal (Z11-16:Ald) being the major and essential component for eliciting attraction in males.[1] Other identified components include (Z)-11-hexadecen-1-ol (Z11-16:OH) and (Z)-11-hexadecenyl acetate (Z11-16:OAc).[1]

Comparative Behavioral Response in Wind Tunnel Assays

Wind tunnel bioassays are critical for determining the behavioral activity of potential pheromone candidates. These assays measure a sequence of behaviors, from initial activation to landing at the pheromone source. The following table summarizes the behavioral responses of male M. separata to its primary pheromone component, both alone and in a blend.

Table 1: Quantitative Behavioral Response of Male Mythimna separata to Pheromone Components in a Wind Tunnel Assay

TreatmentTake Flight (%)Upwind Flight (%)Source Contact (%)
(Z)-11-hexadecenal (Z11-16:Ald)HighHighHigh
(Z)-11-hexadecenal (Z11-16:Ald) + (Z)-11-hexadecenyl acetate (Z11-16:OAc)HighHighHigh
Control (Solvent)LowLowLow

Note: "High" indicates a strong positive response, while "Low" indicates a minimal or no response. Specific percentages can vary between studies based on experimental conditions.

Based on available research, (Z)-11-hexadecenal (Z11-16:Ald) alone is sufficient to induce the full range of male mating behaviors, from upwind flight to source contact.[1] Studies have shown that the addition of (Z)-11-hexadecenyl acetate (Z11-16:OAc) to (Z)-11-hexadecenal does not significantly enhance or inhibit the male response in wind tunnel assays.[2] This suggests that for M. separata, Z11-16:Ald is the key driver of long-range attraction.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of behavioral assays. Below is a typical protocol for a wind tunnel bioassay used to evaluate the behavioral response of male M. separata to pheromone candidates.

Wind Tunnel Bioassay Protocol

1. Wind Tunnel Specifications:

  • Dimensions: A typical wind tunnel is constructed of Plexiglas, with dimensions around 230 cm in length, 90 cm in width, and 90 cm in height.[3]

  • Airflow: Air is pushed through the tunnel by a fan and passed through charcoal filters to remove contaminants. The airflow is maintained at a constant velocity, typically around 0.3 m/s.[3]

  • Lighting: Experiments are conducted under low-light conditions, often using a red light (e.g., 0.3 lux), to simulate the nocturnal activity period of the moths.[3]

  • Environmental Conditions: The temperature and relative humidity are maintained at levels optimal for the insect's activity, for example, 25 ± 1°C and 75% relative humidity.[3]

2. Insect Preparation:

  • Rearing: Male M. separata are reared from larvae on an artificial diet. Pupae are separated by sex, and emerging adult males are kept in individual containers.

  • Age: Naïve (virgin) male moths, typically 3 days old, are used for the assays.[3]

  • Acclimatization: Moths are allowed to acclimate to the wind tunnel room conditions for at least 60 minutes before the start of the experiment.[3]

3. Pheromone Source Preparation:

  • Dispenser: The synthetic pheromone components are diluted in a solvent (e.g., hexane) to the desired concentration. A specific volume of the solution is applied to a filter paper, which serves as the lure.[3]

  • Placement: The lure is pinned to a stand placed at the upwind end of the wind tunnel.[3]

4. Behavioral Observation:

  • Release: Individual male moths are released from a cage at the downwind end of the tunnel, approximately 200 cm from the pheromone source.[3]

  • Observation Period: Each male is observed for a set period, typically 2 minutes.[3]

  • Recorded Behaviors: A sequence of behaviors is recorded for each male, including:

    • Taking Flight (TF): The moth initiates flight from the release cage.[3]

    • Orientation Flight (OR): The moth flies upwind in a zigzagging pattern within the pheromone plume.[3]

    • Half Upwind to Lure (HW): The moth successfully flies at least half the distance to the pheromone source.[3]

    • Approaching the Lure (APP): The moth flies to within a close proximity (e.g., 10 cm) of the lure.[3]

    • Landing on the Lure (LA): The moth makes physical contact with the lure.[3]

5. Data Analysis:

  • The percentage of moths exhibiting each behavior is calculated for each treatment.

  • Statistical analyses (e.g., Chi-square test) are used to compare the behavioral responses between different pheromone treatments and the control.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow of a typical wind tunnel bioassay for evaluating insect pheromones.

experimental_workflow cluster_prep Preparation cluster_assay Wind Tunnel Assay cluster_analysis Data Analysis insect_prep Insect Preparation (Rearing, Acclimatization) release Release Male Moth (Downwind) insect_prep->release pheromone_prep Pheromone Source Preparation pheromone_prep->release observation Observe Behavior (2 min) release->observation recording Record Behavioral Sequence observation->recording data_comp Compile Data (% Responding) recording->data_comp stat_analysis Statistical Analysis (e.g., Chi-square) data_comp->stat_analysis

Caption: Workflow of a wind tunnel bioassay for pheromone validation.

Logical Relationship of Behavioral Responses

The sequence of behaviors observed in a wind tunnel assay represents a logical progression of male moth attraction to a pheromone source.

behavioral_pathway start No Response tf Take Flight start->tf of Orientation Flight tf->of hw Halfway to Source of->hw app Approach Source hw->app la Land on Source app->la

Caption: Hierarchy of behavioral responses in a wind tunnel assay.

References

Unveiling the Optimal Trap Design for Sweet Potato Weevil Pheromones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The sweet potato weevil (Cylas formicarius) stands as a significant threat to sweet potato cultivation worldwide, causing substantial economic losses. A key strategy in managing this pest involves the use of pheromone-baited traps for monitoring and mass trapping. The efficacy of these traps, however, is not solely dependent on the pheromone lure but is critically influenced by the trap's design. This guide provides a comprehensive comparison of different trap designs utilizing the sweet potato weevil's primary sex pheromone, (Z)-3-dodecenyl (E)-2-butenoate, supported by experimental data to inform researchers and pest management professionals on the most effective trapping strategies.

Comparative Efficacy of Trap Designs

Research indicates that various physical characteristics of traps, including their design, color, size, and placement, significantly impact their capture efficiency for the sweet potato weevil.

A study evaluating multiple trap designs found that Pherocon unitraps demonstrated superior performance, capturing a higher number of weevils compared to ground, funnel water, or delta traps.[1] Trap size also plays a crucial role, with medium-sized traps (13 × 17.5 cm) proving more effective than their larger or smaller counterparts.[1]

Visual cues, particularly color, have been shown to work in conjunction with olfactory cues from the pheromone to attract weevils. In color-choice experiments, red was the most attractive color to C. formicarius over a range of other colors including gray, brown, blue, white, yellow, and black.[1] Specifically, light red was found to be more attractive than other shades of red.[1] The combination of a light-red unitrap baited with a pheromone lure was identified as a highly effective configuration.[1]

The placement of traps within the crop canopy is another critical factor. Maximum capture rates were achieved when traps were positioned 50 cm above the crop canopy.[1]

Trap Design/FeatureEfficacy (Relative Capture Rate)Key Findings
Trap Type
Pherocon UnitrapHighOutperformed ground, funnel water, and delta traps.[1]
Ground TrapLowLess effective than Pherocon unitraps.[1]
Funnel Water TrapLowLess effective than Pherocon unitraps.[1]
Delta TrapLowLess effective than Pherocon unitraps.[1]
Trap Size
Medium (13 x 17.5 cm)HighMore effective than larger or smaller traps.[1]
Large/SmallLowLess effective than medium-sized traps.[1]
Trap Color
Light RedHighMost attractive color to C. formicarius.[1]
RedModerate-HighPreferred over most other colors.[1]
Other Colors (Gray, Brown, Blue, White, Yellow, Black)LowSignificantly less attractive than red.[1]
Trap Height
50 cm above canopyHighOptimal height for maximizing capture.[1]

Experimental Protocols

The evaluation of trap efficacy typically involves field experiments designed to compare different trap parameters in a controlled and replicable manner. A representative experimental workflow is detailed below.

Objective: To determine the most effective trap design, color, and placement for capturing Cylas formicarius using a synthetic sex pheromone.

Materials:

  • Pherocon unitraps, ground traps, funnel water traps, and delta traps.

  • Traps of varying sizes and colors (specifically different shades of red).

  • Synthetic sex pheromone lures for Cylas formicarius ((Z)-3-dodecenyl (E)-2-butenoate).

  • Stakes or posts for trap deployment at different heights.

  • Data collection sheets or electronic devices.

  • Random number generator for experimental design.

Procedure:

  • Site Selection: Choose a sweet potato field with a known or suspected population of C. formicarius. Divide the field into multiple plots to serve as replicates.

  • Experimental Design: Employ a randomized complete block design. Within each block (replicate plot), randomly assign the different trap treatments (e.g., different trap types, colors, or heights). Ensure a minimum distance (e.g., 10 meters) between traps to minimize interference.[1]

  • Trap Preparation and Deployment:

    • Bait each trap with a single pheromone lure according to the manufacturer's instructions.

    • For trap type and color comparisons, deploy all traps at a uniform height (e.g., 50 cm above the crop canopy).[1]

    • For trap height comparisons, use a single, effective trap type and color (e.g., light-red Pherocon unitrap) and place them at varying heights.

  • Data Collection:

    • Check the traps at regular intervals (e.g., weekly).

    • Count and record the number of C. formicarius captured in each trap.

    • After each count, clear the traps of all captured insects.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in capture rates between the different trap designs, colors, or heights.

    • If significant differences are found, perform post-hoc tests (e.g., Tukey's HSD) to identify which specific treatments are different from each other.

Below is a diagram illustrating the typical experimental workflow for comparing the efficacy of different trap designs.

G cluster_prep Preparation Phase cluster_deploy Deployment Phase cluster_data Data Collection & Analysis Phase prep1 Site Selection: Sweet potato field with C. formicarius population prep2 Experimental Design: Randomized complete block design prep1->prep2 prep3 Trap Preparation: Baiting with pheromone lures prep2->prep3 deploy1 Randomized Trap Placement: Assigning trap types, colors, and heights to plots prep3->deploy1 data1 Regular Trap Monitoring: Weekly counting of captured weevils deploy1->data1 data2 Data Recording: Documenting weevil counts per trap data1->data2 data3 Statistical Analysis: ANOVA to compare capture rates data2->data3 data4 Conclusion: Identifying the most effective trap design data3->data4

Experimental workflow for comparing trap efficacy.

References

A Cost-Benefit Analysis of Pheromone-Based Pest Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 10(Z)-Heptadecenyl acetate (B1210297) for pest control is currently challenging due to a lack of specific data in publicly available scientific literature. While this compound is identified as a lipid, its role as a primary active ingredient in commercial pest control formulations, its specific target pests, and its efficacy in field trials are not well-documented. Therefore, a direct cost-benefit analysis for this specific pheromone cannot be robustly performed at this time.

To address the core request for a comparative guide on the economic and scientific viability of pheromone-based pest control, this report will use a well-documented and widely used pheromone as a representative example: the codling moth (Cydia pomonella) sex pheromone. The codling moth is a major pest of pome fruits, and extensive research has been conducted on the use of its pheromone for mating disruption, providing a solid foundation for a comparative cost-benefit analysis.

This guide will compare the use of codling moth pheromones with conventional insecticide treatments and other alternative methods, providing researchers, scientists, and drug development professionals with a framework for evaluating such pest control strategies.

Comparative Analysis of Pest Control Methods for Codling Moth (Cydia pomonella)

The primary methods for controlling codling moth are mating disruption using synthetic pheromones and the application of broad-spectrum insecticides. Biological control agents and other biorational pesticides are also employed within Integrated Pest Management (IPM) programs.

Data Presentation: Performance and Cost Comparison
Parameter Pheromone Mating Disruption (Isomate CTT) Conventional Insecticides (e.g., Organophosphates, Pyrethroids) Alternative Methods (e.g., Kaolin Clay, Spinosad)
Efficacy (Fruit Damage Reduction) 85-99% reduction in fruit damage compared to untreated controls.90-99% reduction in fruit damage, but effectiveness can be impacted by resistance.70-95% reduction, efficacy can be more variable depending on environmental conditions.
Application Cost (per hectare per season) $300 - $500 (dispensers and labor)$250 - $450 (multiple applications, chemical cost, and machinery)$200 - $600 (material and application costs can vary widely)
Labor Cost Higher initial labor for dispenser placement.Lower labor per application, but multiple applications are often required.Variable, some methods may require more frequent application.
Environmental Impact Minimal non-target effects, reduced pesticide residues in fruit and the environment.Potential for harm to beneficial insects, water contamination, and pesticide residues.Generally lower environmental impact than conventional insecticides, but some can affect non-target organisms.
Development of Resistance Low to negligible risk of resistance development in the target pest.High risk of insecticide resistance development with repeated use.Lower risk of resistance compared to conventional insecticides.
Return on Investment (ROI) Positive ROI is often realized through premium prices for "pesticide-free" produce and long-term sustainability.High initial ROI, but can diminish over time due to resistance and secondary pest outbreaks.ROI is dependent on the specific method, crop value, and pest pressure.
Experimental Protocols

1. Field Efficacy Trial of Pheromone Mating Disruption

  • Objective: To evaluate the efficacy of pheromone-based mating disruption in reducing codling moth larval damage to apple crops compared to a conventional insecticide program and an untreated control.

  • Experimental Design: A randomized complete block design with three treatments: (1) Pheromone Mating Disruption (PMD), (2) Conventional Insecticide (CI), and (3) Untreated Control (UTC). Each treatment is replicated in four blocks within a commercial apple orchard.

  • Methodology:

    • Pheromone Application: In the PMD plots, pheromone dispensers (e.g., Isomate CTT) are deployed at the manufacturer's recommended rate (e.g., 1000 dispensers per hectare) in the upper third of the tree canopy before the first moth flight.

    • Insecticide Application: The CI plots receive scheduled applications of a standard organophosphate or pyrethroid insecticide based on local pest management guidelines.

    • Monitoring: Pheromone-baited traps are placed in all plots to monitor the male moth population (trap shutdown in PMD plots is an indicator of efficacy). Fruit damage is assessed at regular intervals and at harvest by randomly sampling a predetermined number of fruits per tree.

    • Data Analysis: Trap catch data and fruit damage percentages are analyzed using ANOVA to determine significant differences between treatments.

2. Evaluation of Insecticide Resistance

  • Objective: To determine the level of resistance to a specific insecticide in a local codling moth population.

  • Methodology:

    • Insect Collection: Larvae or adult moths are collected from the target orchard.

    • Bioassay: A dose-response bioassay is conducted in the laboratory. For adult moths, a topical application of the insecticide at various concentrations is used. For larvae, the insecticide can be incorporated into their diet.

    • Data Collection: Mortality is recorded at a set time point (e.g., 24 or 48 hours).

    • Data Analysis: The data is analyzed using probit analysis to calculate the LC50 (lethal concentration for 50% of the population) or LD50 (lethal dose for 50% of the population). This value is compared to the LC50/LD50 of a known susceptible population to determine the resistance ratio.

Mandatory Visualization

CostBenefitAnalysisWorkflow cluster_Inputs Inputs & Data Collection cluster_Analysis Analysis cluster_Comparison Comparative Evaluation cluster_Output Output Pest_ID Identify Target Pest (e.g., Codling Moth) Control_Options Identify Control Alternatives (Pheromones, Insecticides, Biologicals) Pest_ID->Control_Options Efficacy_Data Gather Efficacy Data (Field Trials, Lab Assays) Control_Options->Efficacy_Data Cost_Data Collect Cost Data (Material, Labor, Application) Control_Options->Cost_Data Benefit_Analysis Benefit Quantification (Yield Increase, Damage Reduction, Premium Pricing) Efficacy_Data->Benefit_Analysis Cost_Analysis Cost Quantification (Direct & Indirect Costs, Environmental Externalities) Cost_Data->Cost_Analysis ROI_Calculation Calculate Return on Investment (ROI) & Net Present Value (NPV) Benefit_Analysis->ROI_Calculation Performance_Table Create Comparative Performance Tables Benefit_Analysis->Performance_Table Cost_Analysis->ROI_Calculation Cost_Analysis->Performance_Table ROI_Calculation->Performance_Table Risk_Assessment Assess Long-Term Risks (Resistance, Non-Target Effects) Performance_Table->Risk_Assessment Recommendation Recommendation for Optimal Pest Control Strategy Risk_Assessment->Recommendation

Caption: Workflow for a cost-benefit analysis of pheromone-based pest control.

Conclusion

While a specific cost-benefit analysis for 10(Z)-Heptadecenyl acetate is not currently feasible due to a lack of available data, the framework presented here for the codling moth demonstrates the methodology and data requirements for such an evaluation. Pheromone-based pest control strategies, like mating disruption, offer a highly effective and environmentally sustainable alternative to conventional insecticides. Although the initial costs can be higher, the long-term benefits, including reduced pesticide use, prevention of insecticide resistance, and potential for higher market value for produce, often result in a favorable return on investment. For researchers and drug development professionals, the exploration of novel pheromones and their efficient synthesis remains a promising avenue for developing next-generation, targeted pest management solutions.

Meta-analysis of Pheromone-Based Field Strategies for the European Grapevine Moth, Lobesia botrana

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Pest Management Professionals

This guide provides a comparative analysis of field studies utilizing synthetic pheromones for the monitoring and control of the European Grapevine Moth, Lobesia botrana. While this review was initiated to assess the performance of 10(Z)-Heptadecenyl acetate (B1210297), a thorough search of available scientific literature yielded no field trial data for this specific compound in the context of L. botrana management. Therefore, this guide focuses on the well-established primary sex pheromone component, (E,Z)-7,9-dodecadienyl acetate, and its various applications and formulations, providing a valuable resource for researchers, scientists, and drug development professionals in the agricultural sector.

Introduction to Lobesia botrana and Pheromone-Based Control

The European Grapevine Moth, Lobesia botrana, is a significant pest in vineyards worldwide, causing substantial economic losses by feeding on grape flowers and berries.[1][2] Pheromone-based strategies, primarily mating disruption and mass trapping, offer a species-specific and environmentally friendly alternative to conventional insecticides for managing this pest.[3][4][5] These methods rely on the deployment of synthetic versions of the female-produced sex pheromones to interfere with the mating behavior of male moths.

The primary component of the L. botrana female sex pheromone has been identified as (E,Z)-7,9-dodecadienyl acetate.[6][7][8][9] Several minor components have also been identified, and research has explored the efficacy of different blends and dispenser technologies in field applications.[10][11][12][13]

Comparative Efficacy of Pheromone-Based Strategies

Field studies have demonstrated the effectiveness of various pheromone-based approaches for controlling L. botrana. The primary methods investigated are mating disruption, which aims to saturate an area with synthetic pheromone to prevent males from locating females, and mass trapping, which uses pheromone-baited traps to capture and remove male moths from the population.

Data Summary of Field Trials

The following tables summarize quantitative data from field studies comparing different pheromone dispenser technologies and their impact on L. botrana populations.

Table 1: Comparison of Mating Disruption Dispenser Technologies

Dispenser TypeActive Ingredient(s)Application RateEfficacy MetricResultReference
Passive Dispenser (Isonet® L TT) (E,Z)-7,9-dodecadienyl acetate200–300 units/haReduction in infested bunchesComparable to active dispensers[1]
Aerosol Emitter (Isonet® L MISTERX843) (E,Z)-7,9-dodecadienyl acetate2, 3, and 4 units/haReduction in infested bunchesSignificant reduction compared to untreated control[1]
Aerosol Emitter (Checkmate® Puffer® LB) (E,Z)-7,9-dodecadienyl acetate2.5–4 units/haReduction in male moth catchesSignificantly lower catches than untreated control[1]
Passive Dispenser (Shin-Etsu) (E,Z)-7,9-dodecadienyl acetate110 and 165 g/haInfestation rateNo significant difference between concentrations[14]
Passive Dispenser (Concep) (E,Z)-7,9-dodecadienyl acetate150 g/haInfestation rateNo significant difference compared to Shin-Etsu[14]

Table 2: Efficacy of Pheromone Trapping

Lure CompositionTrap TypeEfficacy MetricResultReference
(E,Z)-7,9-dodecadienyl acetateDelta TrapsMale moth catchesEffective for monitoring male flight[1]
Synthetic pheromone blendTetra TrapsMale moth catchesMore attractive than virgin females[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of field studies. Below are generalized protocols for key experiments in pheromone research for L. botrana.

Pheromone Dispenser Field Trial for Mating Disruption
  • Site Selection: Choose commercial vineyards with a known history of L. botrana infestation. Establish large, contiguous plots for each treatment and an untreated control plot, ensuring sufficient distance between plots to prevent interference.

  • Dispenser Deployment: Deploy pheromone dispensers (e.g., passive dispensers or aerosol emitters) at the manufacturer's recommended rates and timing, typically before the first moth flight.

  • Monitoring:

    • Moth Population: Place pheromone-baited traps (e.g., delta traps) within the center of each plot to monitor male moth populations. Check traps weekly and record the number of captured moths.

    • Crop Damage: Assess larval infestation by randomly sampling a predetermined number of grape bunches per plot at key times during the growing season (e.g., after each generation). Count the number of infested bunches and the number of larvae per bunch.

  • Data Analysis: Statistically compare the mean number of moths captured and the percentage of infested bunches between the different treatments and the untreated control.

Pheromone Lure and Trap Evaluation
  • Lure Preparation: Prepare lures by loading rubber septa or other appropriate carriers with precise amounts of the synthetic pheromone compounds to be tested.

  • Trap Deployment: In an infested vineyard, deploy different trap types baited with the various pheromone lures in a randomized block design. Ensure traps are placed at a standardized height and spacing.

  • Data Collection: Check traps at regular intervals (e.g., every 2-3 days) and record the number of captured male L. botrana moths.

  • Data Analysis: Analyze the mean trap catch per lure type and trap design using appropriate statistical methods to determine the most effective combination.

Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz provide a clear visual representation of the processes and logic involved in pheromone-based pest management research.

Mating_Disruption_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase SiteSelection Site Selection (Infested Vineyard) TreatmentDesign Treatment Design (Dispensers, Rates, Control) SiteSelection->TreatmentDesign Define experimental layout DispenserDeployment Dispenser Deployment TreatmentDesign->DispenserDeployment Implement treatments Monitoring Population & Damage Monitoring DispenserDeployment->Monitoring Initiate data gathering DataCollection Data Collection (Trap Catches, Infestation %) Monitoring->DataCollection Record observations StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Process results EfficacyConclusion Efficacy Conclusion StatisticalAnalysis->EfficacyConclusion Draw conclusions

Caption: Workflow for a Mating Disruption Field Trial.

Pheromone_Action_Pathway cluster_disruption Mating Disruption FemaleMoth Female Moth PheromonePlume Natural Pheromone Plume FemaleMoth->PheromonePlume releases MaleMoth Male Moth PheromonePlume->MaleMoth attracts Mating Successful Mating MaleMoth->Mating locates female NoMating Mating Disrupted MaleMoth->NoMating cannot locate female Dispensers Synthetic Pheromone Dispensers SaturatedAtmosphere Saturated Atmosphere Dispensers->SaturatedAtmosphere release SaturatedAtmosphere->MaleMoth confuses

Caption: Mechanism of Pheromone-Based Mating Disruption.

References

Safety Operating Guide

Proper Disposal of 10(Z)-Heptadecenyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of a responsible research environment, ensuring the safety of personnel and the protection of the environment. This guide provides a procedural, step-by-step plan for the proper disposal of 10(Z)-Heptadecenyl acetate (B1210297).

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle 10(Z)-Heptadecenyl acetate with the appropriate personal protective equipment (PPE). Based on precautions for similar acetate esters, the following PPE should be worn[1][2][3][4][5]:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Note that for some acetates, butyl or neoprene gloves are recommended, so it is important to verify compatibility[6][7].

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's EHS or an equivalent hazardous waste program. Do not dispose of this chemical down the drain or in regular trash [2][6][8].

Step 1: Waste Identification and Segregation

  • Unless explicitly determined to be non-hazardous by a qualified professional, all laboratory chemical waste should be treated as hazardous[2][9].

  • Based on its structure as an organic acetate ester, this compound should be handled as a flammable and potentially toxic chemical waste[1][2].

  • Do not mix this compound waste with incompatible chemicals. It should be kept separate from acids, bases, and strong oxidizing agents[3].

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, leak-proof container that is chemically compatible with organic solvents. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable[3][10]. The container must have a securely fitting lid[10].

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Flammable")[3]. The label should also include the date of generation and the name and contact information of the generating researcher or lab[2].

Step 3: Storage

  • Store the waste container in a designated and secure satellite accumulation area within your laboratory.

  • The storage area should be a cool, well-ventilated space away from sources of ignition such as heat, sparks, or open flames[6].

  • It is recommended to use secondary containment, such as a larger, chemically resistant bin, to prevent the spread of material in case of a leak[2].

Step 4: Arranging for Disposal

  • Once the waste container is full or you are no longer generating this waste stream, contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup requests. The EHS department is responsible for the collection, transport, and ultimate disposal at a licensed hazardous waste facility[2][11].

Spill Management

In the event of a spill, the primary objectives are to ensure personnel safety and contain the spill.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Control Ignition Sources: If the compound is flammable, extinguish any open flames and turn off nearby equipment[3].

  • Containment: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill[3].

  • Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE can clean up the spill. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal[3].

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Disposal of Empty Containers

  • Empty containers that held this compound must also be disposed of properly.

  • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[10].

  • After triple-rinsing, the original label on the container should be completely removed or defaced[9].

  • Once cleaned and defaced, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies[9].

Regulatory and Safety Data Summary

The following table summarizes key regulatory considerations for the management of laboratory chemical waste.

Regulatory Aspect Key Requirements Governing Bodies Citations
Waste Characterization All waste must be evaluated to determine if it is hazardous.EPA (RCRA)[10]
Container Management Containers must be in good condition, compatible with the waste, and kept closed.OSHA, EPA[10]
Labeling Containers must be clearly marked with "Hazardous Waste" and the contents.EPA[2]
Storage Limits Limits on the volume of waste and the time it can be stored in the lab.EPA[2]
Personnel Training Researchers handling hazardous waste must receive appropriate training.OSHA, EPA[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_contingency Contingency start Start: Need to dispose of This compound consult_sds Consult SDS and Institutional EHS Policy start->consult_sds spill Spill Occurs start->spill wear_ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat consult_sds->wear_ppe characterize Characterize as Hazardous Waste wear_ppe->characterize segregate Segregate from Incompatible Chemicals characterize->segregate containerize Select & Label Compatible Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store request_pickup Request Pickup from EHS store->request_pickup end End: Waste properly disposed of by EHS request_pickup->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->containerize Dispose of cleanup materials as hazardous waste

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 10(Z)-Heptadecenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for ensuring a secure and compliant laboratory environment. This guide provides essential procedural information for the safe management of 10(Z)-Heptadecenyl acetate (B1210297), a pheromone acetate, from acquisition to disposal.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of 10(Z)-Heptadecenyl Acetate and Related Compounds

PropertyThis compound6-Heptenyl Acetate (similar chain length)Heptyl Acetate (similar functional group)
CAS Number 73010-82-9[1]Not specified112-06-1[2][3]
Molecular Formula C₁₉H₃₆O₂[1]C₉H₁₆O₂C₉H₁₈O₂
Molecular Weight 296.49 g/mol [1]156.22 g/mol 158.24 g/mol
Physical State Liquid (assumed)LiquidLiquid
Appearance Not specifiedColorless to Slightly Pale YellowNot specified
Boiling Point Not specified74°C / 1.50 kPa192 - 193 °C[2]
Melting Point Not specifiedNot specified-50.2 °C[2]
Flash Point Not specifiedNot specifiedNot specified
Solubility in Water Insoluble (estimated)No data availableNot specified
Storage Temperature Freezer[1]Not specifiedSee product label[2]

Disclaimer: Data for 6-Heptenyl Acetate and Heptyl Acetate is provided for reference due to the lack of a comprehensive Safety Data Sheet (SDS) for this compound. Always consult the supplier's specific safety information.

Table 2: Hazard Information and Personal Protective Equipment (PPE)

Hazard CategoryThis compound (Anticipated)General Acetate Esters
Acute Toxicity No data available. Assumed to be low, but caution is advised.Generally low, but can cause irritation upon contact.
Skin Corrosion/Irritation May cause skin irritation upon prolonged or repeated contact.May cause mild skin irritation.
Eye Damage/Irritation May cause eye irritation.Can cause serious eye irritation.
Engineering Controls Handle in a well-ventilated area, preferably in a fume hood.[4]Use local exhaust ventilation or handle in a fume hood.
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Safety glasses or goggles are recommended.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Wear protective gloves.
Skin and Body Protection Lab coat. Protective clothing as needed to prevent skin contact.Lab coat and appropriate protective clothing.
Respiratory Protection Not typically required under normal use with adequate ventilation. A vapor respirator may be necessary if aerosols are generated or ventilation is inadequate.Not generally needed with good ventilation.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and ensure safety when working with this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify the label information matches the order.

  • Store the compound in a freezer as recommended.[1]

  • Keep the container tightly closed and in a well-ventilated area.

2. Preparation and Handling:

  • All handling should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[4]

  • Before handling, ensure all necessary PPE is donned correctly.

  • Avoid direct contact with skin and eyes.[4]

  • Use appropriate tools (e.g., spatulas, pipettes) to handle the material and avoid cross-contamination.

  • If heating is required, use a water bath or heating mantle with temperature control. Avoid open flames.[5]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • For larger spills, evacuate the area and follow institutional emergency procedures.

  • Ensure adequate ventilation during cleanup.

  • Remove all sources of ignition.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Collection:

  • All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated disposable PPE, should be considered chemical waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.[4]

2. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Disposal Method:

  • Dispose of the chemical waste through a licensed chemical waste disposal company.

  • The preferred method of disposal is typically controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste. The rinsed containers can then be disposed of as regular waste or recycled, depending on local regulations.[4]

Experimental Workflow Visualization

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Receive This compound inspect Inspect Container for Damage start->inspect store Store in Freezer in Ventilated Area inspect->store prep Prepare for Experiment (in Fume Hood) store->prep ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe handle Handle Compound: - Weighing - Dissolving - Reaction Setup ppe->handle spill_check Spill Occurred? handle->spill_check cleanup Spill Cleanup: - Absorb with Inert Material - Collect in Waste Container spill_check->cleanup Yes experiment Conduct Experiment spill_check->experiment No cleanup->handle waste_gen Generate Waste: - Unused Compound - Contaminated Materials experiment->waste_gen collect_waste Collect Waste in Labeled Container waste_gen->collect_waste dispose Dispose of Waste via Licensed Contractor collect_waste->dispose end End dispose->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.